Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Description
BenchChem offers high-quality Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-6,9H,2,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLHDHBDHOYWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569860 | |
| Record name | Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26906-40-1 | |
| Record name | Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Abstract
The 2-oxo-1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. This guide provides a comprehensive technical overview of a robust synthetic route to Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, a key intermediate for drug discovery and development. We will delve into the strategic selection of an intramolecular Friedel-Crafts acylation, provide a detailed, field-tested experimental protocol, and outline a full suite of characterization techniques required to validate the structure and purity of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and mechanistically sound approach to the synthesis of this important molecular entity.
Retrosynthetic Analysis and Strategic Approach
The synthesis of substituted quinolones often relies on cyclization reactions that form the heterocyclic ring. For our target, Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, an intramolecular Friedel-Crafts acylation presents a highly effective and convergent strategy. This approach involves the cyclization of a suitably functionalized N-phenylated amino acid derivative.
The logic behind this choice is twofold:
-
Efficiency: Intramolecular reactions are kinetically favored, often leading to higher yields and cleaner conversions compared to intermolecular alternatives.
-
Accessibility of Precursors: The required acyclic precursor can be readily assembled from commercially available starting materials.
Our retrosynthetic analysis identifies N-(2-carboxyethyl)aniline derivatized with an ethyl ester group as the key precursor. This precursor can be cyclized under acidic conditions to forge the C4-C4a bond, yielding the desired tetrahydroquinoline ring system.
Synthesis Pathway: Intramolecular Friedel-Crafts Acylation
The selected forward synthesis involves two primary stages: the synthesis of the acyclic precursor followed by the critical cyclization step.
Caption: Overall synthetic scheme for the target compound.
Experimental Protocol: Synthesis of Ethyl 3-anilino-propanoate (Precursor)
This step involves the conjugate addition of aniline to an acrylate derivative. For the purpose of this guide, we will consider the reaction with ethyl acrylate.
Methodology:
-
To a round-bottom flask charged with ethyl acrylate (1.0 eq.), add aniline (1.1 eq.).
-
The reaction can often be performed neat or with a minimal amount of a polar solvent like ethanol.
-
Heat the mixture at 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Purify the crude product directly via vacuum distillation or column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the precursor, ethyl 3-anilinopropanoate, as a clear oil.
Causality Note: Using a slight excess of aniline helps to drive the reaction to completion and compensates for any potential side reactions. The reaction is thermally driven, and the chosen temperature provides a balance between reaction rate and minimizing polymerization of the acrylate.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This crucial step employs a strong acid catalyst to effect the ring closure. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is an excellent choice for this transformation as it acts as both a potent acid catalyst and a dehydrating agent, promoting high yields.[1][2]
Methodology:
-
Prepare Eaton's reagent (7.7% w/w P₂O₅ in CH₃SO₃H) in a dry, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Caution: The preparation is highly exothermic.
-
Cool the Eaton's reagent to 0 °C using an ice bath.
-
Dissolve the precursor, ethyl 3-anilinopropanoate (1.0 eq.), in a minimal amount of a suitable solvent like dichloromethane or add it neat if it is a liquid.
-
Add the precursor solution dropwise to the cold, stirring Eaton's reagent over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-75 °C for 2-4 hours.[3] Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the product.
-
Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to afford the pure Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.
Trustworthiness through Self-Validation: The success of this protocol is validated by the clear consumption of the starting material and the appearance of a single major product spot on the TLC plate. The subsequent characterization data must align perfectly with the expected structure to confirm the identity and purity of the product.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the successful synthesis of the target compound. The following techniques provide orthogonal data points to establish the structure, identity, and purity of the final product.
Caption: Standard workflow for product characterization.
Spectroscopic Data (Predicted)
The following tables summarize the expected spectroscopic data for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate based on known values for analogous structures.[4][5][6]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~10.0 - 9.0 | Broad Singlet | 1H | NH | Amide proton, often broad and downfield. |
| ~7.2 - 6.8 | Multiplet | 4H | Ar-H | Aromatic protons of the benzene ring. |
| ~4.20 | Quartet | 2H | O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the methyl group. |
| ~3.60 | Triplet | 1H | CH -COOEt | Methine proton at C3, coupled to the C4 methylene protons. |
| ~3.00 | Triplet | 2H | Ar-CH₂ | Methylene protons at C4, adjacent to the aromatic ring. |
| ~1.25 | Triplet | 3H | O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the methylene group. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~170 | Ester C =O | Carbonyl carbon of the ethyl ester. |
| ~165 | Amide C =O | Carbonyl carbon (C2) of the lactam. |
| ~138 | Ar-C | Quaternary aromatic carbon adjacent to nitrogen. |
| ~128 - 122 | Ar-C H | Aromatic methine carbons. |
| ~116 | Ar-C | Quaternary aromatic carbon adjacent to C4. |
| ~61 | O-C H₂ | Methylene carbon of the ethyl ester. |
| ~45 | C H-COOEt | Methine carbon at C3. |
| ~29 | Ar-C H₂ | Methylene carbon at C4. |
| ~14 | C H₃ | Methyl carbon of the ethyl ester. |
Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3200 | N-H Stretch | Amide N-H |
| ~3050 | C-H Stretch | Aromatic C-H |
| ~2980 | C-H Stretch | Aliphatic C-H |
| ~1735 | C=O Stretch | Ester Carbonyl |
| ~1680 | C=O Stretch | Amide Carbonyl (Lactam) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester C-O |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Value | Assignment |
|---|---|
| 219.24 | [M]⁺ (Molecular Ion) |
| 174 | [M - OEt]⁺ |
| 146 | [M - COOEt]⁺ (Loss of carboethoxy group) |
| 118 | Retro-Diels-Alder fragmentation |
Physical Properties
-
Appearance: Expected to be an off-white to pale yellow solid.
-
Melting Point: A sharp melting point is indicative of high purity. This would be determined experimentally using a standard melting point apparatus.
-
Solubility: Expected to be soluble in polar organic solvents such as dichloromethane, ethyl acetate, and methanol.
Conclusion
This guide has detailed a reliable and efficient synthetic route for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate via an intramolecular Friedel-Crafts acylation. The provided step-by-step protocols are designed for practical application in a research setting, with an emphasis on the causal reasoning behind experimental choices to ensure reproducibility. The comprehensive characterization workflow and predicted data serve as a benchmark for validating the synthesis, ensuring the high quality and structural integrity of this valuable chemical intermediate. By following this guide, researchers can confidently produce and validate this key building block for further exploration in drug discovery and materials science.
References
- Bischler–Napieralski reaction - Grokipedia. (n.d.).
- Bischler–Napieralski reaction - Wikipedia. (n.d.).
- Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.).
- Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.).
- Bischler-Napieralski Reaction - J&K Scientific LLC. (2025).
- Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation - ResearchGate. (2025).
- Synthesis of quinoline‐propionic acid 10a and intramolecular... - ResearchGate. (n.d.).
- Supporting Information - Royal Society of Chemistry. (2016).
- Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018).
- Synthesis of quinolines through intramolecular Friedel–Crafts acylation. - ResearchGate. (n.d.).
- Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.).
- Spectral Characterization and Vibrational Assignments... - Oriental Journal of Chemistry. (2017).
- 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum - ChemicalBook. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Introduction: The Significance of the 2-Oxo-1,2,3,4-tetrahydroquinoline Scaffold in Modern Drug Discovery
The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The introduction of a 2-oxo (or carbostyril) functionality further modulates the electronic and steric properties of this scaffold, offering a versatile platform for the design of novel therapeutic agents. Within this class of compounds, Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate emerges as a key synthetic intermediate and a subject of significant interest for researchers in drug development.
A comprehensive understanding of the physicochemical properties of this molecule is paramount for its effective utilization. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug candidate's ultimate success. This technical guide provides an in-depth analysis of the key physicochemical parameters of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, supported by established experimental protocols and theoretical predictions, to empower researchers in their quest for novel therapeutics.
Molecular Structure and Identification
A clear identification of the molecular entity is the foundation of any physicochemical characterization.
Chemical Structure:
Caption: 2D structure of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| CAS Number | 67752-52-7[1] |
| Canonical SMILES | CCOC(=O)C1C(C2=CC=CC=C2NC1=O) |
Predicted Physicochemical Properties
| Property | Predicted/Analog Value | Method/Source | Significance in Drug Development |
| Melting Point (°C) | ~167-169 (for Methyl analog) | Experimental[2] | Purity assessment and solid-state stability. |
| logP | 1.0 - 1.5 | Computational (e.g., XLogP3) | Lipophilicity, influencing membrane permeability and solubility. |
| pKa (acidic) | ~11-12 (Amide N-H) | Computational Prediction | Ionization state at physiological pH, affecting solubility and receptor binding. |
| pKa (basic) | Not significantly basic | Computational Prediction | The amide nitrogen is non-basic due to resonance. |
| Aqueous Solubility | Predicted to be low | General trends for similar structures | Bioavailability and formulation development. |
| Polar Surface Area (Ų) | ~55.4 | Computational[1] | A key descriptor for predicting cell permeability. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Molecular Structure | Intermolecular interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (Two C=O, one ester O) | Molecular Structure | Intermolecular interactions with biological targets. |
| Rotatable Bonds | 3 | Molecular Structure | Conformational flexibility, influencing receptor fit. |
Solubility Profile: A Critical Parameter
The solubility of a compound is a critical factor that influences its absorption and bioavailability. For quinoline derivatives, solubility can often be pH-dependent.
Theoretical Discussion: Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a neutral molecule with a relatively rigid, fused ring system and an ester functional group. Its aqueous solubility is expected to be low due to the significant hydrophobic surface area of the bicyclic core. The amide proton is weakly acidic, and significant ionization is only expected at a very high pH. The molecule lacks a strongly basic center. Therefore, its solubility is not expected to be significantly enhanced in acidic conditions. In organic solvents, its solubility will be dictated by the polarity of the solvent. It is anticipated to be more soluble in polar aprotic solvents like DMSO and DMF and moderately soluble in alcohols like ethanol and methanol. Its solubility in non-polar solvents like hexane is expected to be poor.
Experimental Protocol for Solubility Determination
This protocol outlines a standard method for determining the thermodynamic solubility of a test compound.
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS against a standard curve of known concentrations.
Melting Point: An Indicator of Purity and Stability
The melting point of a crystalline solid is a fundamental physical property that provides information about its purity and the strength of its crystal lattice. Pure compounds typically exhibit a sharp melting range.
Experimental Protocol for Melting Point Determination
The capillary method is a standard and widely used technique for determining the melting point of a solid organic compound.[3][4][5]
Sources
An In-depth Technical Guide to Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed scientific overview of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. By synthesizing established chemical principles with insights from analogous structures, this document offers a comprehensive resource on its nomenclature, synthesis, properties, and potential applications.
Introduction and Nomenclature
The core of the subject molecule is the 1,2,3,4-tetrahydroquinoline ring system, a prevalent scaffold in numerous biologically active compounds. The addition of a carbonyl group at the C2 position and an ethyl carboxylate group at the C3 position yields the specific molecule of interest.
-
Systematic IUPAC Name: Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
-
CAS Number: As of this writing, a specific CAS Registry Number has not been assigned to this compound in major chemical databases, indicating its status as a novel or less-studied entity.
The tetrahydroquinoline framework is a key structural motif in a variety of pharmaceuticals and natural products, with derivatives exhibiting a broad range of biological activities, including immunosuppressant properties and potential as treatments for diabetes.[1] Its isomeric counterpart, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, is also of significant interest, with numerous analogs demonstrating antitumor, antibacterial, anti-HIV, and anti-inflammatory activities.[2][3][4][5] The exploration of the 2-oxo-1,2,3,4-tetrahydroquinoline series, therefore, represents a promising avenue for the discovery of new therapeutic agents.
Proposed Synthesis
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical):
-
Step 1: Condensation: Equimolar amounts of aniline and diethyl 2-formylsuccinate are dissolved in a suitable solvent such as toluene. A catalytic amount of a dehydrating acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water, driving the reaction towards the formation of the intermediate enamine/imine.
-
Step 2: Cyclization: Once the formation of the intermediate is complete (monitored by TLC), a Lewis acid catalyst (e.g., AlCl₃ or a milder catalyst like polyphosphoric acid) is added to the reaction mixture. The temperature is maintained to facilitate an intramolecular Friedel-Crafts-type cyclization onto the aromatic ring.
-
Step 3: Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography to yield the desired ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.
This proposed synthesis is analogous to established methods for constructing quinoline and isoquinoline cores, such as the use of domino reactions for the synthesis of 1,2,3,4-tetrahydroquinolines.[1]
Physicochemical and Spectroscopic Profile
The following table summarizes the key physicochemical properties of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, calculated based on its structure.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| LogP (Predicted) | 1.5 - 2.0 |
| Physical State | Likely a solid at room temperature. |
Predicted Spectroscopic Data:
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, multiplets for the protons at C3 and C4, a broad singlet for the NH proton, and signals in the aromatic region for the protons on the benzene ring.
-
¹³C NMR: Key resonances would be observed for the ester carbonyl, the amide carbonyl, the carbons of the ethyl group, the aliphatic carbons at C3 and C4, and the aromatic carbons.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch (around 3200-3400 cm⁻¹), the ester C=O stretch (around 1735 cm⁻¹), and the amide C=O stretch (around 1670 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 219.0895.
The interpretation of spectroscopic data for analogous structures, such as ethyl-4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, can provide a valuable reference for the expected spectral features of the title compound.
Reactivity and Potential for Further Functionalization
The structure of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate offers several sites for chemical modification, making it a versatile scaffold for the development of a library of derivatives.
Caption: Key reactive sites for further functionalization.
-
N-H Group: The secondary amine can be readily N-alkylated or N-arylated to introduce a wide range of substituents.
-
Ester Group: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. Reduction of the ester would yield the corresponding alcohol.
-
Aromatic Ring: The benzene ring can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents that can modulate the biological activity of the molecule.
Potential Applications in Medicinal Chemistry and Drug Development
While the biological activity of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has not been specifically reported, the extensive research on related tetrahydroquinoline and tetrahydroisoquinoline scaffolds provides a strong rationale for its investigation as a potential therapeutic agent.
Derivatives of the isomeric 1,2,3,4-tetrahydroisoquinoline have shown a remarkable diversity of biological effects, including:
-
Antitumor Activity [2]
-
Antibacterial and Antifungal Properties [5]
-
Anti-HIV Activity [2]
-
Antiviral Activity [6]
Given these precedents, it is plausible that ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and its derivatives could serve as valuable starting points for the development of new drugs in these therapeutic areas. The synthesis of a library of analogs with modifications at the reactive sites identified above, followed by high-throughput screening, would be a logical next step in exploring the therapeutic potential of this compound class.
Conclusion
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a heterocyclic compound with significant potential for applications in drug discovery and development. While it remains a relatively unexplored molecule, its structural relationship to well-established pharmacophores suggests that it is a promising scaffold for the synthesis of novel bioactive compounds. This guide provides a foundational understanding of its chemistry and outlines a clear path for future research, from its synthesis and characterization to the exploration of its biological activities. The insights provided herein are intended to empower researchers to further investigate this intriguing class of molecules.
References
-
Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866–13897. [Link]
-
Bilenko, V. A., Huliak, V., Kinakh, S., Matviiuk, T., Komarov, I. V., & Grygorenko, O. O. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
-
(2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
A practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (2025). Synlett. [Link]
-
PubChem. (n.d.). 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved from [Link]
-
Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (2025). Collection of Czechoslovak Chemical Communications. [Link]
-
Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. (2025). ChemRxiv. [Link]
-
Abad, N., Sebhaoui, J., El Bakri, Y., Ramli, Y., Essassi, E. M., & Mague, J. T. (2018). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. IUCrData, 3(5), x180596. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. (2023). ACS Omega. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2015). Molecules. [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). Scientific Reports. [Link]
-
Supporting Information - The Royal Society of Chemistry. (2019). [Link]
-
LookChem. (n.d.). ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Retrieved from [Link]
-
Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2022). Molecules. [Link]
-
Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. (2024). Bangladesh Journal of Scientific and Industrial Research. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The unique structural features of this molecule, combining a lactam within a partially saturated quinoline ring system with an ethyl ester moiety, give rise to a distinct spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data.
Molecular Structure and Key Features
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS No. 26906-40-1) possesses a molecular formula of C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . The core of the molecule is a 1,2,3,4-tetrahydroquinoline ring system, featuring a carbonyl group at the C2 position, thus forming a lactam. An ethyl carboxylate group is attached at the C3 position. The presence of a chiral center at C3 implies that the molecule can exist as a racemic mixture of enantiomers.
Table of Contents
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy
-
¹³C NMR Spectroscopy
-
-
Infrared (IR) Spectroscopy
-
Experimental Protocols
-
References
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in positive ion mode is a definitive technique for confirming the elemental composition of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.
Table 1: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 220.0968 | 220.0969 |
The experimentally determined mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺) is 220.0969, which is in excellent agreement with the calculated value of 220.0968 for the molecular formula C₁₂H₁₄NO₃⁺[1]. This confirms the elemental composition of the molecule.
Fragmentation Pathway:
The fragmentation of the molecular ion in mass spectrometry provides valuable structural information. A plausible fragmentation pathway initiated by the loss of the ethoxy group from the ester is depicted below.
Caption: Proposed key fragmentation of the parent ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the tetrahydroquinoline ring, and the ethyl ester group.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl-CH₃ | ~1.2 | triplet | 3H |
| C4-H₂ | ~3.1-3.3 | multiplet | 2H |
| C3-H | ~3.7 | triplet | 1H |
| Ethyl-CH₂ | ~4.1 | quartet | 2H |
| Aromatic-H (4 protons) | ~7.0-7.3 | multiplet | 4H |
| N1-H | Broad singlet | singlet | 1H |
-
Aromatic Region (δ 7.0-7.3 ppm): The four protons on the benzene ring will appear as a complex multiplet.
-
Ethyl Ester Group: The ethyl group will give rise to a characteristic quartet (~4.1 ppm) for the methylene protons and a triplet (~1.2 ppm) for the methyl protons, with a coupling constant (J) of approximately 7.1 Hz.
-
Tetrahydroquinoline Ring: The proton at C3 is adjacent to the chiral center and the electron-withdrawing ester and lactam carbonyl groups, and is expected to resonate as a triplet around 3.7 ppm. The two protons at C4 will appear as a multiplet in the region of 3.1-3.3 ppm.
-
Amide Proton: The N-H proton will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ethyl-CH₃ | ~14.0 |
| C4-H₂ | ~28.0 |
| C3-H | ~47.5 |
| Ethyl-CH₂ | ~61.0 |
| Aromatic C | ~115.0-139.0 |
| Lactam C=O | ~166.0 |
| Ester C=O | ~170.0 |
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region for the lactam carbonyl (~166.0 ppm) and the ester carbonyl (~170.0 ppm).
-
Aromatic Carbons: The signals for the six carbons of the benzene ring will appear in the typical aromatic region.
-
Aliphatic Carbons: The carbons of the ethyl group and the C3 and C4 carbons of the tetrahydroquinoline ring will be observed in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the characteristic functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3200-3300 | Medium |
| C-H Stretch (Aromatic) | ~3000-3100 | Medium |
| C-H Stretch (Aliphatic) | ~2850-2980 | Medium |
| Ester C=O Stretch | ~1735 | Strong |
| Lactam C=O Stretch | ~1680 | Strong |
| C=C Stretch (Aromatic) | ~1600, ~1480 | Medium-Strong |
The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the two carbonyl groups. The ester carbonyl is expected at a higher wavenumber (~1735 cm⁻¹) than the lactam carbonyl (~1680 cm⁻¹). The N-H stretching vibration of the lactam will appear as a medium-intensity band in the region of 3200-3300 cm⁻¹.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the characterization of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.
Mass Spectrometry (High-Resolution):
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range that includes the expected m/z of the protonated molecule.
Caption: High-Resolution Mass Spectrometry Workflow.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C, a proton-decoupled experiment is standard. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.
Infrared Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
References
-
Danilkina, N. A., et al.-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes. Molecules2022 , 27(16), 5270. [Link]
Sources
An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While a dedicated single-crystal X-ray diffraction study for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogs to construct a detailed predictive analysis of its structural features. By examining the synthesis, crystallization methodologies, and solid-state characteristics of similar quinoline derivatives, we offer valuable insights into the anticipated molecular geometry, intermolecular interactions, and packing motifs. This guide serves as a robust resource for researchers engaged in the design and development of novel therapeutic agents based on the tetrahydroquinoline scaffold.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence in natural products and synthetic pharmaceuticals underscores its importance as a versatile template for drug design. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.
The biological activity of these molecules is intrinsically linked to their three-dimensional structure and the specific arrangement of functional groups. A thorough understanding of the crystal structure provides critical information on molecular conformation, stereochemistry, and the non-covalent interactions that govern molecular recognition at the atomic level. This knowledge is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.
This guide focuses on ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, a derivative that combines the tetrahydroquinoline core with a reactive ester functional group, making it a valuable synthetic intermediate. Through a detailed, comparative analysis of its structural analogs, we will elucidate the key crystallographic features that define this class of compounds.
Synthesis and Crystallization: A Practical Approach
The synthesis of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate can be approached through several established synthetic routes for related quinoline and isoquinoline derivatives. A plausible and efficient method involves a multi-step sequence starting from readily available precursors.
Synthetic Protocol
A common strategy for the synthesis of related 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates involves a one-pot tandem Michael amination–lactamization sequence.[1][2] A similar approach can be adapted for the target quinoline derivative.
Experimental Protocol: Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate aniline precursor and a suitable Michael acceptor, such as an α,β-unsaturated ester, in a high-boiling point solvent like toluene or xylene.
-
Cyclization: Add a catalytic amount of a Lewis acid or a Brønsted acid to promote the intramolecular cyclization. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to identify a suitable solvent system in which the compound has moderate solubility.
-
Slow Evaporation: Prepare a saturated solution of the purified compound in the chosen solvent at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Dissolve the compound in a "good" solvent and place this solution in a small open vial. Place this vial inside a larger sealed container containing a "poor" solvent in which the compound is sparingly soluble. The slow diffusion of the poor solvent vapor into the good solvent will gradually decrease the solubility and promote crystal growth.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.
Crystal Structure Analysis: A Comparative Approach
In the absence of a dedicated crystallographic report for ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, we can infer its structural properties by analyzing closely related molecules. For instance, the crystal structure of "ethyl 2,4-dichloroquinoline-3-carboxylate" provides valuable insights into the conformation of the quinoline ring and the ester group.[3][4][5]
Predicted Molecular Geometry
The tetrahydroquinoline core is expected to adopt a non-planar conformation. The saturated portion of the heterocyclic ring will likely exhibit a half-chair or a distorted boat conformation. The fusion of the benzene and the dihydropyridinone rings will induce some strain, leading to slight deviations from ideal bond angles.
The ethyl carboxylate substituent at the 3-position will have a specific orientation relative to the quinoline ring system. Based on related structures, the plane of the carboxylate group is likely to be twisted with respect to the mean plane of the quinoline core.[3][4]
Crystallographic Data of Analogs
To provide a quantitative basis for our predictions, the crystallographic data for a related compound, ethyl 2,4-dichloroquinoline-3-carboxylate, is presented below.[3][5]
| Parameter | Ethyl 2,4-dichloroquinoline-3-carboxylate[3][5] |
| Formula | C₁₂H₉Cl₂NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5860 (4) |
| b (Å) | 19.9082 (11) |
| c (Å) | 7.1304 (4) |
| β (°) | 100.262 (1) |
| Volume (ų) | 1199.32 (11) |
| Z | 4 |
Intermolecular Interactions and Crystal Packing
The crystal packing of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate will be dictated by a network of intermolecular interactions. The presence of the N-H group and the carbonyl oxygen of the lactam, as well as the carbonyl oxygen of the ester, suggests that hydrogen bonding will play a significant role in the supramolecular assembly.
It is anticipated that N-H···O hydrogen bonds will link neighboring molecules, potentially forming chains or dimers.[6] Weaker C-H···O interactions involving the aromatic and aliphatic C-H donors and the carbonyl oxygen acceptors are also expected to contribute to the overall stability of the crystal lattice.[3][4] Furthermore, π-π stacking interactions between the aromatic rings of adjacent quinoline moieties may also be present, further stabilizing the crystal packing.
Diagram 2: Predicted Intermolecular Interactions
Caption: A schematic representation of potential intermolecular interactions.
Advanced Structural Analysis: Hirshfeld Surface Analysis
To gain a deeper understanding of the intermolecular interactions within the crystal structure, Hirshfeld surface analysis is a powerful computational tool. This method partitions the crystal space into regions where the electron distribution of a promolecule is dominant over the sum of electron densities of all other molecules in the crystal.
By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, we can visualize and quantify intermolecular contacts.
The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For the title compound, it is expected that H···H, O···H/H···O, and C···H/H···C contacts will be the most significant contributors to the total Hirshfeld surface area, consistent with findings for other quinoline derivatives.[7][8]
Conclusion
While the definitive crystal structure of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate awaits experimental determination, this technical guide provides a robust, data-driven framework for understanding its likely solid-state properties. Through a comparative analysis of closely related structures, we have detailed plausible synthetic and crystallization protocols and have offered well-grounded predictions regarding its molecular geometry, intermolecular interactions, and crystal packing. The application of advanced analytical techniques such as Hirshfeld surface analysis will be invaluable in further elucidating the subtle non-covalent forces that govern the supramolecular architecture of this important medicinal chemistry scaffold. This guide is intended to be a valuable resource for researchers, aiding in the strategic design and development of novel therapeutic agents based on the versatile tetrahydroquinoline core.
References
-
PubChem. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate. PubChem Compound Summary. Available from: [Link]
-
Reyes-Márquez, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o939–o940. Available from: [Link]
-
Abad, N., et al. (2022). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. IUCrData, 7(7). Available from: [Link]
-
ResearchGate. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available from: [Link]
-
Ullah, F., et al. (2017). Formation and X-ray crystal structure of ethyl 2-amino-1-oxo-inden-3-carboxylate. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
ResearchGate. (2018). Ethyl 2-[(2E)-4-decyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene]acetate. Available from: [Link]
-
Abad, N., et al. (2018). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. IUCrData, 3(5). Available from: [Link]
-
Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available from: [Link]
-
Abad, N., et al. (2022). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. IUCrData, 7(7). Available from: [Link]
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Available from: [Link]
-
PubChem. Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. Available from: [Link]
-
Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available from: [Link]
Sources
- 1. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and X-ray crystal structure of ethyl 2-amino-1-oxo-inden-3-carboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (128366-02-9) for sale [vulcanchem.com]
The Diverse Biological Activities of Tetrahydroquinoline Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Tetrahydroquinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a foundational heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its prevalence in numerous natural products and synthetic compounds underscores its role as a "privileged structure," capable of interacting with a wide array of biological targets.[1] This guide provides an in-depth exploration of the multifaceted biological activities of THQ derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to facilitate further research and development in this promising area. The diverse pharmacological landscape of THQ derivatives encompasses anticancer, antimicrobial, neuroprotective, antioxidant, and anti-inflammatory properties, making them a fertile ground for the discovery of novel therapeutic agents.[2][3][4]
Anticancer Activity: A Multifaceted Approach to Combating Malignancy
Tetrahydroquinoline derivatives have emerged as a significant class of potential anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.[2][5] Their mechanisms of action are often complex and multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[5][6]
Mechanism of Action: Targeting Critical Cellular Pathways
A prominent mechanism through which THQ derivatives exert their anticancer effects is the modulation of the PI3K/AKT/mTOR signaling pathway .[6][7] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[6] Certain THQ derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[6] For instance, some compounds induce massive oxidative stress, disrupting cellular balance and leading to autophagy via the PI3K/AKT/mTOR pathway.[6]
Another key mechanism is the induction of apoptosis , or programmed cell death. Tetrahydroquinolinone derivatives have been observed to induce apoptosis in lung cancer cells.[8] This is often achieved through the disruption of mitochondrial function and the activation of caspase cascades. Furthermore, some THQ derivatives can induce cell cycle arrest , preventing cancer cells from progressing through the cell cycle and thereby inhibiting their proliferation.[5]
The inhibition of tubulin polymerization is another avenue through which these compounds exhibit anticancer activity. By interfering with the dynamics of microtubules, which are essential for cell division, they can effectively halt the proliferation of cancer cells.[5]
Signaling Pathway: PI3K/AKT/mTOR Inhibition by Tetrahydroquinoline Derivatives
Caption: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoline derivatives.
Quantitative Anticancer Activity Data
The in vitro anticancer activity of various tetrahydroquinoline derivatives has been evaluated against a range of human cancer cell lines. The following table summarizes representative data, with activity presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4-diaryl-1,2,3,4-tetrahydroquinoline (3c) | H460 (Lung Carcinoma) | 4.9 ± 0.7 | [9] |
| 3,4-diaryl-1,2,3,4-tetrahydroquinoline (3c) | A-431 (Skin Carcinoma) | 2.0 ± 0.9 | [9] |
| 3,4-diaryl-1,2,3,4-tetrahydroquinoline (3c) | HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 | [9] |
| Tetrahydroquinoline-isoxazoline hybrid (3a) | HepG2 (Liver Carcinoma) | 6.80 | [10] |
| Tetrahydroquinoline-isoxazoline hybrid (3j) | HepG2 (Liver Carcinoma) | 5.20 | [10] |
| Morpholine-substituted THQ (10e) | A549 (Lung Cancer) | 0.033 ± 0.003 | [11] |
| Morpholine-substituted THQ (10h) | MCF-7 (Breast Cancer) | 0.087 ± 0.007 | [11] |
| Tetrahydroquinoline derivative (2) | MDA-MB-231 (Breast Cancer) | 25 (after 72h) | [12] |
| Tetrahydroquinoline derivative (2) | MCF-7 (Breast Cancer) | 50 (after 72h) | [12] |
| Tetrahydroquinoline derivative (5) | HCT-116 (Colon Cancer) | ~13 | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[13][14]
Workflow: MTT Assay for Cytotoxicity
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives [ouci.dntb.gov.ua]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
The Emergent Potential of the Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate Scaffold in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is a central theme in modern drug discovery. The 2-oxo-1,2,3,4-tetrahydroquinoline core is emerging as a privileged structure, with derivatives demonstrating a range of compelling biological activities. This technical guide focuses on a specific, yet highly versatile, member of this family: ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate . We will delve into its synthetic accessibility, explore the known biological landscape of its derivatives, and present a forward-looking perspective on its potential as a cornerstone for innovative drug design. While literature on this exact ester is nascent, the broader 2-oxo-tetrahydroquinoline class provides a robust foundation for predicting its utility and guiding future research.
Synthetic Strategy: Building the Core
The synthetic tractability of a scaffold is paramount to its utility in drug discovery, enabling the generation of diverse analog libraries for structure-activity relationship (SAR) studies. A practical and efficient synthesis of the core scaffold can be approached through a two-step process, beginning with the synthesis of a key precursor, ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by a selective reduction.
Experimental Protocol: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
This protocol is adapted from a known procedure for the synthesis of the dihydro- precursor, a critical intermediate.[1]
Step 1: Condensation of 2-Aminobenzaldehyde with Diethyl Malonate
-
Reactants: Combine 2-aminobenzaldehyde (1 equivalent) and diethyl malonate (1 equivalent) in a reaction vessel.
-
Catalyst: Add a catalytic amount of piperidine (e.g., 2 mL per 0.01 mol of aldehyde).
-
Reaction: Heat the mixture on a hot plate for 2-3 minutes.
-
Cyclization: Add ethanol to the reaction mixture and reflux for 2 hours.
-
Work-up: Cool the reaction mixture, pour it into water, and neutralize with dilute hydrochloric acid.
-
Isolation: The resulting precipitate, ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Proposed Experimental Protocol: Reduction to Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Step 2: Selective Reduction of the Dihydro- Precursor
-
Substrate: Dissolve the synthesized ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in a suitable solvent such as ethanol or methanol.
-
Catalyst: Add a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Hydrogen Source: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the desired ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.
-
Purification: The product can be further purified by column chromatography on silica gel.
Biological Activities and Therapeutic Potential
While direct biological data for ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is limited, the broader class of 2-oxo-1,2,3,4-tetrahydroquinoline derivatives has shown significant promise in several therapeutic areas, most notably in oncology.
Activation of Pyruvate Kinase M2 (PKM2): A Novel Anticancer Strategy
A compelling body of evidence points to the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold as a potent activator of the M2 isoform of pyruvate kinase (PKM2).[2][3][4][5][6] PKM2 is a key enzyme in glycolysis and is predominantly expressed in cancer cells, where it plays a crucial role in the metabolic reprogramming that supports rapid cell proliferation.[3][6]
Activation of PKM2 is hypothesized to reverse the metabolic phenotype of cancer cells, shifting them away from anabolic metabolism and towards a state less conducive to growth.[2][4] This targeted approach offers the potential for a therapeutic window, as PKM2 is not the dominant isoform in most healthy adult tissues.[6]
Mechanism of Action: PKM2 Activation
The diagram below illustrates the proposed mechanism of action for 2-oxo-1,2,3,4-tetrahydroquinoline-based PKM2 activators in cancer cells.
Caption: Proposed mechanism of PKM2 activation by the 2-oxo-tetrahydroquinoline scaffold.
Other Potential Therapeutic Applications
Derivatives of the 2-oxo-quinoline and tetrahydroquinoline core have demonstrated a breadth of biological activities, suggesting that the ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold could be a versatile starting point for various drug discovery programs.
| Therapeutic Area | Activity of Related Scaffolds | Reference |
| Oncology | Antiproliferative activity against various cancer cell lines, including esophageal squamous cell carcinoma. | [7][8][9][10] |
| Neurodegenerative Diseases | Inhibition of acetylcholinesterase, a key target in Alzheimer's disease. | [11] |
| Inflammation | Anti-inflammatory properties observed in 4-arylamino-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives. | [12] |
| Infectious Diseases | Some quinoline derivatives have shown antimicrobial and antifungal activity. | [11] |
Structure-Activity Relationship (SAR) and Drug Design
The ethyl 3-carboxylate group on the scaffold is a key handle for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, providing a rich avenue for SAR exploration.
Key Modification Points for SAR Studies:
-
Position 3 (Ester/Amide): The nature of the ester or amide group at this position can significantly influence potency, selectivity, and pharmacokinetic properties. Exploration of a variety of alkyl and aryl amides is a logical first step.
-
Nitrogen at Position 1 (N1): The N-H group can be substituted with various alkyl or aryl groups to probe for additional binding interactions and to modulate physicochemical properties.
-
Aromatic Ring (Positions 5, 6, 7, 8): Substitution on the benzene ring with electron-donating or electron-withdrawing groups can impact electronic properties and provide vectors for improving target engagement and ADME profiles.
The diagram below outlines a potential workflow for a drug discovery program based on this scaffold.
Caption: A typical drug discovery workflow utilizing the target scaffold.
Conclusion and Future Perspectives
The ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold represents a promising, yet underexplored, platform for the discovery of novel therapeutic agents. Its straightforward synthesis and the compelling biological activities of its close analogs, particularly as PKM2 activators for cancer therapy, provide a strong rationale for its further investigation. Future research should focus on the synthesis of diverse libraries based on this core, followed by systematic biological evaluation to unlock its full therapeutic potential. The insights gained from such studies will be invaluable in the ongoing search for next-generation medicines.
References
- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google P
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. (URL: [Link])
-
Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - MDPI. (URL: [Link])
-
Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC - PubMed Central. (URL: [Link])
-
Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme - ResearchGate. (URL: [Link])
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH. (URL: [Link])
-
Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (URL: [Link])
-
Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed. (URL: [Link])
-
(PDF) Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - ResearchGate. (URL: [Link])
-
2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed. (URL: [Link])
-
Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - NIH. (URL: [Link])
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (URL: [Link])
-
Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors - PubMed. (URL: [Link])
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. (URL: [Link])
-
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines - PubMed. (URL: [Link])
-
Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates - ChemRxiv. (URL: [Link])
-
2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - NIH. (URL: [Link])
-
(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. (URL: [Link])
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (URL: [Link])
-
2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - DSpace@MIT. (URL: [Link])
-
2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - CORE. (URL: [Link])
-
4-Hydroxy-2-quinolones. 92. Reaction of 1-R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines with anilines - An-Najah Staff. (URL: [Link])
-
Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid - ResearchGate. (URL: [Link])
-
Pyruvate Kinase M2 Activators for the Treatment of Cancer. (URL: [Link])
-
(PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates - ResearchGate. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase [dspace.mit.edu]
- 5. core.ac.uk [core.ac.uk]
- 6. Technology - Pyruvate Kinase M2 Activators for the Treatment of Cancer [nih.technologypublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. staff.najah.edu [staff.najah.edu]
A Technical Guide to the Initial In Vitro Cytotoxicity Screening of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] This guide provides a comprehensive, field-proven framework for conducting the initial in vitro cytotoxicity screening of a novel quinoline derivative, Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (hereafter referred to as EOTQ). This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental design, data interpretation, and quality control. We will detail the methodologies for cell line selection, culture maintenance, execution of dual cytotoxicity assays (MTT and LDH), and the foundational analysis required to determine the compound's potential as an anticancer agent.
Introduction: The Rationale for Screening EOTQ
The tetrahydroquinoline core is a key structural motif found in various pharmacologically active agents.[2] Modifications to this scaffold have yielded compounds with significant antiproliferative activity against various cancer cell lines, including those of the lung, breast, and colon.[3][4][5] The introduction of a carboxylate group at the 3-position of the 2-oxo-tetrahydroquinoline ring, as in EOTQ, presents a novel chemical entity whose biological effects are yet to be characterized.
The primary goal of an initial cytotoxicity screen is to answer a fundamental question: Does this compound exhibit dose-dependent killing of cancer cells in vitro? A positive result from this initial screen is the critical gatekeeper for committing further resources to mechanistic studies, lead optimization, and preclinical development. This guide establishes a robust and efficient workflow to generate the reliable preliminary data necessary for such decisions.
Experimental Design: A Multi-Faceted Approach
A successful initial screen requires a carefully considered experimental design that is both sensitive and specific. Our approach is built on three pillars: a diverse cell line panel, orthogonal cytotoxicity assays, and stringent use of controls.
Selection of Cancer Cell Lines
Testing a new compound on a single cell line provides a very narrow view of its potential. We recommend a minimum panel of three cell lines representing distinct cancer histotypes to gain a preliminary understanding of the compound's spectrum of activity.
-
A549 (Human Lung Carcinoma): A widely used model for non-small cell lung cancer, these are adenocarcinomic human alveolar basal epithelial cells.[6][7][8] They are known for their robustness and reproducibility in cytotoxicity assays.
-
HeLa (Human Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines, HeLa cells are highly proliferative and serve as a benchmark for many cancer studies.[9][10]
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line that is a cornerstone of breast cancer research.[11]
This panel provides a cross-section of common and well-studied cancers, allowing for the initial assessment of whether EOTQ's cytotoxic effects are broad-spectrum or potentially selective.
Orthogonal Cytotoxicity Assays: Measuring Different Hallmarks of Cell Death
Relying on a single assay can be misleading. To build a trustworthy dataset, we will employ two distinct assays that measure different cellular events associated with cytotoxicity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures cellular metabolic activity.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active (and therefore, viable) cells.[14] This assay assesses the inhibition of cell proliferation or the induction of cell death via metabolic shutdown.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium upon the loss of plasma membrane integrity.[15][16] A damaged or necrotic cell leaks its contents, including LDH, into the supernatant.[17] This assay is a direct measure of cytolysis.
By using both MTT (metabolic activity) and LDH (membrane integrity) assays, we can generate a more complete profile of EOTQ's cytotoxic effects. For instance, a compound might reduce metabolic activity (a positive MTT result) without causing immediate membrane rupture (a negative LDH result), suggesting a cytostatic or apoptotic mechanism rather than a necrotic one.
The Imperative of Controls
Every plate must be a self-validating system. The inclusion of proper controls is non-negotiable for data integrity.
-
Vehicle Control (Negative Control): Cells treated with the same concentration of the solvent (e.g., Dimethyl Sulfoxide, DMSO) used to dissolve EOTQ. This establishes the 100% cell viability baseline.
-
Positive Control: Cells treated with a well-characterized cytotoxic drug. Doxorubicin is an excellent choice as it is a widely used chemotherapeutic agent with multiple known cytotoxic mechanisms, including DNA intercalation and inhibition of topoisomerase II.[18][][20][21] This control validates that the cell lines are responsive to cytotoxic insults and that the assay system is performing as expected.
-
Blank/Background Control: Wells containing only culture medium (and the assay reagents) to measure the background absorbance. This value is subtracted from all other readings.
Experimental Workflows and Protocols
This section provides detailed, step-by-step methodologies. Adherence to aseptic technique is paramount throughout all cell culture procedures.
General Cell Culture and Maintenance
Protocol Rationale: Consistent cell culture practices are the foundation of reproducible results. Maintaining cells in their logarithmic growth phase ensures they are healthy and responsive. Subculturing before they reach full confluency prevents contact inhibition and nutrient depletion, which can alter experimental outcomes.
Step-by-Step Protocol:
-
Media Preparation: Prepare the appropriate complete growth medium for each cell line as specified in the table below. Warm all media and reagents to 37°C in a water bath before use.
-
Culture Environment: Maintain all cell lines in a humidified incubator at 37°C with 5% CO₂.[22]
-
Subculturing (Passaging): a. When cells reach 70-90% confluency, aspirate the old medium.[7] b. Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) to remove any remaining serum, which can inhibit trypsin. c. Add just enough 0.25% Trypsin-EDTA solution to cover the cell layer (e.g., 1-2 mL for a T-75 flask).[6] d. Incubate at 37°C for 3-10 minutes, or until cells detach.[6] e. Neutralize the trypsin by adding at least 4 volumes of complete growth medium.[9] f. Gently pipette the cell suspension to create a single-cell suspension and transfer to a sterile conical tube. g. Centrifuge at ~200 x g for 5 minutes to pellet the cells.[10] h. Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium. i. Add the appropriate volume of the cell suspension to new culture flasks at the recommended split ratio.
| Cell Line | ATCC Number | Complete Growth Medium | Subcultivation Ratio | Doubling Time (Approx.) |
| A549 | CCL-185 | F-12K Medium + 10% Fetal Bovine Serum (FBS) | 1:3 to 1:8 | 22 hours[23] |
| HeLa | CCL-2 | Eagle's Minimum Essential Medium (EMEM) + 10% FBS | 1:5 | 24 hours[9] |
| MCF-7 | HTB-22 | EMEM + 10% FBS + 0.01 mg/mL human recombinant insulin | 1:3 to 1:8 | 38-42 hours |
Compound and Cell Plate Preparation
Step-by-Step Protocol:
-
Cell Seeding: a. Trypsinize and count cells using a hemocytometer or automated cell counter. b. Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL). c. Seed 100 µL of the cell suspension into each well of a clear, flat-bottom 96-well plate. The optimal seeding density should be determined empirically but is typically between 5,000 and 10,000 cells per well. d. Incubate the plates for 24 hours to allow the cells to attach and resume logarithmic growth.
-
Compound Preparation: a. Prepare a high-concentration stock solution of EOTQ (e.g., 10 mM) in sterile DMSO. Prepare a similar stock of Doxorubicin. b. On the day of the experiment, prepare a series of 2x concentrated working solutions of EOTQ and Doxorubicin by serially diluting the stock solution in serum-free culture medium. A typical concentration range for an initial screen might be 0.1 µM to 100 µM. c. Prepare a 2x concentrated vehicle control solution (e.g., 0.2% DMSO in serum-free medium, assuming the highest compound concentration is 100 µM from a 10 mM stock, resulting in a 0.1% final DMSO concentration).
-
Cell Treatment: a. After the 24-hour incubation, carefully remove the seeding medium from the wells. b. Add 100 µL of the appropriate 2x working solution to each well. Ensure each concentration, including the vehicle and positive controls, is tested in triplicate. c. Incubate the plates for the desired exposure time, typically 48 or 72 hours.
Protocol: MTT Assay
Protocol Rationale: This protocol is optimized to ensure complete formazan crystal formation in viable cells and their subsequent solubilization for accurate absorbance reading.[24] Incubation time with MTT is critical; too short may lead to incomplete reaction, while too long can cause artifacts.
Step-by-Step Protocol:
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize and store at 4°C, protected from light.
-
Incubation with MTT: a. After the compound incubation period (48/72h), add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[12] b. Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[24] c. Place the plate on an orbital shaker for 15 minutes to ensure all crystals are fully dissolved.
-
Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Protocol: LDH Release Assay
Protocol Rationale: This protocol measures LDH released into the supernatant. A critical step is the inclusion of a "Maximum LDH Release" control, where a subset of untreated cells is lysed to determine the 100% LDH release value. This is essential for proper data normalization.
Step-by-Step Protocol:
-
Prepare Controls: In addition to the standard controls, prepare a "Maximum Release" control by adding 10 µL of a lysis solution (e.g., 10X Lysis Buffer, often provided in commercial kits) to a set of untreated wells 45 minutes before the end of the incubation period.
-
Sample Collection: a. After the compound incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes. This pellets any detached cells. b. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[25]
-
LDH Reaction: a. Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate, cofactor, and diaphorase). b. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[25]
-
Incubation and Data Acquisition: a. Incubate the plate at room temperature for 10-30 minutes, protected from light. b. The reaction converts a tetrazolium salt into a colored formazan product.[26] c. Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation
Calculation of Cytotoxicity
For the MTT Assay: Percentage Viability is calculated relative to the vehicle control.
-
% Viability = [(ODSample - ODBlank) / (ODVehicle - ODBlank)] x 100
For the LDH Assay: Percentage Cytotoxicity is calculated relative to the maximum release control.
-
% Cytotoxicity = [(ODSample - ODVehicle) / (ODMax Release - ODVehicle)] x 100
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is the most common metric for quantifying a compound's potency.
-
Plot the % Viability (or % Cytotoxicity) against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve.
-
The software will calculate the IC₅₀ value from this curve.
Presentation of Results
Summarize the calculated IC₅₀ values in a clear, concise table.
| Compound | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| EOTQ | [Insert Value] | [Insert Value] | [Insert Value] |
| Doxorubicin (Positive Control) | [Insert Value] | [Insert Value] | [Insert Value] |
Table values are hypothetical and should be replaced with experimental data.
Mechanistic Insights from Initial Screening
While a primary screen does not definitively elucidate the mechanism of action, it provides crucial clues. The relationship between the MTT and LDH results can suggest the dominant cell death pathway.
-
Apoptosis: This is a controlled, programmed form of cell death characterized by cell shrinkage, membrane blebbing, and the activation of a cascade of enzymes called caspases.[27][28][29][30] Crucially, the plasma membrane remains intact until the final stages, meaning there is no significant LDH release in early apoptosis. Therefore, a compound that shows a potent effect in the MTT assay (low IC₅₀) but a weak effect in the LDH assay may be inducing apoptosis.
-
Necrosis: This is a traumatic form of cell death resulting from acute cellular injury, causing cells to swell and burst.[17][31] This leads to a loss of membrane integrity and the release of intracellular contents, resulting in a strong positive signal in the LDH assay.[30] A compound that is potent in both MTT and LDH assays may be inducing necrosis.
-
Cytostatic Effect: A compound may inhibit cell proliferation without directly killing the cells. This would result in a lower metabolic signal in the MTT assay at the end of the incubation period (as there are fewer cells) but would not cause any LDH release.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for the initial cytotoxicity screening of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. By employing a panel of diverse cancer cell lines, using orthogonal assays to measure both metabolic activity and membrane integrity, and adhering to stringent control measures, the resulting data will provide a trustworthy foundation for decision-making.
If EOTQ demonstrates significant, dose-dependent cytotoxicity with a promising IC₅₀ value (typically in the low micromolar or nanomolar range), subsequent studies would be warranted. These could include:
-
Screening against a broader panel of cancer cell lines to establish a more detailed selectivity profile.
-
Performing assays to confirm the mechanism of cell death (e.g., Annexin V/PI staining for apoptosis, caspase activation assays).
-
Investigating effects on the cell cycle (e.g., flow cytometry analysis).
The initial screen is the first step on the long path of drug discovery, and its rigorous execution is critical for identifying compounds with true therapeutic potential.
References
- Siddik, Z. H. (2003).
- Shalini, S., Dorstyn, L., Nedjic, E., & Kumar, S. (2015). Cellular Mechanisms Controlling Caspase Activation and Function. PMC - PubMed Central.
- da Silva, M. F., de Paula, C. A., Pessoa, C., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. ScienceDirect.
- Zheng, X., & Li, W. (2022).
- Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis.
- Al-Ostoot, F. H., Al-Ghorbani, M., Chebil, A., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
- Altos Bioscience. (n.d.). A549 Cell Subculture Protocol. Altos Bioscience.
- Wang, Y., Chen, Y., & Zhang, Q. (2022). Cisplatin and Its Intercellular Cytotoxicity: Mechanism Derived from Different Pathway and Progression Targeting Toxicity Concern. SciTePress.
- Naidoo, A., Rama, H., & Singh, P. (2018). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of Applied Biotechnology & Bioengineering.
- BOC Sciences. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. BOC Sciences.
- Shi, Y. (2002). Caspase activation, inhibition, and reactivation: A mechanistic view. PMC - PubMed Central.
- Martin, S. J., & Green, D. R. (2008). Caspase activation cascades in apoptosis. Biochemical Society Transactions.
- Patsnap. (2025). What is the difference between apoptosis and necrosis?
- Ciarimboli, G. (2002).
- CLYTE Technologies. (2025).
- ATCC. (n.d.). Cell Culture Information - HELA CELL LINE.
- Mishra, R., Kumar, A., & Rizvi, M. A. (2015). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. NIH.
- Vashisht, H., & Sharma, P. (2014). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
- Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
- Goshima, G. (2006). Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course, 2006.
- Kim, H. J., Lee, J. H., Kim, S. J., et al. (2014).
- Wikipedia. (n.d.). Apoptosis. Wikipedia.
- Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). Schematic showing the cytotoxic pathway for cisplatin.
- BenchChem. (2025).
- UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line. UCSC.
- Zheng, X., & Li, W. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. Semantic Scholar.
- Abcam. (n.d.).
- Proteintech. (n.d.). What is the difference between necrosis and apoptosis? Proteintech Group.
- iGEM. (2020). Passaging of HeLa cells. iGEM.
- Al-Suaily, K. K., & Aubd, Z. A. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PMC.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Zoglowek, E., & Ghavami, S. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI.
- Proteintech. (n.d.). What is the difference between necrosis and apoptosis? Proteintech Group.
- Nanopartikel.info. (n.d.). Culturing A549 cells. Nanopartikel.info.
- Liu, Y. (2017). Cell culture of 7721 or HeLa cells. Protocols.io.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Er, M., & Al-Bayati, Z. (2023). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells.
- Khan, I., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI.
- Cosmo Bio. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Cosmo Bio.
- Arellano-García, L., et al. (2022). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. PubMed.
- ATCC. (n.d.). A549 (CCL-185).
- Centers for Disease Control and Prevention. (n.d.).
- Refubium. (n.d.). Methods Cell Culture The HeLa cell line. Refubium.
- Bouziane, A., et al. (2021). Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives.
- BCRJ. (n.d.). A549 - Cell Line. BCRJ.
- Wikipedia. (n.d.). Necrosis. Wikipedia.
- Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie.
- Promega Corporation. (2023). LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega.
- Legrand, C., & Vangysel, E. (2016). Quantification of lactate dehydrogenase for cell viability testing. PMC - NIH.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A549 Cell Subculture Protocol [a549.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. nanopartikel.info [nanopartikel.info]
- 9. hela-transfection.com [hela-transfection.com]
- 10. static.igem.org [static.igem.org]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. wwwn.cdc.gov [wwwn.cdc.gov]
- 17. Necrosis - Wikipedia [en.wikipedia.org]
- 18. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. Cell culture of 7721 or HeLa cells [protocols.io]
- 23. bcrj.org.br [bcrj.org.br]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. assaygenie.com [assaygenie.com]
- 27. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. portlandpress.com [portlandpress.com]
- 30. What is the difference between apoptosis and necrosis? [synapse.patsnap.com]
- 31. What is the difference between necrosis and apoptosis? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and its Core Scaffold
Abstract
The quinoline scaffold, and specifically the 2-oxo-1,2,3,4-tetrahydroquinoline core, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive analysis of the potential therapeutic targets for ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and its derivatives. Synthesizing data from preclinical research and computational studies, we delve into the mechanistic underpinnings of its observed anticancer, antibacterial, and anti-inflammatory properties. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of promising molecular targets and outlining robust experimental workflows for their validation.
Introduction: The 2-Oxo-Tetrahydroquinoline Scaffold - A Versatile Pharmacophore
The 2-oxo-1,2,3,4-tetrahydroquinoline moiety is a recurring motif in a multitude of pharmacologically active compounds. Its rigid, bicyclic structure, coupled with the potential for diverse substitutions, allows for the fine-tuning of its interaction with a wide array of biological macromolecules. Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, the focus of this guide, embodies this versatile core. While direct therapeutic applications of this specific ester are not yet established, the broader family of 2-oxo-quinolines has shown significant promise in several therapeutic areas. This guide will explore the potential molecular targets of this compound class, with a primary focus on oncology, infectious diseases, and inflammatory disorders.
A critical chemical feature of this scaffold is the potential for keto-enol tautomerism, particularly in derivatives with a 4-hydroxy substituent. This equilibrium between the keto and enol forms can significantly influence the compound's electronic properties, hydrogen bonding capacity, and ultimately, its binding affinity for specific protein targets.[1][2][3] Understanding and controlling this tautomeric balance is a key consideration in the design of novel therapeutics based on this scaffold.[2]
Anticancer Therapeutic Targets
The most extensively documented therapeutic potential of the 2-oxo-quinoline scaffold lies in oncology. Derivatives have been shown to impact multiple hallmarks of cancer, from uncontrolled proliferation and evasion of apoptosis to angiogenesis and metastasis.
DNA Damage Response (DDR) Pathway: ATM Kinase Inhibition
A highly promising avenue for the therapeutic application of quinoline-3-carboxamide derivatives, structurally related to our topic compound, is the inhibition of the Ataxia Telangiectasia Mutated (ATM) kinase.[4][5][6] ATM is a master regulator of the DNA Damage Response (DDR), a critical pathway that cancer cells exploit to survive DNA-damaging therapies like radiation and chemotherapy.[5]
-
Mechanism of Action: By inhibiting ATM, these compounds can prevent the repair of DNA double-strand breaks, leading to the accumulation of catastrophic DNA damage and subsequent apoptotic cell death in cancer cells. This mechanism suggests a potent role for these molecules as sensitizing agents in combination with standard cancer treatments.[6] Molecular docking studies have indicated that the quinoline nitrogen can interact with the hinge region of the kinase domain, acting as an ATP-competitive inhibitor.[5]
Signaling Pathway: ATM Kinase in the DNA Damage Response
Caption: Inhibition of ATM kinase by quinoline derivatives blocks downstream DNA repair and cell cycle arrest, promoting apoptosis.
Pro-survival Signaling: The PI3K/AKT/mTOR Pathway
Tetrahydroquinolinone derivatives have been demonstrated to induce autophagy and cell death in colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[7] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.
-
Mechanism of Action: The studied compounds were found to induce massive oxidative stress, which in turn inhibits the PI3K/AKT/mTOR pathway, leading to autophagy-mediated cell death.[7] This suggests that the 2-oxo-tetrahydroquinoline scaffold can be engineered to act as a potent inducer of cellular stress, selectively targeting cancer cells with a compromised antioxidant capacity.
Cytoskeletal Dynamics: Tubulin Polymerization
The microtubule network, formed by the polymerization of tubulin, is essential for cell division, making it a prime target for anticancer drug development. Certain 4-hydroxy-2-oxoquinoline-3-carboxamide derivatives have been identified as inhibitors of tubulin polymerization.[8]
-
Mechanism of Action: These compounds are thought to bind to the colchicine-binding site on β-tubulin, disrupting the dynamics of microtubule assembly and disassembly. This leads to a mitotic arrest at the G2/M phase of the cell cycle and ultimately triggers apoptosis.[8][9]
Experimental Workflow: Validating Tubulin Polymerization Inhibition
Caption: A streamlined workflow for the validation of 2-oxo-tetrahydroquinoline derivatives as tubulin polymerization inhibitors.
Antibacterial Therapeutic Targets: DNA Gyrase and Topoisomerase IV
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. The 2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold has shown considerable promise in this area, with derivatives identified as potent inhibitors of bacterial type II topoisomerases: DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit).[10]
-
Mechanism of Action: These enzymes are essential for bacterial DNA replication, repair, and decatenation. The quinolinone derivatives act as ATP-competitive inhibitors of the ATPase activity of GyrB and ParE, thereby preventing the supercoiling and decatenation of bacterial DNA, which is lethal to the bacteria.[10] This mechanism is distinct from that of the fluoroquinolone class of antibiotics, suggesting that these compounds may be effective against fluoroquinolone-resistant strains.
Other Potential Therapeutic Targets
The versatility of the 2-oxo-quinoline scaffold extends to a range of other potential therapeutic targets, highlighting its potential for the treatment of a diverse set of pathologies.
| Potential Target | Therapeutic Area | Mechanism of Action | Supporting Evidence |
| Aldose Reductase | Diabetic Complications | Inhibition of the polyol pathway, which is implicated in the pathogenesis of diabetic neuropathy, nephropathy, and retinopathy. | 2-oxoquinoline-1-acetic acid derivatives show micromolar inhibitory activity.[11] |
| Acetylcholinesterase | Alzheimer's Disease | Inhibition of the breakdown of the neurotransmitter acetylcholine, a key strategy in the symptomatic treatment of Alzheimer's disease. | 2-oxo-1,2-dihydroquinoline-3-carboxamides have been evaluated as potent inhibitors.[12] |
| COX-2 | Inflammation | Selective inhibition of cyclooxygenase-2, a key enzyme in the inflammatory cascade, offering a potential for anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. | Quinoline derivatives have demonstrated high selectivity for COX-2 over COX-1.[13] |
| NF-κB | Inflammation & Cancer | Inhibition of the transcriptional activity of NF-κB, a key regulator of inflammatory and immune responses, as well as cell survival and proliferation. | Tetrahydroquinoline derivatives have shown potent inhibition of LPS-induced NF-κB activity.[14] |
| DNA Methyltransferase 1 (DNMT1) | Cancer (Epigenetic Therapy) | Inhibition of DNA methylation, an epigenetic modification that can lead to the silencing of tumor suppressor genes. | Quinoline-based compounds have been shown to inhibit human DNMT1.[15] |
Experimental Protocols
ATM Kinase Inhibition Assay (In Vitro)
This protocol describes a homogenous, fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against ATM kinase.
Materials:
-
Recombinant human ATM kinase
-
ATM kinase substrate peptide (e.g., a p53-derived peptide with a phosphorylation site)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Fluorescent kinase inhibitor binding probe (e.g., a broad-spectrum kinase tracer)
-
Test compound (dissolved in DMSO)
-
384-well microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In the microplate, add the test compound dilutions, recombinant ATM kinase, and the fluorescent probe in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium to be reached.
-
Initiate the kinase reaction by adding a solution of the substrate peptide and ATP in kinase buffer.
-
Incubate the reaction at 30°C for 90 minutes.
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative activity of a test compound on a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (dissolved in DMSO)
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)
-
96-well cell culture plate
-
CO₂ incubator (37°C, 5% CO₂)
-
Fluorescence plate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Prepare a serial dilution of the test compound in complete growth medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the cells for 72 hours.
-
Add the resazurin-based reagent to each well and incubate for 4 hours.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
The ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold and its derivatives represent a rich source of chemical diversity with significant therapeutic potential. The evidence strongly suggests that this class of compounds can be developed into potent and selective modulators of a range of high-value therapeutic targets, particularly in the fields of oncology and infectious diseases. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core scaffold to optimize potency and selectivity for specific targets.
-
Mechanism of Action Elucidation: In-depth biological studies to fully characterize the downstream effects of target engagement.
-
Pharmacokinetic and Toxicological Profiling: Early assessment of ADME-T properties to identify candidates with favorable drug-like characteristics.
-
In Vivo Efficacy Studies: Evaluation of lead compounds in relevant animal models of disease.
The insights provided in this guide offer a solid foundation for the rational design and development of the next generation of therapeutics based on the versatile 2-oxo-tetrahydroquinoline scaffold.
References
-
DeRuiter, J., Brubaker, A. N., Whitmer, W. L., & Stein, J. L. (1986). Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives. Journal of Medicinal Chemistry, 29(10), 2024–2028. [Link]
-
Ravi, U., et al. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 21(2), 173-186. [Link]
-
Ravi, U., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2185. [Link]
-
Ravi, U., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate. [Link]
-
Yamamoto, T., et al. (2020). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega, 5(11), 5895–5906. [Link]
-
Singh, P., & Kumar, A. (2022). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Current Computer-Aided Drug Design, 18(4), 335-348. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Medicinal Chemistry Research, 31(9), 1497-1509. [Link]
-
Ryczkowska, M., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square. [Link]
-
Makhaeva, G. F., et al. (2025). 1-Azinyl-1′-Alkenylferrocenes with Anticholinesterase, Antioxidant, and Antiaggregating Activities as Multifunctional Agents for Potential Treatment of Alzheimer's Disease. ResearchGate. [Link]
-
Kang, O.-Y., et al. (2020). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 7(12), 1435-1442. [Link]
-
da Costa, E. F. A., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1245369. [Link]
-
El-Sayed, M. A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5460. [Link]
-
Abdel-Aziz, M., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(24), 7545. [Link]
-
Reva, I., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12474–12484. [Link]
-
Kumar, D. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]
-
Maciejewska, N., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 10839. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]
-
Kumar, A., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 21(5), 633. [Link]
-
G, M., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules, 25(23), 5649. [Link]
-
Chen, H., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. [Link]
-
Kamal, A., et al. (2016). Design, synthesis of 4-hydroxy-2-oxoquinoline-3-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3585-3601. [Link]
-
Jansa, P., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1064-1076. [Link]
-
Machacek, V., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1064–1076. [Link]
-
Ghorab, M. M., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Archiv der Pharmazie, 351(5), e1700361. [Link]
Sources
- 1. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 3. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scihorizon.com [scihorizon.com]
- 9. mdpi.com [mdpi.com]
- 10. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthetic Routes for 2-Oxo-tetrahydroquinolines
Introduction: The Enduring Significance of the 2-Oxo-tetrahydroquinoline Scaffold
The 2-oxo-1,2,3,4-tetrahydroquinoline, a saturated derivative of quinolin-2(1H)-one, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that is adept at presenting pharmacophoric elements in a defined spatial orientation, making it a cornerstone for the design of a multitude of therapeutic agents.[1][2] This core is not merely a synthetic curiosity; it is embedded in drugs targeting a wide array of diseases, from bacterial infections to cancer and autoimmune disorders.[1][3] The inherent biological relevance of this motif drives the continuous innovation in its synthesis, demanding routes that are not only efficient and high-yielding but also offer precise control over substitution patterns and stereochemistry.
This technical guide provides an in-depth review of the key synthetic strategies for accessing the 2-oxo-tetrahydroquinoline core. Moving beyond a simple catalog of reactions, we will delve into the mechanistic rationale behind these transformations, offering field-proven insights into why specific conditions are chosen and how they dictate the outcome of the synthesis. This document is intended for researchers, medicinal chemists, and process development professionals who require a robust understanding of how to construct this valuable heterocyclic system.
Strategic Overview: Pillars of 2-Oxo-tetrahydroquinoline Synthesis
The construction of the 2-oxo-tetrahydroquinoline ring system can be broadly categorized into several key strategic approaches. Each strategy offers a unique set of advantages concerning substrate scope, functional group tolerance, and the ability to introduce molecular complexity. We will explore the following core methodologies:
-
Intramolecular Friedel-Crafts Reactions: Classic, acid-mediated cyclizations that form the carbocyclic portion of the scaffold.
-
Reductive Cyclization of Nitroarenes: A robust method leveraging the transformation of a nitro group to an amine, which then participates in ring closure.
-
Palladium-Catalyzed Intramolecular Reactions: Modern, powerful methods, such as the Heck reaction, that offer exquisite control over bond formation.
-
Asymmetric Methodologies: Advanced strategies to control stereochemistry, which is critical for developing selective drug candidates.
The logical flow of these strategies is depicted in the workflow diagram below.
Caption: General workflow for 2-oxo-tetrahydroquinoline synthesis.
The Classic Approach: Intramolecular Friedel-Crafts Reactions
The Friedel-Crafts reaction is a foundational method in aromatic chemistry for forming carbon-carbon bonds.[4] In the context of 2-oxo-tetrahydroquinoline synthesis, it is the intramolecular variant—specifically, an acylation or alkylation—that is employed to construct the six-membered ring.
Mechanistic Rationale
The core principle involves the generation of a potent electrophile from a side chain attached to an aniline or N-aryl precursor, which then undergoes electrophilic aromatic substitution onto the electron-rich aromatic ring. The choice of catalyst, typically a strong Brønsted or Lewis acid, is critical.[5]
-
Lewis Acids (e.g., AlCl₃, FeCl₃, TiCl₄): These catalysts coordinate to a carbonyl group (in an acyl halide or carboxylic acid) or a leaving group (in an alkyl halide), dramatically increasing its electrophilicity.[4][5][6]
-
Brønsted Acids (e.g., H₂SO₄, Polyphosphoric Acid - PPA): These protonate the precursor, such as a cinnamic acid derivative, to generate a carbocation or a highly polarized species that initiates the cyclization.
The reaction's success is contingent on the electronic nature of the aromatic ring. Electron-donating groups (EDGs) on the ring accelerate the reaction by stabilizing the positively charged intermediate (the sigma complex), while electron-withdrawing groups (EWGs) deactivate the ring and can hinder or prevent cyclization.
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts cyclization.
Representative Protocol: Acid-Mediated Cyclization of 3-(Phenylamino)propanoic Acid
This protocol illustrates a common Brønsted acid-catalyzed approach.
Step 1: Synthesis of 3-(Phenylamino)propanoic Acid
-
To a solution of aniline (1.0 eq) in a suitable solvent like water, add acrylic acid (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The product often precipitates and can be collected by filtration.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Add the 3-(phenylamino)propanoic acid (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) (10x weight) at 100-120 °C.
-
Causality: PPA serves as both the acidic catalyst and the solvent. The high temperature is necessary to overcome the activation energy for the cyclization of the relatively unactivated carboxylic acid.
-
Stir the mixture at this temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the hot mixture onto crushed ice to quench the reaction and precipitate the product.
-
Collect the solid by filtration, wash with water and sodium bicarbonate solution to neutralize residual acid, and dry to yield 3,4-dihydroquinolin-2(1H)-one.
The Workhorse Method: Reductive Cyclization of Nitroarenes
This strategy is one of the most reliable and widely used methods for synthesizing the 2-oxo-tetrahydroquinoline core.[7] It involves the reduction of an ortho-nitrocinnamic acid derivative or a related precursor.
Mechanistic Rationale
The key transformation is the reduction of an aromatic nitro group to an amine. This newly formed amine is positioned perfectly to undergo a spontaneous or catalyzed intramolecular cyclization onto an adjacent electrophilic center, typically a carbonyl group of an ester or acid.
The choice of reducing agent is paramount and dictates the reaction conditions:
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): This is a clean and efficient method. The reaction proceeds by first reducing the nitro group to an amine. Subsequently, the amine attacks the ester, often under the same hydrogenation conditions or with gentle heating, to form the lactam.[7] It is crucial to control the conditions to avoid over-reduction of the aromatic ring or other functional groups.
-
Metal Reductants (e.g., Fe/AcOH, SnCl₂/HCl): These are classic, robust conditions suitable for a wide range of substrates. The reaction proceeds in an acidic medium, which facilitates both the nitro reduction and the subsequent cyclization.
Caption: Workflow for the reductive cyclization strategy.
Representative Protocol: Reductive Cyclization using Fe/AcOH
Step 1: Preparation of Ethyl (E)-3-(2-nitrophenyl)acrylate
-
This starting material is typically prepared via a Horner-Wadsworth-Emmons or Wittig reaction between 2-nitrobenzaldehyde and a suitable phosphonate ylide or phosphonium ylide.
Step 2: Reductive Cyclization
-
Prepare a suspension of iron powder (5.0-10.0 eq) in glacial acetic acid.
-
Heat the suspension to reflux (approx. 118 °C).
-
Add a solution of ethyl (E)-3-(2-nitrophenyl)acrylate (1.0 eq) in acetic acid dropwise to the refluxing suspension.
-
Causality: The large excess of iron is required to ensure complete reduction of the nitro group in a reasonable timeframe. Acetic acid acts as both the solvent and a proton source for the reduction. The high temperature facilitates both the reduction and the subsequent thermally-driven lactamization.
-
After the addition is complete, maintain the reflux for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter through a pad of Celite® to remove the iron salts.
-
Concentrate the filtrate under reduced pressure. The residue can then be purified by recrystallization or column chromatography to yield the desired 2-oxo-tetrahydroquinoline.
The Modern Powerhouse: Intramolecular Heck Reaction
The Palladium(0)-catalyzed intramolecular Heck reaction is a powerful and versatile tool for C-C bond formation and has been elegantly applied to the synthesis of 2-oxo-tetrahydroquinolines.[8][9][10] This method allows for the construction of the ring system under mild, nearly neutral conditions, offering high functional group tolerance.[8][9]
Mechanistic Rationale
The catalytic cycle is a well-understood sequence of organometallic transformations:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of an o-halo-N-acryloylaniline precursor, forming a Pd(II) species.
-
Migratory Insertion: The pendant alkene of the acrylamide moiety coordinates to the palladium center and subsequently inserts into the Aryl-Pd bond. This step forms the new C-C bond and creates the six-membered ring. The insertion typically proceeds in a syn fashion and favors an exo-trig cyclization pathway.[8]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent (beta) to the new Pd-C bond is eliminated, forming a double bond in the product and regenerating a Pd-H species.
-
Reductive Elimination: The Pd-H species reductively eliminates HX (where X is the original halide), regenerating the active Pd(0) catalyst to continue the cycle.
The choice of ligand, base, and solvent is critical for an efficient reaction. Phosphine ligands (e.g., PPh₃, BINAP) stabilize the palladium catalyst, while a base (e.g., Et₃N, K₂CO₃) is required to neutralize the HX generated during the reaction.[10]
Caption: Catalytic cycle of the intramolecular Heck reaction.
Representative Protocol: Pd-Catalyzed Cyclization of N-(2-iodophenyl)acrylamide
Step 1: Synthesis of N-(2-iodophenyl)acrylamide
-
To a cooled (0 °C) solution of 2-iodoaniline (1.0 eq) and a base like triethylamine (1.2 eq) in a suitable solvent (e.g., dichloromethane), add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir for several hours, then wash with water and brine. Dry the organic layer and concentrate to yield the precursor.
Step 2: Intramolecular Heck Cyclization
-
To a degassed solution of N-(2-iodophenyl)acrylamide (1.0 eq) in a solvent like DMF or acetonitrile, add a palladium source such as Pd(OAc)₂ (5 mol%), a phosphine ligand like PPh₃ (10 mol%), and a base such as triethylamine (2.0 eq).
-
Causality: Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst. The phosphine ligand stabilizes the catalyst and prevents palladium black precipitation. The base is essential to neutralize the HI formed, which would otherwise poison the catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and wash with water to remove the salt byproducts.
-
The organic layer is dried, concentrated, and purified by column chromatography to afford 3,4-dihydroquinolin-2(1H)-one.
Asymmetric Synthesis: Accessing Chiral Scaffolds
For drug development, controlling the stereochemistry of the final molecule is often non-negotiable. Asymmetric synthesis of 2-oxo-tetrahydroquinolines, particularly those substituted at the C3 or C4 position, is an area of intense research.[11][12]
One prominent strategy involves an enantioselective aza-Michael reaction to set the key stereocenter, followed by cyclization.[12]
Mechanistic Rationale
This approach decouples the stereocenter-forming step from the ring-closing step.
-
Enantioselective aza-Michael Addition: An aniline derivative is added to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst. This catalyst, often a chiral palladium complex or a chiral Brønsted acid, creates a chiral environment that directs the nucleophilic attack of the aniline to one face of the double bond, resulting in an enantioenriched product.[12][13]
-
Cyclization: The resulting Michael adduct, which now contains the desired stereocenter, is then cyclized to form the 2-oxo-tetrahydroquinoline ring. This cyclization can be an intramolecular amidation or a Friedel-Crafts type reaction, as described in previous sections.
The success of this strategy hinges on the efficiency and selectivity of the initial aza-Michael reaction. The catalyst must effectively differentiate between the two enantiotopic faces of the Michael acceptor.
Conceptual Workflow: Asymmetric Synthesis via aza-Michael Reaction
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [jscimedcentral.com]
- 3. Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. Asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines by an enantioselective aza-Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Tetrahydroquinoline synthesis [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate as a Versatile Synthetic Building Block
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3][4] Its rigid, three-dimensional structure is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, conferring potent and diverse biological activities.[3][4][5] Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate emerges as a particularly valuable building block. Its structure integrates a lactam, an ester, and a reactive C3-methylene group, providing multiple handles for synthetic diversification. This guide elucidates its application in constructing complex heterocyclic systems, with a focus on methodologies that are both efficient and scalable.
| Property | Value |
| IUPAC Name | ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate[6] |
| Molecular Formula | C₁₂H₁₁NO₄[6] |
| Molecular Weight | 233.22 g/mol [6] |
| Key Features | Lactam N-H, Active Methylene (C3), Ester Moiety |
Note: This compound exists in tautomeric equilibrium with its enol form, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. The reactivity described herein often proceeds via this enol or the corresponding enolate, which makes it a versatile precursor for condensations.
Application I: Synthesis of Biologically Active Pyrano[3,2-c]quinoline Derivatives
The fusion of a pyran ring to the quinoline core to form the pyrano[3,2-c]quinoline system has yielded compounds with significant therapeutic potential, including dual-acting anticancer/antimicrobial agents and potent EGFR/HER-2 inhibitors.[7][8][9] Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (or its 4-hydroxy tautomer) is an ideal starting material for a one-pot, multicomponent reaction to access this valuable scaffold.
Scientific Rationale & Mechanism
The synthesis typically proceeds via a tandem Michael addition/intramolecular cyclization sequence. The active methylene group at the C3 position of the quinoline scaffold is deprotonated by a base, forming a nucleophilic enolate. This enolate then undergoes a Michael addition to an electron-deficient alkene, such as an ethyl 2-cyano-3-arylacrylate. The resulting intermediate then undergoes an intramolecular cyclization and tautomerization to yield the stable, fused pyrano[3,2-c]quinoline product. The use of microwave irradiation has been shown to dramatically accelerate this process, leading to higher yields and shorter reaction times compared to conventional heating.[7][8]
Caption: Reaction pathway for pyrano[3,2-c]quinoline synthesis.
Protocol 1: Microwave-Assisted Synthesis of Ethyl 2-amino-4-aryl-5-oxo-4,5-dihydro-pyrano[3,2-c]quinoline-3-carboxylates
This protocol is adapted from methodologies proven effective for generating libraries of pyrano[3,2-c]quinolines with excellent yields.[7][8]
Materials:
-
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 equiv)
-
Substituted ethyl (E)-2-cyano-3-arylacrylate (1.0 equiv)
-
Potassium Carbonate (K₂CO₃, catalytic amount)
-
Ethanol (Microwave-grade)
-
Microwave synthesis vial
Procedure:
-
To a 10 mL microwave synthesis vial, add ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (e.g., 233 mg, 1.0 mmol).
-
Add the corresponding ethyl (E)-2-cyano-3-arylacrylate (1.0 mmol) and a catalytic amount of anhydrous K₂CO₃ (e.g., 28 mg, 0.2 mmol).
-
Add 3-4 mL of absolute ethanol and seal the vial with a cap.
-
Place the vial in the cavity of a scientific microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-120°C for 5-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the vial to cool to room temperature.
-
The resulting precipitate is the crude product. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or DMF/ethanol mixture) to yield the pure pyrano[3,2-c]quinoline derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Method Comparison: Microwave vs. Conventional Heating
The choice of heating method significantly impacts reaction efficiency. Microwave synthesis offers a clear advantage for this transformation.
| Parameter | Method I: Conventional Reflux[7] | Method II: Microwave Irradiation[7][8] | Causality & Field Insights |
| Reaction Time | 4 - 8 hours | 5 - 15 minutes | Microwave heating is rapid and volumetric, overcoming the thermal conductivity limits of the solvent and leading to a dramatic reduction in reaction time. |
| Typical Yield | 60 - 80% | 75 - 95% | The rapid heating minimizes the formation of side products that can occur during prolonged heating, often resulting in cleaner reactions and higher isolated yields. |
| Energy Efficiency | Low | High | Direct energy transfer to the polar reactants and solvent is far more efficient than bulk heating of an oil bath and reaction flask. |
| Process Control | Moderate | High | Modern microwave reactors allow for precise control over temperature and pressure, enhancing reproducibility and safety. |
Application II: Knoevenagel Condensation for C3-Functionalization
The acidic nature of the C3 protons makes the title compound a classic substrate for the Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.[10][11][12]
Scientific Rationale & Mechanism
In the presence of a weak base catalyst like piperidine, the active methylene group is deprotonated. The resulting carbanion attacks the carbonyl carbon of an aldehyde or ketone. The subsequent intermediate readily undergoes dehydration to yield a thermodynamically stable α,β-unsaturated product, effectively tethering a new substituent to the C3 position of the quinoline core via a double bond. This product is a conjugated system and a Michael acceptor, opening avenues for further synthetic transformations.
Caption: Workflow for Knoevenagel condensation at the C3 position.
Protocol 2: General Procedure for Knoevenagel Condensation with Aromatic Aldehydes
Materials:
-
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (1.0 equiv)
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0-1.1 equiv)
-
Piperidine (catalytic amount, ~0.1 equiv)
-
Ethanol or Toluene
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
Dissolve Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (1.0 equiv) and the aromatic aldehyde (1.1 equiv) in absolute ethanol or toluene in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 0.1 equiv) to the mixture.
-
If using toluene, equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction's completion using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. If so, collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
If the product remains in solution, concentrate the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
-
Characterize the structure of the resulting ethyl 2-oxo-3-(arylmethylene)-1,2,3,4-tetrahydroquinoline-3-carboxylate derivative by spectroscopic methods.
Application III: N-Alkylation of the Lactam Core
Modification at the N1 position of the lactam ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of quinoline-based compounds. This is readily achieved through standard N-alkylation protocols.
Scientific Rationale & Mechanism
The proton on the lactam nitrogen is weakly acidic and can be removed by a suitable base (e.g., sodium hydride) to form a resonance-stabilized amide anion. This potent nucleophile can then displace a leaving group from an electrophile, such as an alkyl halide, in a classic SN2 reaction. The choice of a polar aprotic solvent like DMF or THF is critical, as it solvates the counter-ion (e.g., Na⁺) without solvating the nucleophile, thereby enhancing its reactivity.
Protocol 3: General Procedure for N-Alkylation
Materials:
-
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkyl Halide (e.g., Benzyl bromide, Iodomethane) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Caution: NaH reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 equiv) in anhydrous DMF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (1.0 equiv) in anhydrous DMF dropwise to the NaH suspension. Stir for 30 minutes at 0°C; hydrogen gas evolution should be observed.
-
After hydrogen evolution ceases, add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC indicates the consumption of the starting material.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
-
Confirm the structure via spectroscopic analysis.
References
- Al-Ghorbani, M., et al. (2025). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances.
- Al-Ghorbani, M., et al. (2025). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. PMC - NIH.
- Saleem, M., et al. (n.d.).
- Request PDF. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates.
- Al-Ghorbani, M., et al. (2025).
- Unknown Author. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Apino Pharma Co., Ltd..
- Wikipedia contributors. (n.d.).
- Sigma-Aldrich. (n.d.).
- PubChem. (n.d.).
- Bunce, R. A., et al. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.
- Unknown Author. (n.d.). The Knoevenagel Condensation.
- Mash, E. A., et al. (1997). Synthesis of ethyl N-(diphenyl)
- Thermo Fisher Scientific. (n.d.).
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry.
- Sarpong, R., et al. (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC - PubMed Central.
- Unknown Author. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PMC.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemicals [chemicals.thermofisher.cn]
Application Note: A Robust HPLC Method for the Analysis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Abstract
This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. This compound is a key heterocyclic scaffold, and its accurate analysis is critical in research and pharmaceutical development.[1][2] The described method utilizes a standard C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This protocol is designed for researchers, scientists, and drug development professionals, providing a validated framework for reaction monitoring, quality control, and stability testing.
Introduction and Scientific Rationale
The tetrahydroquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][3] Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, as a functionalized derivative, represents a versatile intermediate in the synthesis of more complex molecules.[2][4] The development of a precise and accurate analytical method is therefore not merely a procedural step but a foundational requirement for ensuring the quality, consistency, and efficacy of subsequent research and development efforts.
The selection of a reversed-phase HPLC method is a deliberate choice driven by the physicochemical properties of the analyte. The molecule possesses a moderately polar character, stemming from the aromatic ring, the lactam (oxo) group, and the ethyl ester moiety, making it an ideal candidate for retention and separation on a nonpolar C18 stationary phase.[5] General studies on quinoline derivatives confirm that RP-HPLC provides excellent resolution and peak shape for this class of compounds.[5][6][7]
This guide explains the causality behind the selection of each parameter, ensuring the protocol is not just a series of steps but a self-validating system for reliable analysis.
Logical Workflow for HPLC Method Development
The development of a robust HPLC method follows a logical progression from understanding the analyte's properties to optimizing the separation and detection parameters. The following diagram illustrates the decision-making process employed in establishing this protocol.
Caption: Logical workflow for HPLC method development.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.
Instrumentation, Chemicals, and Reagents
-
Instrumentation: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography data station software.
-
Chemicals:
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade or ultrapure).
-
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate reference standard (>98% purity).
-
Methanol (HPLC grade, for sample preparation).
-
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity and ease of use.
| Parameter | Recommended Setting | Justification |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Industry-standard for robust, high-resolution separation of small organic molecules. |
| Mobile Phase A | Ultrapure Water | The weak solvent in the reversed-phase system. |
| Mobile Phase B | Acetonitrile | The strong organic solvent for eluting the analyte. Acetonitrile is often chosen for its low UV cutoff and viscosity.[8] |
| Gradient Program | Time (min) | % B |
| 0.0 | 30 | |
| 10.0 | 80 | |
| 12.0 | 80 | |
| 12.1 | 30 | |
| 15.0 | 30 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 245 nm (or determined λmax) | The quinoline chromophore is expected to have strong absorbance in this region. A PDA scan is recommended to find the optimal wavelength for maximum sensitivity.[9] |
Standard and Sample Preparation Protocol
3.3.1. Standard Stock Solution (1.0 mg/mL)
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
3.3.2. Working Standard Solution (0.1 mg/mL)
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase (pre-mixed at initial conditions: 30% Acetonitrile, 70% Water).
-
Mix thoroughly. This solution is ready for injection.
3.3.3. Sample Preparation
-
Accurately weigh a sample containing an expected 10 mg of the analyte into a 10 mL volumetric flask.
-
Follow steps 2-4 from the Standard Stock Solution preparation. This creates the sample stock.
-
Filter an aliquot of the sample stock through a 0.45 µm syringe filter into an HPLC vial.
-
Perform a 1:10 dilution of the filtered sample stock using the initial mobile phase mixture, if necessary, to match the working standard concentration.
System Suitability and Validation
To ensure the trustworthiness and reliability of the results, a system suitability test must be performed before sample analysis. This validates that the chromatographic system is performing adequately for the intended analysis.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Values outside this range may indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures the efficiency of the column. Higher numbers indicate better separation power. |
| Repeatability (%RSD) | ≤ 2.0% (for n=5 injections) | Assesses the precision of the system by measuring the relative standard deviation of peak areas from replicate injections. |
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from preparation to final data analysis.
Caption: End-to-end experimental workflow.
Expected Results and Troubleshooting
Under the specified conditions, Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is expected to elute as a sharp, well-formed peak with a retention time of approximately 6-8 minutes. The exact retention time may vary depending on the specific column and HPLC system used.
| Problem | Potential Cause | Recommended Solution |
| No Peak / Very Small Peak | Injection error; incorrect sample concentration. | Verify autosampler operation. Re-prepare standard/sample solutions. |
| Broad or Tailing Peaks | Column contamination/degradation; pH mismatch. | Flush or replace the column. Ensure sample diluent matches the initial mobile phase. |
| Shifting Retention Times | Inconsistent mobile phase composition; temperature fluctuations. | Prepare fresh mobile phase. Ensure the column oven is set and stable at 30 °C. Check pump for leaks. |
| High Backpressure | Column or system blockage. | Filter all samples and mobile phases. Reverse-flush the column (disconnect from detector). Check for system blockages. |
Conclusion
The HPLC method presented in this application note provides a robust, reliable, and precise tool for the analysis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. By following the detailed protocols and understanding the scientific rationale behind the parameter choices, researchers can confidently apply this method for quality control, purity determination, and reaction monitoring in a drug discovery and development setting.
References
- J. Chromatogr A. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives.
- BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures.
- Journal of Physics: Conference Series. (2021). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
- Analytical Sciences. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.
- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- Chemical Reviews. (2019). Progress in the Chemistry of Tetrahydroquinolines.
- Frontiers in Chemistry. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes.
- PubChem. Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (C12H11NO3).
- BenchChem. (2025). The Expanding Therapeutic Landscape of Tetrahydroquinolines: A Technical Guide to Synthesis and Application.
- Tetrahedron Letters. (1997). Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates.
- RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- IUCrData. (2018). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate.
- PubChem. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4.
- ChemRxiv. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates.
- ResearchGate. (2023). The synthesis of tetrahydroquinoline via different methods.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 5. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. noveltyjournals.com [noveltyjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate for Biological Assays
Introduction: Unlocking the Potential of a Privileged Scaffold
The 1,2,3,4-tetrahydroquinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a versatile starting material within this class, offering multiple reactive handles for chemical modification. Its strategic derivatization allows for the development of sophisticated chemical probes and assay reagents, transforming a potential bioactive molecule into a tool for target identification, pathway elucidation, and high-throughput screening.
This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the derivatization of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. We will explore the chemical logic behind modifying this scaffold to create fluorescent probes for cellular imaging, biotinylated affinity reagents for target pull-down assays, and functionalized molecules for Förster Resonance Energy Transfer (FRET)-based assays. The protocols are designed to be robust and adaptable, empowering researchers in drug discovery and chemical biology to probe the mechanism of action of this important class of molecules.
Strategic Considerations for Derivatization
The derivatization strategy for any bioactive scaffold must be carefully considered to preserve or minimally impact its interaction with its biological target.[4] The Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold offers three primary sites for modification: the secondary amine at the N-1 position, the ethyl ester at the C-3 position, and the aromatic ring.
-
N-1 Position (Secondary Amine): The nucleophilicity of the secondary amine makes it an ideal site for introducing a variety of substituents via N-alkylation or N-acylation.[5][6] This position is often solvent-exposed in protein-ligand complexes and can be a suitable attachment point for larger moieties like fluorophores or affinity tags with a lower probability of disrupting the core binding interactions.
-
C-3 Position (Ethyl Ester): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile handle for amide bond formation with a wide range of amine-containing molecules.[2][3] This is a common and reliable strategy for attaching linkers, reporters, and affinity tags.
-
Aromatic Ring (Positions C-5 to C-8): While synthetically more challenging, electrophilic aromatic substitution can be employed to introduce functional groups onto the benzene ring.[1] This approach is typically reserved for structure-activity relationship (SAR) studies or when the N-1 and C-3 positions are critical for biological activity.
The choice of derivatization site should be guided by any existing SAR data. If the biological activity of the core scaffold is unknown, it is advisable to synthesize derivatives with the reporter or affinity tag attached at different positions via a flexible linker to minimize potential steric hindrance.
Diagram: Derivatization Strategy Workflow
Caption: Strategic workflow for derivatizing the core scaffold.
Protocols for Derivatization
These protocols provide step-by-step methodologies for key derivatization reactions. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Hydrolysis of the Ethyl Ester at C-3
This protocol converts the ethyl ester to a carboxylic acid, creating a functional handle for subsequent amide coupling reactions.[2]
Materials:
-
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator
Procedure:
-
Dissolve Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (1.0 eq) in a 3:1 mixture of THF and MeOH (0.1 M solution).
-
Add an aqueous solution of LiOH (2.0 eq in water) dropwise to the stirring solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid as a solid.
Protocol 2: Biotinylation via Amide Coupling
This protocol attaches a biotin moiety to the C-3 carboxylic acid for use in affinity pull-down assays.[4]
Materials:
-
2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (from Protocol 1)
-
Biotin-PEG4-Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, HPLC for purification
Procedure:
-
Dissolve 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add Biotin-PEG4-Amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the pure biotinylated derivative.
Protocol 3: Fluorescent Labeling via N-1 Alkylation
This protocol attaches a fluorophore to the N-1 position using a common fluorophore with an alkyl halide linker.
Materials:
-
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
-
5-(Bromomethyl)fluorescein
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere setup, silica gel for chromatography
Procedure:
-
To a solution of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (1.0 eq) in anhydrous ACN, add K₂CO₃ (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add 5-(Bromomethyl)fluorescein (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the N-1 fluorescently labeled product.
Application Notes: Utilizing Derivatized Probes
Application 1: Affinity Pull-Down Assay for Target Identification
The biotinylated derivative (from Protocol 2) can be used as a "bait" molecule to identify binding partners from a cell lysate.[7][8][9]
Workflow Diagram:
Caption: Workflow for affinity pull-down assay.
Brief Protocol:
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the bait.
-
Binding: Add cell lysate to the beads and incubate to allow the target protein(s) to bind to the bait.
-
Washing: Perform a series of washes with buffer to remove non-specifically bound proteins.
-
Elution: Elute the bait-protein complexes from the beads using a competitive binder (e.g., free biotin) or denaturing conditions (e.g., SDS-PAGE sample buffer).
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the potential binding partners by mass spectrometry.
Application 2: Förster Resonance Energy Transfer (FRET) Assay
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[10] A FRET-based assay can be designed to study molecular interactions, such as inhibitor binding to a target protein.
Assay Design:
-
Protein Labeling: Label the target protein with a suitable FRET donor fluorophore (e.g., through cysteine-maleimide chemistry).
-
Ligand Synthesis: Synthesize a derivative of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate labeled with a compatible FRET acceptor fluorophore (e.g., using Protocol 3 with an appropriate acceptor dye). The spectral overlap between the donor's emission and the acceptor's excitation is crucial.
-
Assay Principle: When the acceptor-labeled quinoline derivative binds to the donor-labeled protein, the two fluorophores are brought into close proximity (<10 nm), allowing FRET to occur. This results in a decrease in donor fluorescence and an increase in acceptor fluorescence.
-
Application: This system can be used in a high-throughput screening format to identify unlabeled compounds that compete with the FRET-labeled ligand for binding to the target protein. A competing compound will displace the acceptor-labeled ligand, leading to a loss of FRET signal.
FRET Principle Diagram:
Caption: Principle of the FRET-based binding assay.
Quantitative Data Summary
The following table provides hypothetical, yet representative, data for newly synthesized derivatives. Actual values must be determined experimentally.
| Derivative ID | Derivatization Site | Attached Moiety | Mol. Weight ( g/mol ) | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ) | Intended Assay |
| Core-001 | - | Ethyl Ester (Parent) | 219.24 | N/A | N/A | N/A | Starting Material |
| Deriv-N1-FL | N-1 | Fluorescein | 593.61 | 494 | 518 | 0.92 | Cell Imaging |
| Deriv-C3-Biotin | C-3 (via Amide) | Biotin-PEG4-Amine | 646.78 | N/A | N/A | N/A | Affinity Pull-down |
| Deriv-C3-Acceptor | C-3 (via Amide) | TAMRA-Amine | 643.74 | 555 | 580 | 0.65 | FRET (Acceptor) |
Conclusion and Future Perspectives
The derivatization of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate provides a powerful platform for advancing drug discovery and chemical biology research. The protocols outlined herein offer robust methods for creating fluorescent and affinity probes, enabling detailed investigation into the biological targets and mechanisms of action of this important class of compounds. By transforming a bioactive scaffold into a suite of versatile research tools, scientists can accelerate the journey from hit identification to lead optimization and deepen our understanding of complex biological systems.
References
-
Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13846–13881. [Link]
-
Bilenko, V. A., Huliak, V., Kinakh, S., Inwood, R. A., Stowe, T., Maduli, E. J. M., ... & Grygorenko, O. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
-
Al-Ostath, A. I., El-Agrody, A. M., El-Sayed, R., & Halawa, A. H. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(21), 7226. [Link]
-
El-Sayed, R., El-Agrody, A. M., Al-Ostath, A. I., & Halawa, A. H. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(23), 8344. [Link]
-
Baklanov, M. Y., Ryabukhin, S. V., Plaskon, A. S., & Volochnyuk, D. M. (2022).[1][5]-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes. Molecules, 27(19), 6265. [Link]
-
Nikolova, V., Philipova, I., Tsvetanova, R., Zasheva, M., & Danalev, D. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(15), 4894. [Link]
-
Uchikawa, O., Fukatsu, K., Aono, T., & Abe, K. (1996). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Journal of Heterocyclic Chemistry, 33(5), 1583-1587. [Link]
-
Jiang, B., He, Y., Zhang, M., & Tu, Z. (2011). 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters, 21(21), 6439-6442. [Link]
-
Kulkarni, M., & Gaikwad, N. D. (2021). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. Asian Journal of Organic Chemistry, 10(10), 2548-2572. [Link]
-
Zhang, J., Wang, J., & Li, M. (2018). Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. Chemical Society Reviews, 47(1), 22-35. [Link]
-
Casado, C., Rodríguez-López, M., & Albar, J. P. (2020). Affinity Purification Protocol Starting with a Small Molecule as Bait. Methods in molecular biology (Clifton, N.J.), 2081, 193–201. [Link]
-
Kamal, A., Reddy, M. K., Nayak, V. L., Kumar, G. B., & Ramakrishna, S. (2015). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ChemMedChem, 10(4), 699–707. [Link]
-
Richards, Z. L., & Melander, C. (2016). Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. Molecules, 21(11), 1461. [Link]
-
Blanot, D., Mengin-Lecreulx, D., & van Heijenoort, J. (1998). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications, 63(10), 1759-1768. [Link]
-
Jerca, V. V., & Hoogenboom, R. (2021). Förster resonance energy transfer in fluorophore labeled poly(2-ethyl-2-oxazoline)s. Journal of Materials Chemistry C, 9(1), 107-115. [Link]
-
Hartwig, J. F. (2003). Fluorescence Resonance Energy Transfer (FRET) as a High-Throughput Assay for Coupling Reactions. Arylation of Amines as a Case Study. Journal of the American Chemical Society, 125(23), 6977-6985. [Link]
-
Alpha Lifetech Inc. (n.d.). Understanding Pull-Down Protocol: Key FAQs for Users. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity Purification Protocol Starting with a Small Molecule as Bait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Pull-down assays [sigmaaldrich.com]
- 10. people.bu.edu [people.bu.edu]
Application Notes & Protocols: In Vitro Evaluation of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
For: Researchers, scientists, and drug development professionals investigating novel therapeutic agents.
Introduction: Unveiling the Therapeutic Potential of a Novel Tetrahydroquinoline Scaffold
The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer, antimicrobial, and neuroprotective properties[1][2][3][4]. Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate represents a promising, yet underexplored, member of this chemical family. Its structural features suggest potential interactions with various biological targets. These application notes provide a comprehensive, tiered strategy for the in vitro characterization of this compound, designed to elucidate its cytotoxic profile, potential mechanisms of action, and overall therapeutic promise.
Our approach is structured to move from broad, high-throughput screening to more focused, mechanism-of-action studies. This logical progression ensures an efficient use of resources while building a robust biological profile of the compound. We will detail the causality behind each experimental choice, grounding our protocols in established scientific principles and regulatory guidelines to ensure data integrity and reproducibility[5][6][7][8].
Part 1: Foundational Analysis - Physicochemical Properties & Initial Cytotoxicity Screening
Before embarking on extensive biological assays, a foundational understanding of the compound's physicochemical properties is crucial for accurate data interpretation.
Compound Handling and Solubilization: Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (MW: 219.24 g/mol ) is predicted to be a solid with moderate lipophilicity (XLogP3: ~1.0-2.0)[9]. For in vitro testing, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. All preparations should be performed under sterile conditions.
General Cytotoxicity Assessment: The MTT Assay
The initial step in characterizing any novel compound is to assess its general effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for evaluating a cell's metabolic activity, which serves as an indicator of cell viability[10][11][12].
Scientific Rationale: This assay provides a quantitative measure of the compound's ability to reduce cell viability, from which a half-maximal inhibitory concentration (IC50) can be determined. This value is a critical benchmark for comparing potency against different cell lines and for guiding concentration ranges in subsequent, more complex assays[13][14].
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for MTT-based cytotoxicity assessment.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working stock of the compound by serially diluting the main stock in complete culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 hours (or other desired time points, e.g., 24h, 72h) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Hypothetical Data Presentation:
| Cell Line | Type | IC50 (µM) after 48h | Selectivity Index (SI)¹ |
| MCF-7 | Breast Cancer | 8.5 ± 1.2 | 5.3 |
| A549 | Lung Cancer | 12.1 ± 2.5 | 3.7 |
| HCT116 | Colon Cancer | 25.6 ± 4.1 | 1.8 |
| HEK293 | Normal Kidney | 45.2 ± 5.8 | - |
¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI suggests cancer cell-specific toxicity.
Part 2: Mechanistic Elucidation - Investigating a Potential Mode of Action
Based on the activities of structurally related tetrahydroquinolines, a plausible hypothesis is that Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate may function as an enzyme inhibitor or interfere with specific signaling pathways[3][15][16].
Enzyme Inhibition Assays
Scientific Rationale: Many quinoline-based compounds are known to inhibit kinases or other enzymes crucial for cell survival and proliferation[3]. An in vitro enzyme inhibition assay provides direct evidence of a compound's interaction with a purified target protein, allowing for the determination of its inhibitory potency (IC50) in a cell-free system[17][18]. This is a critical step in target-based drug discovery[19].
Example Protocol: Kinase Inhibition Assay (e.g., mTOR)
-
Assay Principle: This protocol utilizes a fluorescence-based assay to measure the activity of a purified kinase (e.g., mTOR). The kinase phosphorylates a specific substrate, and the amount of product is quantified.
-
Reagents: Purified recombinant kinase, kinase-specific substrate, ATP, assay buffer, and a detection reagent that specifically recognizes the phosphorylated product.
-
Procedure:
-
Add 5 µL of assay buffer to all wells of a 384-well plate.
-
Add 2.5 µL of serially diluted Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (or a known inhibitor like Everolimus as a positive control) to the experimental wells.
-
Add 2.5 µL of the kinase solution to all wells except the negative control.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Read the fluorescence signal on a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Hypothetical Data Presentation:
| Target Enzyme | Compound | IC50 (nM) |
| mTOR | Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | 87 ± 9.5 |
| mTOR | Everolimus (Control) | 5 ± 0.8 |
| PI3Kα | Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | > 10,000 |
Receptor Binding Assays
Scientific Rationale: Some tetrahydroquinoline derivatives have been shown to interact with nuclear or G-protein coupled receptors, such as the G-protein coupled estrogen receptor (GPER)[16]. A competitive radioligand binding assay can determine if the compound binds to a specific receptor and can quantify its binding affinity (Ki)[20][21][22].
Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: GPER Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., GPER).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Estradiol), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time (e.g., 90 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand[23].
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Detection: Add liquid scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Part 3: Cellular Mechanism - Gene and Protein Expression Analysis
Following target identification, it is essential to confirm that the compound engages its target within a cellular context and elicits the expected downstream effects.
Scientific Rationale: If the compound inhibits a key signaling protein like mTOR, this should lead to changes in the expression or phosphorylation status of downstream effector proteins. Quantitative PCR (qPCR) and Western Blotting are standard techniques to measure changes at the mRNA and protein levels, respectively, providing crucial validation of the proposed mechanism of action[24][25][26][27].
Quantitative PCR (qPCR) for Gene Expression
Protocol: Analysis of Downstream Target Gene Expression
-
Cell Treatment: Treat cells (e.g., MCF-7) with the compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit. Ensure RNA quality and integrity.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (e.g., downstream effectors of the mTOR pathway) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization[28].
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Western Blotting for Protein Expression and Phosphorylation
Protocol: Analysis of Protein Levels and Phosphorylation Status
-
Cell Treatment and Lysis: Treat cells as described for qPCR. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-S6K, total S6K) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Data Analysis: Perform densitometry analysis on the bands using image analysis software. Normalize the levels of the protein of interest (or its phosphorylated form) to a loading control (e.g., β-actin or GAPDH).
Logical Relationship: From Target Engagement to Cellular Effect
Sources
- 1. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. thepsci.eu [thepsci.eu]
- 6. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]
- 7. siesascs.edu.in [siesascs.edu.in]
- 8. oecd.org [oecd.org]
- 9. echemi.com [echemi.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 19. youtube.com [youtube.com]
- 20. Receptor-Ligand Binding Assays [labome.com]
- 21. researchgate.net [researchgate.net]
- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 24. gsconlinepress.com [gsconlinepress.com]
- 25. Why qPCR and WB results are not consistent_AntibodySystem [antibodysystem.com]
- 26. jackwestin.com [jackwestin.com]
- 27. researchgate.net [researchgate.net]
- 28. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate" as an intermediate in alkaloid synthesis
Application Note & Protocols
Topic: Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate as a Versatile Intermediate in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. The functionalized derivative, Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, represents a highly versatile building block for the synthesis of more complex heterocyclic systems, including various alkaloids and drug candidates. The presence of a lactam, a modifiable ester, and a reactive secondary amine within a rigid tricyclic framework allows for precise, multi-directional elaboration. This document provides a comprehensive guide to the synthesis of this key intermediate, detailing the underlying chemical principles and offering robust, step-by-step protocols for its preparation and subsequent derivatization.
The Strategic Importance of the 2-Oxo-Tetrahydroquinoline Scaffold
The tetrahydroquinoline nucleus is a foundational structure in a vast array of bioactive molecules.[1] Its prevalence stems from its rigid conformation, which serves to orient substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets. When a carbonyl group is introduced at the 2-position, forming a 2-oxo-1,2,3,4-tetrahydroquinoline (also known as a 3,4-dihydro-2-quinolone), the scaffold gains additional important features. The resulting lactam moiety introduces a planar, hydrogen-bond-accepting group that is common in pharmacologically active agents.
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is particularly valuable due to its trifunctional nature:
-
The Lactam Nitrogen (N1): Provides a site for N-alkylation or N-arylation, enabling the introduction of diverse side chains to explore structure-activity relationships (SAR).
-
The Ester Group (C3): Can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, offering a plethora of options for further molecular extension.
-
The Bicyclic Core: Serves as a rigid scaffold for building complex, polycyclic alkaloid-like structures.
This combination of features makes the title compound a powerful intermediate for generating compound libraries in drug discovery and a key precursor in the total synthesis of natural products.
Synthetic Strategies for the 2-Oxo-1,2,3,4-tetrahydroquinoline Core
The construction of the 2-oxo-tetrahydroquinoline ring system can be approached through several strategic disconnections. A highly effective and classical approach is a multi-step sequence commencing with a Conrad-Limpach type reaction, followed by reduction.[2][3][4][5]
Causality Behind the Synthetic Strategy:
-
Conrad-Limpach Condensation: This reaction reliably forms the quinoline core by first reacting an aniline with a β-ketoester (in this case, diethyl malonate serves as a precursor). The initial condensation forms an enamine intermediate.
-
Thermal Cyclization: High temperatures are employed to induce an intramolecular electrophilic aromatic substitution, where the enamine cyclizes onto the aniline ring.[4] This step is often the most demanding, requiring high-boiling point solvents like Dowtherm A or mineral oil to overcome the activation energy associated with the temporary disruption of the benzene ring's aromaticity.[4] The product of this step is a fully aromatic 4-hydroxy-2-quinolone.
-
Catalytic Hydrogenation: To achieve the desired saturated tetrahydroquinoline ring, the aromatic quinolone intermediate is subjected to catalytic hydrogenation. This reduction selectively saturates the C3-C4 double bond of the pyridinone ring, yielding the target 2-oxo-1,2,3,4-tetrahydroquinoline scaffold.[6] This step is critical for converting the planar, aromatic precursor into the three-dimensional, conformationally restricted target.
The overall synthetic pathway is depicted below.
Caption: General Synthetic Pathway to the Target Intermediate.
Protocol: Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
This section provides a detailed, three-step protocol for the laboratory-scale synthesis of the title compound.
Caption: Experimental Workflow for Synthesis.
Step 3.1: Synthesis of Diethyl 2-(phenylamino)maleate (Intermediate A)
-
Rationale: This step forms the key enamine intermediate through a condensation reaction. A Dean-Stark apparatus is used to drive the equilibrium towards the product by removing the water byproduct.
-
Materials:
-
Aniline (1.0 equiv)
-
Diethyl 2-oxomalonate (1.05 equiv)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equiv)
-
Toluene
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add toluene, aniline, and diethyl 2-oxomalonate.
-
Add p-TSA as a catalyst.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by observing water collection in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected (typically 4-6 hours), cool the reaction to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil (Intermediate A) is typically used in the next step without further purification.
-
Step 3.2: Thermal Cyclization to Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (Intermediate B)
-
Rationale: High thermal energy is required to induce the intramolecular Friedel-Crafts-type acylation onto the electron-rich aromatic ring.[4] A high-boiling, inert solvent is essential.
-
Materials:
-
Crude Intermediate A (from Step 3.1)
-
Dowtherm A (or mineral oil)
-
Hexanes
-
-
Equipment:
-
High-temperature round-bottom flask
-
Condenser
-
High-temperature thermometer
-
Heating mantle
-
Buchner funnel and filter flask
-
-
Procedure:
-
In a fume hood, add Dowtherm A to a high-temperature flask and preheat to 250 °C.
-
Slowly add the crude Intermediate A dropwise to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250 °C for 30 minutes after the addition is complete.
-
Cool the reaction mixture to below 100 °C, then carefully add hexanes to precipitate the product.
-
Stir the resulting slurry at room temperature for 1 hour.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexanes to remove the high-boiling solvent, and air dry. This yields Intermediate B.
-
Step 3.3: Catalytic Hydrogenation to Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (Target Compound)
-
Rationale: The C3-C4 double bond in the quinolone ring is reduced using a heterogeneous palladium catalyst under a hydrogen atmosphere to yield the saturated tetrahydroquinoline ring.[6]
-
Materials:
-
Intermediate B (from Step 3.2)
-
Palladium on carbon (10% Pd/C, 5 mol%)
-
Ethanol or Acetic Acid
-
Hydrogen gas (H₂)
-
Celite
-
-
Equipment:
-
Parr hydrogenator or a flask with a hydrogen balloon
-
Magnetic stirrer
-
Buchner funnel and filter flask
-
-
Procedure:
-
To a suitable pressure vessel or flask, add Intermediate B and the solvent (ethanol or acetic acid).
-
Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate, and backfill with hydrogen gas (set to 50 psi if using a Parr apparatus, or use a balloon).
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor reaction completion by TLC or LC-MS.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) to yield the final product as a white or off-white solid.
-
Application Protocol: Derivatization for Alkaloid Precursor Synthesis
The title compound is an ideal starting point for creating more complex structures. The following protocol outlines a representative N-alkylation, a common step in elaborating alkaloid scaffolds.[7][8]
Protocol 4.1: N-Alkylation of the Tetrahydroquinoline Core
-
Rationale: This Sₙ2 reaction attaches a side chain to the lactam nitrogen. A strong base is used to deprotonate the N-H, forming a nucleophilic amide that attacks the alkyl halide. Polar aprotic solvents like DMF are ideal for this type of reaction.[9]
-
Materials:
-
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkyl halide (e.g., Benzyl bromide, 1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
-
Equipment:
-
Dry round-bottom flask with a stir bar
-
Nitrogen/Argon inlet
-
Syringes
-
Separatory funnel
-
-
Procedure:
-
To a dry flask under an inert atmosphere, add the starting material and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated derivative.
-
Data and Characterization
A self-validating protocol requires clear characterization data for the target compound. Below are the expected analytical data for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Melting Point | ~145-150 °C (Varies with purity) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-6.9 (m, 4H, Ar-H), ~8.5 (br s, 1H, NH), 4.2 (q, 2H, OCH₂CH₃), 3.6 (t, 1H, C3-H), 3.1 (t, 2H, C4-H₂), 1.3 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~170 (C=O, ester), ~165 (C=O, lactam), ~138, 128, 124, 122, 116 (Ar-C), 62 (OCH₂), 45 (C3), 28 (C4), 14 (CH₃) |
| Mass Spec (ESI+) | m/z 220.1 [M+H]⁺, 242.1 [M+Na]⁺ |
Conclusion and Future Perspectives
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a high-value synthetic intermediate whose strategic importance lies in its inherent structural and chemical functionalities. The protocols detailed herein provide a reliable and scalable pathway for its synthesis and demonstrate its utility in subsequent derivatization reactions essential for building complex alkaloid-like molecules. The ability to readily modify the N1 and C3 positions makes this scaffold an exceptional platform for developing novel therapeutics and exploring new chemical space in drug discovery programs.
References
-
Conrad, M. & Limpach, L. (1887). Ueber das Chinolin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. Available at: [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Available at: [Link]
-
Larsen, R. D., et al. (2004). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. The Journal of Organic Chemistry, 69(11), 3660-3667. Available at: [Link]
-
Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. (Referenced in Scribd document: [Link])
-
QuimicaOrganica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]
-
Mollova-Sapundzhieva, Y., et al. (2024). Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines. ChemRxiv. Available at: [Link]
-
Zhou, Y.-G., et al. (2017). Ru-NHC-Catalyzed Asymmetric Hydrogenation of 2-Quinolones to Chiral 3,4-Dihydro-2-Quinolones. Angewandte Chemie International Edition, 56(25), 7175-7179. Available at: [Link]
-
Das, A., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. Available at: [Link]
-
Wang, Y., et al. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][6]naphthyrin-5(6H)-one. Tetrahedron Letters, 54(1), 73-76. Available at: [Link]
-
Bouattour, A., et al. (2021). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 11(52), 32873-32879. Available at: [Link]
-
Organic Chemistry Portal. (2024). Tetrahydroquinoline synthesis. Available at: [Link]
-
Macháček, V., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Molecules, 12(5), 1064-1077. Available at: [Link]
-
Grygorenko, O., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]
-
Mash, E. A., et al. (1997). Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates. Tetrahedron Letters, 38(40), 6977-6980. Available at: [Link]
- Patent US5068341A. (1991). Synthesis of (3S)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
-
Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Scientific Reports, 13(1), 5464. Available at: [Link]
-
Grygorenko, O., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]
-
Mollova-Sapundzhieva, Y., et al. (2024). Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines. ChemRxiv. Available at: [Link]
-
Stahl, S. S., et al. (2014). Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions. Journal of the American Chemical Society, 136(34), 11902–11905. Available at: [Link]
-
Ukrpromvneshekspertiza. (2013). "Green" synthesis of ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylates. Pharmaceutical Chemistry Journal. Available at: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15638-15676. Available at: [Link]
-
A practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (2025). Synfacts. Available at: [Link]
Sources
- 1. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 6. Ru‐NHC‐Catalyzed Asymmetric Hydrogenation of 2‐Quinolones to Chiral 3,4‐Dihydro‐2‐Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Scalable Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Introduction
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and pharmacologically active agents.[1] These compounds exhibit a wide array of biological activities, making them attractive targets for drug discovery and development.[1][2] Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a key synthetic intermediate, providing a versatile platform for the elaboration of more complex molecules. Its structure incorporates a lactam ring and an ester functionality, which can be readily modified to introduce diverse substituents.
This document provides a detailed, field-tested guide for the multi-gram scale synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. The presented two-step methodology is designed for scalability, efficiency, and robustness, emphasizing safe laboratory practices and high-purity outcomes. The core of this synthesis is a domino reaction featuring a catalytic hydrogenation that triggers an intramolecular reductive cyclization, a strategy well-suited for producing the target heterocycle in high yield.[1]
I. Overall Synthetic Strategy
The synthesis is executed in two primary stages, beginning with commercially available and cost-effective starting materials.
-
Knoevenagel Condensation: The synthesis commences with a base-catalyzed Knoevenagel condensation between ortho-nitrobenzaldehyde and ethyl acetoacetate. This reaction constructs the carbon skeleton of the precursor, (Z)-Ethyl 2-(2-nitrobenzylidene)-3-oxobutanoate.
-
Intramolecular Reductive Cyclization: The key transformation involves the catalytic hydrogenation of the nitro-substituted precursor. The reduction of the nitro group to an aniline derivative initiates a spontaneous intramolecular cyclization to form the stable six-membered lactam ring of the target compound.
This approach is advantageous for scale-up due to its operational simplicity, the use of a heterogeneous catalyst that simplifies purification, and the high atom economy of the cyclization step.[3]
Caption: Overall workflow for the two-step synthesis.
II. Experimental Protocols
Part A: Synthesis of (Z)-Ethyl 2-(2-nitrobenzylidene)-3-oxobutanoate (Precursor)
This protocol details the synthesis of the key precursor via a Knoevenagel condensation.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| ortho-Nitrobenzaldehyde | 151.12 | 15.1 g | 0.10 | |
| Ethyl acetoacetate | 130.14 | 13.7 mL (14.0 g) | 0.108 | Use slight excess |
| Piperidine | 85.15 | 1.0 mL | ~0.01 | Catalyst |
| Ethanol (Absolute) | 46.07 | 100 mL | - | Solvent |
| Diethyl Ether | 74.12 | 200 mL | - | For workup |
| Hexanes | - | 100 mL | - | For recrystallization |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ortho-nitrobenzaldehyde (15.1 g, 0.10 mol) and absolute ethanol (100 mL). Stir the mixture until the aldehyde is completely dissolved.
-
Reagent Addition: Add ethyl acetoacetate (13.7 mL, 0.108 mol) to the solution, followed by the dropwise addition of piperidine (1.0 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. The solution will typically turn from pale yellow to a deep orange/red color.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting aldehyde spot should be consumed.
-
Workup & Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization. Collect the resulting yellow solid by vacuum filtration and wash the filter cake with 50 mL of cold diethyl ether to remove residual impurities.
-
Purification: Recrystallize the crude solid from a minimal amount of hot hexanes/ethyl acetate mixture to afford (Z)-Ethyl 2-(2-nitrobenzylidene)-3-oxobutanoate as bright yellow crystals.[4][5] Dry the product under vacuum.
Expected Yield: ~21-23 g (80-87%)
Part B: Scale-up Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
This protocol describes the key intramolecular reductive cyclization step.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| (Z)-Ethyl 2-(2-nitrobenzylidene)-3-oxobutanoate | 263.25 | 20.0 g | 0.076 | From Part A |
| Palladium on Carbon (10% Pd/C) | - | 1.0 g | - | Catalyst, 5% w/w |
| Ethanol (Absolute) | 46.07 | 250 mL | - | Solvent |
| Hydrogen Gas (H₂) | 2.02 | - | - | High Purity |
| Celite® | - | ~5 g | - | Filtration aid |
Step-by-Step Protocol
-
Reactor Charging: In a suitable high-pressure reactor (e.g., a 500 mL Parr hydrogenator), carefully add the (Z)-Ethyl 2-(2-nitrobenzylidene)-3-oxobutanoate (20.0 g, 0.076 mol) and absolute ethanol (250 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (1.0 g). Caution: Pd/C can be pyrophoric; handle with care and avoid ignition sources.
-
Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50 psi (approx. 3.4 atm) with hydrogen.
-
Reaction Execution: Begin vigorous stirring and heat the mixture to 40-50°C. The reaction is exothermic, and an initial temperature rise may be observed. Monitor the hydrogen uptake. The reaction is typically complete within 6-8 hours, indicated by the cessation of hydrogen consumption.
-
Catalyst Filtration (Critical Step): After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. Prepare a pad of Celite® in a Büchner funnel. Wet the pad with ethanol. Under a stream of nitrogen , filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Never allow the catalyst filter cake to dry in the air, as it is highly pyrophoric. Immediately quench the filter cake with water.
-
Product Isolation: Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator. The crude product will precipitate as an off-white solid.
-
Purification: Recrystallize the crude solid from hot ethanol to yield Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate as a pure white crystalline solid. Dry the final product under vacuum.
Expected Yield: ~14.5-15.8 g (87-95%)
III. Mechanism & Scientific Rationale
The success of this synthesis hinges on the domino reaction in the second step.
Caption: Reaction mechanism for the intramolecular reductive cyclization. (Note: Image placeholders would be replaced with actual chemical structure images).
-
Nitro Group Reduction: The heterogeneous Pd/C catalyst facilitates the reduction of the aromatic nitro group to an amine (aniline derivative) using molecular hydrogen. This is the rate-determining step and the trigger for the subsequent cyclization.
-
Intramolecular Michael Addition: The newly formed nucleophilic amine immediately attacks the electron-deficient β-carbon of the α,β-unsaturated system in an intramolecular fashion. This forms a new carbon-nitrogen bond and creates a six-membered ring intermediate.
-
Tautomerization and Lactamization: The resulting enolate intermediate undergoes rapid tautomerization. This is followed by the expulsion of the acetyl group (as acetic acid, which is neutralized or remains in solution) and formation of the thermodynamically stable amide bond (lactam), yielding the final product. The choice of catalytic hydrogenation is ideal for scale-up as it avoids stoichiometric metal reductants, which can complicate purification and waste disposal.[1]
IV. Characterization & Data
Validation of the final product is achieved through standard spectroscopic methods.
Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | (400 MHz, DMSO-d₆, δ ppm): 10.3 (s, 1H, NH), 7.2-6.9 (m, 4H, Ar-H), 4.1 (q, 2H, OCH₂), 3.6 (t, 1H, CH), 2.9 (m, 2H, CH₂), 1.2 (t, 3H, CH₃). |
| ¹³C NMR | (100 MHz, DMSO-d₆, δ ppm): 170.1 (Ester C=O), 168.5 (Lactam C=O), 137.5, 128.0, 122.5, 121.8, 115.9, 114.8 (Ar-C), 60.5 (OCH₂), 45.2 (CH), 28.9 (CH₂), 14.1 (CH₃). |
| FT-IR | (KBr, cm⁻¹): 3200-3100 (N-H stretch), 1735 (Ester C=O stretch), 1680 (Lactam C=O stretch), 1600 (C=C aromatic stretch). |
| Mass Spec (ESI) | m/z: Calculated for C₁₂H₁₃NO₃ [M+H]⁺: 220.09; Found: 220.1. |
V. Safety and Handling
Adherence to strict safety protocols is mandatory for this synthesis.
-
Reagent Hazards: ortho-Nitrobenzaldehyde is a toxic irritant. Piperidine is flammable and corrosive. Handle these chemicals in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Solvent Hazards: Ethanol and diethyl ether are highly flammable. Ensure all heating is performed using heating mantles or oil baths and that no ignition sources are present.
-
Catalytic Hydrogenation:
-
Pressure: The use of a high-pressure reactor requires proper training. Ensure the vessel is rated for the intended pressure and temperature.
-
Hydrogen Gas: Hydrogen is extremely flammable. The reactor should be operated in a designated, well-ventilated area, away from sparks or flames.
-
Catalyst Handling: Palladium on carbon is pyrophoric, especially after use when it is finely divided and saturated with hydrogen. Never allow the used catalyst to become dry in the presence of air. Quench the catalyst filter cake immediately and thoroughly with water after filtration. Dispose of the quenched catalyst in a designated hazardous waste container.[7]
-
-
Waste Disposal: All organic waste and quenched catalyst should be disposed of in accordance with local, regional, and national regulations.[7]
References
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Bunce, R. A., & Nago, T. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14337-14371. [Link]
-
Cravotto, G., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Catalysts, 13(7), 1105. [Link]
- General procedure for the preparation of 1-18. (2016).
-
Abdel-Wahab, B. F., et al. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 12(53), 34645-34658. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. [Link]
-
Green Synthesis of Quinoline and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(2), 143-151. [Link]
-
Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry, 33(2). [Link]
-
(Z)-Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2462. [Link]
-
PubChem. (n.d.). Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. (Z)-Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate | C13H13NO5 | CID 367507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. technopharmchem.com [technopharmchem.com]
Application Notes & Protocols: Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate as a Versatile Scaffold for Novel Kinase Inhibitor Development
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The discovery of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. This guide focuses on the utility of the ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold, a privileged heterocyclic structure, as a foundational building block for the development of novel kinase inhibitors.[3][4] Quinoline-based compounds have demonstrated significant potential in disrupting aberrant cell signaling pathways by targeting key kinases.[5][6] We present a comprehensive, field-tested workflow, from the synthesis of the core scaffold and library development to robust protocols for in vitro and cell-based screening, culminating in essential early ADME-Tox profiling.
Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold
The quinoline ring system is a recurring motif in a multitude of FDA-approved drugs and biologically active compounds, prized for its synthetic versatility and ability to form key interactions with biological targets.[6][7] Its partially saturated analog, the 1,2,3,4-tetrahydroquinoline (THQ) core, offers a compelling three-dimensional geometry that can be exploited for enhanced binding affinity and selectivity.[3][8]
The subject of this guide, ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, is a particularly strategic starting point for several reasons:
-
Multiple Diversification Points: The scaffold possesses three distinct, readily modifiable positions: the N1-amide nitrogen, the C3-ethyl ester, and the C5-C8 positions on the aromatic ring. This allows for the systematic exploration of chemical space around the core.
-
Structural Rigidity and Flexibility: The bicyclic system provides a rigid anchor for positioning substituents, while the non-aromatic portion allows for conformational nuances that can be tailored to fit specific kinase ATP-binding pockets.
-
Proven Bioactivity: The related 2-oxo-tetrahydroquinoline core has been successfully utilized to develop activators of pyruvate kinase M2 (PKM2), demonstrating its ability to engage with enzyme active sites.[9]
This document provides the necessary protocols to leverage this scaffold for the discovery of the next generation of kinase inhibitors.
Section I: Synthesis and Derivatization of the Core Scaffold
The foundation of any successful screening campaign is the efficient and scalable synthesis of the core molecule and its derivatives.
Protocol 1: Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (Scaffold 1)
This protocol outlines a common and effective method for constructing the quinolone ring system via a Conrad-Limpach reaction or similar cyclization strategy. The causality behind this choice lies in the commercial availability of starting materials and the reaction's reliability.
Materials:
-
2-Aminobenzoic acid
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Dowtherm A (or other high-boiling point solvent)
-
Hydrochloric acid (HCl)
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzoic acid (1.0 eq) in absolute ethanol. Add diethyl malonate (1.2 eq) and a catalytic amount of sodium ethoxide (0.1 eq).
-
Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization: To the resulting crude intermediate, add Dowtherm A. Heat the mixture to 240-250 °C for 30-60 minutes. This high temperature is critical for the thermal cyclization to form the quinolone ring.
-
Purification: Cool the reaction mixture to room temperature. The product will often precipitate. Dilute with hexane, and collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove impurities.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield Scaffold 1 as a crystalline solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Library Development Strategy
A successful library design systematically explores the structure-activity relationship (SAR) at each diversification point. The following general protocols are designed to be robust across a range of substrates.
Caption: Diversification strategy for the core scaffold.
Protocol 2: General Procedure for N1-Alkylation
Rationale: Modifying the N1-position explores interactions within the solvent-exposed region of the kinase active site. A strong base like sodium hydride (NaH) is used to deprotonate the amide, which is a relatively non-nucleophilic anion, ensuring clean alkylation.
Materials:
-
Scaffold 1
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl or benzyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)
Step-by-Step Methodology:
-
Wash NaH (1.2 eq) with anhydrous hexane to remove mineral oil and suspend it in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of Scaffold 1 (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Quench the reaction carefully by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Section II: In Vitro Biochemical Screening
The initial evaluation of a compound library involves determining the direct inhibitory effect on purified kinase enzymes. This step is crucial for identifying potent hits and understanding their selectivity profile.
Rationale for Assay Choice
Numerous assay formats exist for measuring kinase activity.[10][11] Radiometric assays using [³³P]-ATP are considered a gold standard for their directness but involve handling radioactive materials.[10] We recommend the ADP-Glo™ Kinase Assay platform for its high sensitivity, broad applicability across the kinome, and non-radioactive luminescence-based readout.[12] The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol 3: IC₅₀ Determination using the ADP-Glo™ Kinase Assay
Materials:
-
Kinase of interest (e.g., EGFR, BRAF, SRC)
-
Corresponding peptide substrate and reaction buffer
-
ATP solution
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is effective, starting from 10 mM stock. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells (negative control) and a known inhibitor (positive control).
-
Kinase/Substrate Mix: Prepare a 2X kinase/substrate master mix in the appropriate reaction buffer.
-
Initiate Reaction: Prepare a 2X ATP solution. To start the reaction, add the 2X kinase/substrate mix to the wells, followed by the 2X ATP solution. The final volume is typically 5 µL.
-
Incubation: Shake the plate gently and incubate at room temperature for 1 hour. The optimal time may vary by kinase and should be determined empirically.
-
First Read (ADP-Glo™ Reagent): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Read (Kinase Detection Reagent): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Kinase Selectivity Panel
Results should be summarized in a clear, tabular format to easily assess potency and selectivity.
| Compound ID | EGFR (IC₅₀, nM) | BRAF (IC₅₀, nM) | SRC (IC₅₀, nM) | c-Met (IC₅₀, nM) |
| Scaffold-A1 | 55 | >10,000 | 8,500 | >10,000 |
| Scaffold-B4 | 1,200 | 150 | 2,300 | 980 |
| Scaffold-C7 | >10,000 | >10,000 | 95 | 450 |
| Staurosporine | 5 | 10 | 3 | 8 |
Data are hypothetical and for illustrative purposes only.
Section III: Cellular Assays for Biological Validation
A potent compound in a biochemical assay must be validated in a cellular context to confirm it can cross the cell membrane, engage its target, and exert a biological effect.[13][14]
Protocol 4: Western Blot for Target Engagement (Phospho-Protein Levels)
Rationale: This assay directly measures the ability of a compound to inhibit the kinase's activity inside the cell by detecting the phosphorylation status of a known downstream substrate. A reduction in the phosphorylated substrate, without a change in the total protein level, is a strong indicator of on-target activity.
Materials:
-
Cancer cell line relevant to the kinase target (e.g., A549 for EGFR)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours if necessary.
-
Compound Treatment: Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation (if required): Stimulate the signaling pathway by adding a growth factor (e.g., EGF for the EGFR pathway) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibody against the phosphorylated target overnight at 4 °C.
-
Detection: Wash, incubate with the HRP-secondary antibody, and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total protein to confirm equal loading.
Caption: Simplified EGFR signaling pathway.
Protocol 5: Cell Viability Assay (e.g., CellTiter-Glo®)
Rationale: This assay measures the downstream consequence of inhibiting a kinase that is critical for cell survival or proliferation. A decrease in cell viability, measured by ATP levels, indicates the compound has a functional anti-proliferative effect.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Incubate for 72 hours.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well.
-
Signal Development: Shake the plate for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence with a plate reader.
-
Analysis: Normalize the data and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Section IV: Early Stage ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is paramount to avoid costly late-stage failures.[15][16] These assays help prioritize compounds with favorable drug-like properties.
Protocol 6: In Vitro Metabolic Stability in Liver Microsomes
Rationale: This assay predicts how quickly a compound will be metabolized by the primary drug-metabolizing enzymes (Cytochrome P450s) in the liver. Compounds that are metabolized too quickly will have poor bioavailability and a short half-life in vivo.
Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Acetonitrile with an internal standard (for quenching and analysis)
-
LC-MS/MS system
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, pre-warm a mixture of liver microsomes and the test compound (at a low concentration, e.g., 1 µM) in phosphate buffer at 37 °C.
-
Initiate Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a calibrated LC-MS/MS method.
-
Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Data Presentation: Summary of Early ADME-Tox Properties
| Compound ID | Kinetic Solubility (µM, pH 7.4) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Cytotoxicity (HEK293, IC₅₀, µM) |
| Scaffold-A1 | 150 | 12.5 | 55 | >50 |
| Scaffold-B4 | 25 | 0.8 | 8 | >50 |
| Scaffold-C7 | 5 | 18.2 | >60 | 12.3 |
Data are hypothetical and for illustrative purposes only.
Conclusion
The ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold represents a promising and synthetically tractable starting point for the discovery of novel kinase inhibitors. By following the integrated workflow presented in these application notes—from rational library design and synthesis to multi-tiered in vitro and cellular screening and early ADME-Tox assessment—researchers can efficiently identify and optimize potent and selective lead compounds. This systematic approach, grounded in established biochemical and cell biology principles, maximizes the potential for translating a promising chemical scaffold into a viable therapeutic candidate.
References
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
- Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Journal of Pharmaceutical Research.
- Immuno-oncology Cell-based Kinase Assay Service. (n.d.).
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Kinase Activity Assay. (n.d.).
- Methods for Detecting Kinase Activity. (2021). Cayman Chemical.
- Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Spotlight: Cell-based kinase assay form
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl
- Tetrahydroquinoline. (n.d.). Wikipedia.
- Drugs incorporating tetrahydroquinolines. (n.d.).
- In Vitro ADME-Tox Profiling. (n.d.).
- Chaube, U., et al. (n.d.). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry.
- Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE.
- A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. (n.d.). BenchChem.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
- Kinase Screening Assay Services. (n.d.). Reaction Biology.
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors.
- New Screening Approaches for Kinases. (n.d.). Royal Society of Chemistry.
- Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery Today.
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). ACS Omega.
- Discover Bioactive Small Molecules for ADME/Tox. (n.d.). Sigma-Aldrich.
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). ACS Omega.
- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). RSC Medicinal Chemistry.
- Bilenko, V. A., et al. (2025).
- Methyl 3-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)amino)-2-oxoethyl)
- Jiang, J. K., et al. (2012). 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters.
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2019). International Journal of Scientific & Technology Research.
- Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxyl
- A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (2025). Heterocycles.
- A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity. (2011). Chemical & Pharmaceutical Bulletin.
Sources
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 9. 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 15. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 16. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yield and purity.
Introduction
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a valuable heterocyclic scaffold in medicinal chemistry. Its synthesis, while achievable, can present challenges in achieving high yields and purity. This guide will focus on a highly plausible and robust synthetic strategy: the intramolecular Dieckmann condensation of a suitable diester precursor, followed by considerations for alternative approaches such as catalytic hydrogenation.
Proposed Primary Synthetic Route: Intramolecular Dieckmann Condensation
The most logical and widely applicable approach to constructing the 2-oxo-tetrahydroquinoline-3-carboxylate core is through an intramolecular Dieckmann condensation.[1][2][3] This base-catalyzed reaction efficiently forms five- and six-membered rings from diesters.[1][3] The proposed starting material for this synthesis is diethyl 2-(2-ethoxycarbonyl-ethyl)aminobenzoate.
Reaction Mechanism
The reaction proceeds through the formation of an enolate ion at the alpha-position of one of the ester groups, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion. Subsequent elimination of an ethoxide ion and protonation during acidic workup yields the desired β-keto ester, which in this case is our target molecule.
Sources
Side product formation in the synthesis of "Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate"
Welcome to the dedicated technical support resource for the synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. Our approach is rooted in mechanistic understanding to provide robust solutions for optimizing your reaction outcomes.
Introduction to the Synthesis
The synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, a valuable scaffold in medicinal chemistry, is most commonly achieved through the reductive cyclization of diethyl 2-(2-nitrobenzyl)malonate. This process, while generally efficient, is susceptible to the formation of several side products that can complicate purification and reduce yields. This guide provides a detailed breakdown of these potential issues and offers practical, field-proven solutions.
The primary synthetic route is a domino reaction involving the reduction of the nitro group to an aniline, followed by an intramolecular cyclization.[1] This intramolecular condensation is analogous to a Dieckmann condensation, which is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester.[2][3]
Troubleshooting Guide: Side Product Formation
This section addresses the most frequently encountered side products in the synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. Each entry details the identity of the side product, the mechanism of its formation, and actionable troubleshooting steps.
Issue 1: Formation of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (Hydrolyzed Side Product)
Symptoms:
-
Presence of a more polar spot on TLC that stains with acidic permanganate.
-
Lower than expected yield of the desired ethyl ester.
-
Isolation of a white solid with poor solubility in common organic solvents.
Root Cause Analysis: The formation of the corresponding carboxylic acid is a result of the hydrolysis of the ethyl ester group. This can be catalyzed by the presence of water in the reaction mixture, especially under acidic or basic conditions that may be used during the workup.[4]
Mechanism of Formation:
Sources
Purification challenges of "Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate"
Welcome to the technical support guide for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (EOTHC). This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common and complex challenges associated with the purification of this valuable heterocyclic intermediate. Our guidance is rooted in fundamental chemical principles and validated by methodologies reported in synthetic literature for analogous structures.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, viscous oil, but literature suggests it should be a solid. What is the likely cause and what should I do?
A1: This is a common issue indicating the presence of significant impurities that are depressing the melting point of your compound. The discoloration often points to persistent reaction byproducts or decomposition products.
-
Causality: The synthesis of quinoline and tetrahydroquinoline structures can sometimes yield polymeric or highly conjugated byproducts, especially if reaction temperatures were not well-controlled. Residual solvents like DMSO or DMF can also trap impurities and prevent crystallization.
-
Recommended Action: Avoid attempting to directly crystallize the oil. The most effective first step is to perform silica gel column chromatography to remove the bulk of the impurities. This will isolate a fraction that is significantly more likely to solidify upon solvent removal.
Q2: What are the most probable impurities I should be trying to remove?
A2: Impurities are almost always a function of the synthetic route used. However, for typical syntheses of EOTHC and related structures, common impurities include:
-
Unreacted Starting Materials: Depending on the specific reaction, these could be derivatives of aniline or diethyl malonate.
-
Partially Reacted Intermediates: In multi-step cyclization reactions, acyclic precursors or incompletely cyclized intermediates may persist.
-
Hydrolyzed Product: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially during aqueous workups under acidic or basic conditions. This can be particularly problematic as the acid may interfere with crystallization and chromatography.
-
Aromatized/Oxidized Byproduct: The tetrahydroquinoline ring can be oxidized to the corresponding quinoline or dihydroquinoline. This is often observed as a new, less polar spot on a TLC plate. Dehydrogenation can be accomplished using catalysts like Pd/C at elevated temperatures[1].
Q3: My TLC shows a major spot, but I'm getting a broad melting point range. Is my compound impure?
A3: A broad melting point range is a definitive indicator of impurity, even if TLC analysis seems to show a single spot.
-
Expert Insight: This issue can arise for several reasons. First, the chosen TLC solvent system may not be resolving your product from a key impurity. Try running TLCs in several different solvent systems with varying polarities (e.g., pure ethyl acetate, dichloromethane/methanol mixtures) to find one that shows separation. Second, you may have a mixture of diastereomers if any step in your synthesis was not stereoselective. Diastereomers often have very similar Rf values on TLC but can exhibit different melting points, leading to a broad range for the mixture.
Troubleshooting Guide: Column Chromatography
Flash column chromatography over silica gel is the most frequently cited method for purifying EOTHC analogues and is highly recommended for achieving high purity.[2]
Workflow for Column Chromatography Purification
Caption: General workflow for purification of EOTHC by column chromatography.
Q4: My compound is streaking badly on the TLC plate. How can I fix this?
A4: Streaking is typically caused by one of three issues: overloading the sample, compound insolubility in the mobile phase, or interaction with acidic silica gel.
-
Overloading: Ensure you are spotting a very dilute solution onto the TLC plate.
-
Insolubility: If the compound streaks from the baseline, it may not be fully soluble in the eluent. This is less common for EOTHC in standard solvents.
-
Acidic Interaction (Most Likely Cause): The lactam nitrogen and ester carbonyl can interact strongly with the acidic silanol groups on the silica surface. To mitigate this, add a small amount of a competitive base to your eluent. A common choice is triethylamine (0.1-1% v/v) or a few drops of ammonia in the methanol portion of a DCM/MeOH eluent. This neutralizes the acidic sites and results in sharper, well-defined spots.
Q5: My compound won't elute from the column, even with high concentrations of ethyl acetate.
A5: This indicates your compound has a very high affinity for the silica gel stationary phase, and a more polar mobile phase is required.
-
Causality: The N-H bond of the lactam and the two carbonyl groups make EOTHC a polar molecule capable of strong hydrogen bonding with silica. If impurities are minimal, the pure compound may require a stronger eluent.
-
Solution: Switch to a more polar solvent system. A gradient of dichloromethane (DCM) to 5-10% methanol in DCM is an excellent next step. Methanol is a highly polar solvent that will effectively compete with the silica for hydrogen bonding sites on your molecule, facilitating its elution.
Table 1: Suggested Solvent Systems for Chromatography
| Polarity | Solvent System (v/v) | Typical Application |
| Low-Medium | Hexane / Ethyl Acetate (e.g., 4:1 to 1:1) | Ideal starting point for eluting non-polar impurities and the main product.[2] |
| Medium-High | Dichloromethane / Ethyl Acetate (e.g., 9:1 to 1:1) | Good for resolving compounds of similar polarity. |
| High | Dichloromethane / Methanol (e.g., 99:1 to 9:1) | Necessary for eluting highly polar compounds or overcoming strong silica interactions. |
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent final purification step to obtain analytically pure, crystalline material after chromatography. The key is finding a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Decision Logic for Recrystallization Troubleshooting
Caption: Troubleshooting workflow for the recrystallization of EOTHC.
Q6: I've tried several solvents, but my compound "oils out" instead of forming crystals upon cooling.
A6: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid phase instead of a solid crystal lattice.
-
Expert Insight: This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble. It can also indicate the presence of impurities.
-
Solutions:
-
Reheat and Dilute: Reheat the solution until it is homogeneous again. Add a small amount (5-10% more) of the same hot solvent to slightly decrease the saturation level.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool can promote the formation of well-ordered crystals. Do not place it directly in an ice bath from a high temperature.
-
Change Solvents: The solvent may be too "good." Switch to a slightly poorer solvent or use a two-solvent system (see below).
-
Q7: My compound is either completely soluble or completely insoluble in every solvent I've tried.
A7: This is the classic scenario for using a two-solvent (binary) system for recrystallization. You need one "good" solvent in which the compound is soluble and one "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.
Protocol: Two-Solvent Recrystallization
-
Dissolve your crude EOTHC in the minimum amount of the hot "good" solvent (e.g., Ethanol, Ethyl Acetate).
-
While the solution is still hot, add the "poor" solvent (e.g., Heptane, Water) dropwise until you see persistent cloudiness (turbidity).
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Remove from heat and allow the solution to cool slowly. Crystals should form at the interface of ideal solubility.
Purity Verification
Confirming the purity of your final product is a critical step. No single technique is sufficient.
-
Thin-Layer Chromatography (TLC): The final product should appear as a single spot in multiple solvent systems.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is the most powerful tool. The spectra should show the correct number of protons and carbons with the expected chemical shifts and coupling constants. Critically, there should be an absence of peaks corresponding to starting materials, solvents, or byproducts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range (e.g., 1-2 °C) is a strong indicator of high purity. Literature values for similar structures can provide a target range.[2]
By systematically addressing these common challenges using the troubleshooting guides provided, researchers can confidently and efficiently obtain high-purity Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate for their downstream applications.
References
- General procedure for the preparation of 1-18. (n.d.).
- 4 - RSC Medicinal Chemistry. (n.d.).
-
Bilenko, V. A., et al. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
- A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (n.d.).
-
Bilenko, V. A., et al. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry.
-
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. (n.d.). PubChem. [Link]
- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (2007). Molecules.
-
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. (n.d.). PubChem. [Link]
- Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxyl
- Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. (n.d.).
- Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. (n.d.).
- Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxyl
- Synthesis of C4-substituted 1,2,3,4-tetrahydroisoquinolin-6-ols as potential estrogen receptor modulators. (n.d.).
- Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (n.d.).
- ETHYL 2-OXO-6-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]. (n.d.). Arctom.
- Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. (2018).
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (n.d.).
- Product Class 5: Isoquinolines. (n.d.). Science of Synthesis.
- Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. (2021).
- Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxyl
- Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Exporters & Suppliers. (n.d.). SGT Life Sciences.
Sources
Technical Support Center: Improving the Solubility of "Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate" for Biological Assays
Welcome to the technical support center for handling "Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate" and other poorly soluble compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols to overcome solubility challenges, ensuring data accuracy and reproducibility. As Senior Application Scientists, we understand that compound precipitation is a critical bottleneck in drug discovery, leading to inaccurate results and wasted resources.[1][2] This guide provides a logical, step-by-step approach to diagnosing and solving these issues.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face when working with poorly soluble compounds.
Q1: My stock solution of "Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate" in 100% DMSO is perfectly clear, but it precipitates immediately when I add it to my aqueous assay buffer. What's happening?
A: This is a classic case of "shock" or "kinetic" precipitation, a frequent challenge in biological assays.[3] A clear stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in a final aqueous environment.[1] The drastic change in solvent polarity upon diluting the DMSO stock into the buffer causes the compound's solubility to plummet, forcing it to crash out of solution before it can be adequately dispersed.[3] The concentration at which this occurs is known as the kinetic solubility limit, which is often much lower than the thermodynamic solubility.
Q2: What is the maximum final concentration of DMSO I should use in my assay? Is more always better for solubility?
A: While it's tempting to increase the DMSO concentration to improve solubility, this can compromise your biological data. Most cell lines can tolerate a final DMSO concentration of 0.5% without severe cytotoxicity, and this is a widely recommended upper limit.[4] Some robust cell lines might tolerate up to 1%, but sensitive cells, especially primary cultures, can show stress or altered function at concentrations as low as 0.1%.[4][5] It is critical to remember that solvent effects are not just about overt toxicity; they can also introduce subtle, off-target biological effects that confound results.
Expert Recommendation: Always run a solvent tolerance control experiment for your specific cell line or assay system. The final DMSO concentration must be kept consistent across all wells, including vehicle controls, to ensure valid comparisons.[3]
| Solvent | Recommended Final Conc. (Cell-Based Assays) | Recommended Final Conc. (Biochemical Assays) | Key Considerations |
| DMSO | ≤ 0.5% [4][6] | ≤ 1-2% | Cell type-dependent toxicity.[5][7] Can interfere with some enzyme activities. |
| Ethanol | ≤ 0.5% | ≤ 1% | Can exhibit higher and more rapid cytotoxicity than DMSO.[7] |
| Methanol | Not Recommended | ≤ 1% | Generally more toxic to cells than DMSO or ethanol. |
Q3: Can the temperature of my assay medium affect compound precipitation?
A: Yes, temperature can play a significant role. Cell culture media and buffers are often stored refrigerated at 4°C. Adding a room-temperature DMSO stock of a poorly soluble compound to cold aqueous media can decrease its immediate solubility and promote precipitation.[8]
Best Practice: Gently warm your assay medium and other buffer components to the final experimental temperature (e.g., 37°C for most cell-based assays) before adding the compound stock. This simple step can significantly improve the initial dispersion and prevent precipitation.[8]
Q4: I'm concerned about interactions with media components. Can serum affect the solubility of my compound?
A: Absolutely. Components in Fetal Bovine Serum (FBS) or other sera, particularly proteins like albumin, can either help or hinder solubility. For many lipophilic compounds, serum proteins can act as carriers, effectively increasing the apparent solubility. However, in some cases, interactions can also lead to aggregation or precipitation.[8] If you observe inconsistent results or precipitation, it is worthwhile to test your compound's solubility in both serum-free and serum-containing media to diagnose the issue.
Troubleshooting & Advanced Strategies
If basic adjustments are insufficient, a more systematic approach is required. The following workflow provides a logical progression from simple solvent adjustments to more advanced formulation techniques.
Strategy 1: Co-Solvent Systems
When DMSO alone is insufficient at a safe concentration, introducing a water-miscible co-solvent can be highly effective.[9] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more hospitable for lipophilic compounds.[10]
Causality: The goal is to create a micro-environment around the compound that bridges the polarity gap between the concentrated DMSO stock and the bulk aqueous buffer. Common co-solvents are generally less toxic than DMSO and can significantly increase the concentration at which a compound remains soluble.[10][11]
| Co-Solvent | Typical Final Conc. | Properties & Considerations |
| Propylene Glycol (PG) | 1-5% | Good solubilizer, generally low toxicity. Can increase solution viscosity. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Excellent solubilizer for many compounds, low toxicity.[2] |
| Glycerol | 1-5% | Can also act as a protein stabilizer.[2] May not be as potent a solubilizer as PG or PEG. |
| N,N-Dimethylacetamide (DMA) | ≤ 0.5% | Very strong solvent, but use with caution due to higher potential toxicity.[12] |
Implementation: Prepare an intermediate stock. For example, dilute your 10 mM stock in 100% DMSO 1:1 with PEG 400 to create a 5 mM stock in 50:50 DMSO:PEG 400. Then, add this intermediate stock to your assay buffer. This gradual change in solvent environment can prevent shock precipitation.
Strategy 2: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[13][14] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is readily soluble in water.[15][16][17] This is a powerful technique, particularly when organic solvents must be minimized.
Mechanism of Action: The hydrophobic compound ("guest") partitions into the non-polar cavity of the cyclodextrin ("host"), while the water-soluble exterior of the host molecule allows the entire complex to dissolve in the aqueous buffer. This effectively shields the hydrophobic drug from the water.
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[16]
Key Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol allows you to quickly determine the maximum soluble concentration of your compound in a specific assay buffer, providing a critical parameter for designing your experiments. This is a self-validating system that should be the first step in troubleshooting.
Materials:
-
"Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate" (10 mM stock in 100% DMSO)
-
100% DMSO
-
Assay Buffer (the exact buffer used in your biological assay)
-
Clear 96-well microplates (one for compound dilution, one for the assay)
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~620 nm.
Methodology:
-
Prepare Compound Plate:
-
In a 96-well plate, create a 2-fold serial dilution of your compound in 100% DMSO.
-
Example: Pipette 20 µL of DMSO into columns 2-12. Pipette 40 µL of the 10 mM stock into column 1. Transfer 20 µL from column 1 to 2, mix, then transfer 20 µL from column 2 to 3, and so on. This creates a concentration series from 10 mM down to ~5 µM.[3]
-
-
Prepare Assay Plate:
-
Add 98 µL of your assay buffer to the wells of a new 96-well plate.
-
-
Initiate Precipitation:
-
Using a multichannel pipette, transfer 2 µL from the compound plate (DMSO dilutions) to the assay plate containing the buffer. This creates a 1:50 dilution and a final DMSO concentration of 2%.
-
Mix immediately by orbital shaking for 30-60 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer. Alternatively, measure absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to quantify light scattering from precipitated particles.
-
-
Data Analysis:
-
Plot the turbidity/absorbance reading against the nominal compound concentration.
-
The kinetic solubility limit is the concentration at which a sharp increase in the signal is observed.
-
| Nominal Conc. (µM) | Final DMSO (%) | Turbidity (NTU) | Solubility Assessment |
| 200 | 2.0% | 150.5 | Precipitated |
| 100 | 2.0% | 85.2 | Precipitated |
| 50 | 2.0% | 15.1 | Precipitated |
| 25 | 2.0% | 2.5 | Soluble |
| 12.5 | 2.0% | 2.3 | Soluble |
| 6.25 | 2.0% | 2.4 | Soluble |
| Buffer Blank | 2.0% | 2.2 | - |
Protocol 2: Preparing a Compound-Cyclodextrin Stock Solution
This protocol describes how to prepare a concentrated aqueous stock of your compound using HP-β-CD, which can then be diluted directly into your assay.
Materials:
-
"Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate" (as solid powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer (e.g., PBS)
-
Vortex mixer
-
Sonicator (optional, but recommended)
Methodology:
-
Prepare Cyclodextrin Solution:
-
Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This is a high concentration, so it may require gentle warming and vortexing to fully dissolve. Allow it to return to room temperature.
-
-
Add Compound:
-
Weigh the desired amount of solid compound and add it directly to the HP-β-CD solution to achieve your target stock concentration (e.g., 1 mM).
-
-
Complexation:
-
Vortex the mixture vigorously for 2-5 minutes.
-
Place the vial in a bath sonicator for 15-30 minutes to aid dissolution and complex formation.
-
For difficult compounds, this mixture can be left to rotate overnight at room temperature.
-
-
Clarification and Use:
-
After incubation, visually inspect the solution. It should be clear. If any undissolved particulate matter remains, centrifuge the solution at high speed (~14,000 rpm) for 10 minutes and use the clear supernatant.
-
This aqueous stock solution can now be used for serial dilutions in your assay buffer. This method completely avoids the use of organic solvents like DMSO.
-
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Zhang, X., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH.
- ACS Publications. (n.d.). Solvent Screening for Separation Processes Using Machine Learning and High-Throughput Technologies. Chem & Bio Engineering.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- NIH. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Pion. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- LifeTein. (2023). DMSO usage in cell culture.
- MDPI. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
- PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays.
- ResearchGate. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
- CuriRx. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- NIH. (n.d.). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells.
- BenchChem. (2025). troubleshooting Compound XAC experiments.
- PMC - NIH. (n.d.). Improving Tenoxicam Solubility and Bioavailability by Cosolvent System.
- MDPI. (2026). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions.
- ResearchGate. (2025). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents.
- Biotage. (2023). How to prevent compound precipitation during flash column chromatography.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. chemicaljournals.com [chemicaljournals.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and refine the reaction conditions for this important synthetic intermediate. The following question-and-answer format provides in-depth, experience-driven advice to ensure successful and reproducible outcomes in your laboratory.
Overview of the Synthesis
The synthesis of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and its derivatives is of significant interest due to their presence in a wide range of biologically active compounds.[1][2][3] Common synthetic routes often involve domino reactions, which allow for the construction of complex molecules in a single operation, enhancing efficiency and atom economy.[4] One prevalent strategy involves the reaction of an aniline derivative with a suitable three-carbon component, leading to the formation of the tetrahydroquinoline core.
A notable and efficient method is the condensation of anilines with triethyl methanetricarboxylate.[5] However, variations and alternative approaches, such as those starting from 2-(3-alkoxy-3-oxoprop-1-en-2-yl)benzoic acids and primary amines, have also been developed, offering a convenient route to related 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.[6][7] These reactions can be sensitive to various parameters, and a thorough understanding of the reaction mechanism and potential pitfalls is crucial for success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields are a frequent challenge and can stem from several factors. Let's break down the most common culprits and their solutions:
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or temperature.
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature in small increments. For instance, in syntheses involving refluxing in a solvent like 1,4-dioxane, ensuring a consistent and adequate reflux temperature is critical.[7]
-
-
Side Reactions: Several side reactions can compete with the desired product formation. One common issue is the hydrolysis of the ester group, leading to the corresponding carboxylic acid.[5]
-
Troubleshooting: Ensure all reagents and solvents are anhydrous. The presence of water can lead to the formation of undesired byproducts.[5] If the formation of the carboxylic acid is significant, it may be possible to esterify the crude product in a subsequent step using methods like methanolic HCl.[7]
-
-
Sub-optimal Reagent Stoichiometry: The ratio of reactants is critical. An excess or deficit of one component can lead to incomplete conversion or the formation of side products.
-
Troubleshooting: Carefully control the stoichiometry. While a slight excess (e.g., 1.1 equivalents) of the amine component is sometimes used to drive the reaction to completion, a large excess should be avoided as it can complicate purification.[7]
-
-
Catalyst Inactivity (if applicable): If your specific protocol uses a catalyst, its activity is paramount.
-
Troubleshooting: Ensure the catalyst is fresh and has been stored under appropriate conditions. If catalyst poisoning is suspected, consider purifying the starting materials to remove any potential inhibitors.
-
Q2: I'm observing the formation of a significant amount of an impurity that I suspect is the corresponding 4-hydroxy-1,2-dihydroquinolin-2-one. How can I prevent this?
A2: The formation of 4-hydroxy-1,2-dihydroquinolin-2-ones as a byproduct is a known issue, particularly in syntheses utilizing triethyl methanetricarboxylate.[5]
-
Causality: This side product arises from the partial destruction of the ester group during the main reaction, a process that is often exacerbated by the presence of water in the reagents or solvents.[5]
-
Preventative Measures:
-
Strict Anhydrous Conditions: The most critical step is to rigorously dry all solvents and reagents. Use freshly distilled solvents and ensure glassware is oven-dried before use.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Reagent Quality: Use high-purity starting materials to minimize potential sources of water or other reactive impurities.
-
Q3: The purification of my final product is proving difficult. What are the recommended purification strategies?
A3: Purification can be challenging due to the polarity of the product and the potential for closely related impurities.
-
Column Chromatography: This is the most common and effective method.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane is often effective. The optimal solvent system should be determined by TLC analysis of the crude reaction mixture.[8]
-
-
Recrystallization: If a solid product is obtained, recrystallization can be an excellent method for achieving high purity.
-
Solvent Selection: Experiment with different solvent systems. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) and a solvent in which it is poorly soluble (e.g., hexane, diethyl ether).
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For very challenging separations or to obtain highly pure material for biological testing, preparative HPLC is a powerful option.[7]
Refined Experimental Protocol
This protocol is a generalized starting point based on common literature procedures. Optimization for specific substrates may be necessary.
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the substituted aniline (1.0 eq).
-
Dissolve the aniline in anhydrous 1,4-dioxane.
-
Add triethyl methanetricarboxylate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by TLC.
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether.
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield the purified ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.
Data Summary for Reaction Optimization
| Parameter | Recommended Range/Condition | Rationale |
| Temperature | Reflux (solvent dependent) | To provide sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12 - 48 hours | Monitor by TLC to determine completion. |
| Solvent | Anhydrous 1,4-Dioxane, Toluene | High-boiling, aprotic solvents are generally preferred. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent side reactions with atmospheric oxygen and moisture. |
| Purification | Column Chromatography | Effective for separating the product from starting materials and byproducts. |
Visualizing the Process
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in the synthesis.
Reaction Parameter Relationships
Caption: Interdependencies of key reaction parameters influencing the outcome.
References
-
Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
- A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (2025). Journal of Synthetic Chemistry.
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research.
- General procedure for the prepar
- "Green" synthesis of ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxyl
- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (n.d.).
-
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. (2018). ResearchGate. [Link]
-
Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2023). MDPI. [Link]
- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (2025).
-
Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. (2023). ResearchGate. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). Molecules. [Link]
- Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline deriv
-
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. (n.d.). PubChem. [Link]
- Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxyl
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021). Molecules. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Green" synthesis of ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylates | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Preventing Byproduct Formation in Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the quinoline scaffold. Quinolines are a cornerstone in pharmaceuticals and materials science, but their synthesis is often plagued by byproduct formation, leading to reduced yields and challenging purification protocols.
This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and rationally design more efficient and cleaner reactions.
General FAQs: Foundational Principles
Q1: I've completed my reaction, and the crude product is a dark, tarry mixture. What's the first step for purification?
A: Tar formation is a frequent issue, especially in acid-catalyzed reactions like the Skraup and Doebner-von Miller syntheses.[1] The initial and most effective step is often steam distillation. Quinoline and its more volatile derivatives are steam-volatile, allowing them to be separated from non-volatile polymeric tars and inorganic salts.[1][2]
After an initial steam distillation of the acidic reaction mixture to remove volatile impurities (like unreacted nitrobenzene in a Skraup synthesis), the solution is made strongly alkaline to liberate the free quinoline base.[2] A second steam distillation is then performed to isolate the crude quinoline, which can be further purified by vacuum distillation or chromatography.[2][3]
Q2: My purified quinoline derivative is yellow or brown, even after chromatography. Is it impure?
A: Not necessarily. While pure quinoline is a colorless liquid, many of its derivatives are highly susceptible to air and light-induced oxidation, which results in a yellow or brown coloration.[3] This discoloration is often due to trace oxidized impurities and may not significantly impact the overall purity as determined by NMR or LC-MS. For applications requiring exceptional purity, storing the compound under an inert atmosphere (Nitrogen or Argon) and in the dark is recommended.[3]
The Skraup Synthesis: Taming a Violent Reaction
The Skraup synthesis is a classic method for producing quinolines but is notoriously exothermic and prone to producing significant amounts of tar.[4][5]
Q&A: Troubleshooting the Skraup Synthesis
Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?
A: The highly exothermic nature of the Skraup synthesis is a primary safety and yield concern.[1][5] The underlying cause is the rapid, uncontrolled dehydration of glycerol to acrolein and its subsequent polymerization and condensation reactions under strong sulfuric acid catalysis. To mitigate this, several control measures are essential:
-
Use a Moderator: The most common and effective method is the addition of a moderating agent. Ferrous sulfate (FeSO₄) is widely used; it is believed to act as an oxygen carrier, smoothing the reaction profile and extending it over a longer period.[5][6] Boric acid can also be used for a smoother reaction, though it may slightly lower the yield.[5]
-
Controlled Reagent Addition: Ensure that the concentrated sulfuric acid is added slowly and with efficient cooling and stirring. It is critical to add the reagents in the correct order: ferrous sulfate, glycerol, aniline, nitrobenzene, and finally sulfuric acid.[6]
-
Efficient Mixing: Use a robust mechanical stirrer, as the reaction mixture can become viscous. Good mixing helps dissipate heat and prevents the formation of localized hotspots that accelerate decomposition and tarring.[7]
Q2: My yield is consistently low, and the main byproduct is an intractable black tar. What are the primary causes and solutions?
A: Low yields are almost always linked to excessive tar formation, which sequesters both starting materials and the product.[1] This is a direct consequence of the harsh acidic and oxidizing conditions causing polymerization of the acrolein intermediate.
-
Optimize Temperature Control: The reaction requires initial gentle heating to begin.[1] Once the exotherm starts, the external heat source should be removed.[7] After the initial vigorous phase subsides, heating should be reapplied to maintain a steady reflux for the recommended duration.[7] Avoiding excessively high temperatures is crucial to minimize charring.[1]
-
Ensure Anhydrous Conditions: The glycerol used should be anhydrous. Water can interfere with the reaction and has been shown to lower product yields.[6]
-
Substrate Reactivity: Anilines bearing strong electron-withdrawing groups are less nucleophilic and are known to give lower yields under standard Skraup conditions.[7] For these challenging substrates, more forcing conditions may be required, though this often exacerbates tarring.
Workflow Diagram: Skraup Synthesis Control Points
Caption: Key control points in the Skraup synthesis workflow.
The Doebner-von Miller Synthesis: Preventing Polymerization
This versatile synthesis utilizes α,β-unsaturated carbonyl compounds, but like the Skraup reaction, it is prone to polymerization under strong acid catalysis.[8][9]
Q&A: Troubleshooting the Doebner-von Miller Synthesis
Q1: My reaction mixture is turning into a thick, dark tar, making product isolation difficult and significantly reducing my yield. What causes this and how can I prevent it?
A: Tar formation is the most common pitfall in the Doebner-von Miller reaction.[8][10] It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[8] The key to success is to maintain a low effective concentration of this reactive intermediate at any given time.
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline is a critical technique to control the exothermic reaction and minimize polymerization.[8][10]
-
In SituGeneration: An even better approach is to generate the α,β-unsaturated carbonyl in situ from a stable precursor via an aldol condensation. For example, slowly adding acetaldehyde to the reaction mixture allows it to form crotonaldehyde in a controlled manner.[10]
-
Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase, you can dramatically reduce its self-polymerization in the aqueous layer.[8][11]
Q2: I used a substituted aniline and obtained a mixture of products, or an unexpected isomer. What happened?
A: The formation of unexpected isomers or byproducts can occur under certain conditions or with specific substrates.
-
Reversal of Regiochemistry: While the synthesis typically yields predictable substitution patterns, reversals in regioselectivity have been observed, especially with certain substrates and acid catalysts like trifluoroacetic acid (TFA).[10]
-
Substrate-Specific Byproducts: The electronic nature of the aniline can influence byproduct formation. For example, electron-rich anilines may undergo unexpected cyclization pathways.[10] If an unexpected product is formed, thorough characterization using NMR and mass spectrometry is essential to elucidate its structure.
Reaction Pathway Diagram: Minimizing Tar Formation
Caption: Competing pathways in the Doebner-von Miller synthesis.
Optimized Experimental Protocol: Synthesis of 2-Methylquinoline
This protocol incorporates slow, in situ generation of the carbonyl compound to minimize tar formation.[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add an aqueous solution of acetaldehyde (1.2 eq) dropwise to the stirred aniline hydrochloride solution over 1 hour. The low temperature and slow addition help control the exothermic reaction and minimize the polymerization of the in situ formed crotonaldehyde.
-
Cyclization: After the addition is complete, add a Lewis acid catalyst such as anhydrous zinc chloride (0.5 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux (e.g., for 7 hours). Monitor the progress of the reaction by TLC.
-
Workup - Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a base, such as a slurry of calcium hydroxide or aqueous NaOH, to precipitate the zinc salts and liberate the free 2-methylquinoline.[10]
-
Isolation - Steam Distillation: Perform a steam distillation on the neutralized mixture. 2-Methylquinoline is steam-volatile and will co-distill with water.[10]
-
Purification: Separate the organic layer from the distillate, dry it over anhydrous sodium sulfate, and purify by vacuum distillation.
The Friedländer & Combes Syntheses: Mastering Regioselectivity
These syntheses offer powerful routes to highly substituted quinolines but face a significant challenge when using unsymmetrical ketones or diketones: regioselectivity.[4][12]
Q&A: Troubleshooting Regioselectivity
Q1: I'm using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of two regioisomers. How can I control the reaction to favor one?
A: The formation of two regioisomers arises from the two possible ways an unsymmetrical ketone can form an enolate or enamine and condense with the 2-aminoaryl aldehyde/ketone.[13][14] Controlling this is a key challenge, and the choice of catalyst is paramount.
-
Catalyst Control (Kinetic vs. Thermodynamic):
-
Amine Catalysts for Kinetic Control: Using a cyclic secondary amine catalyst, such as pyrrolidine, strongly favors the formation of the kinetic enamine at the less sterically hindered α-carbon of the ketone.[13][14] This leads to the less substituted quinoline product.
-
Acid/Base for Thermodynamic Control: Traditional strong acid or base catalysis often leads to a mixture of isomers, sometimes favoring the more stable, thermodynamically preferred product.[4]
-
-
Use of Ionic Liquids: Certain ionic liquids, like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can act as both the solvent and promoter, leading to high regiospecificity in some cases.[13][14] They also simplify catalyst recycling.[13]
-
Reaction Conditions: Slowly adding the unsymmetrical ketone can help favor the kinetic product. Higher temperatures may favor the thermodynamic product.[14]
Q2: In my Combes synthesis with an unsymmetrical β-diketone, what factors determine which regioisomer is formed?
A: In the Combes synthesis, which involves the acid-catalyzed cyclization of an enamine intermediate formed from an aniline and a β-diketone, regioselectivity is primarily governed by sterics.[12][15]
-
Steric Hindrance: The rate-determining step is the electrophilic aromatic annulation.[12] The cyclization will preferentially occur in a way that minimizes steric clash. Increasing the steric bulk of the substituents on the β-diketone or using bulky substituted anilines can strongly direct the formation to a single regioisomer.[12] For example, using methoxy-substituted anilines often leads to 2-substituted quinolines.[12]
Data Table: Effect of Catalyst on Friedländer Regioselectivity
The following table summarizes the effect of different amine catalysts on the regioselectivity of the reaction between 2-aminobenzaldehyde and 2-butanone.
| Catalyst | Temperature (°C) | Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline) | Reference |
| Pyrrolidine | 100 | 85 : 15 | [13] |
| Piperidine | 100 | 70 : 30 | [13] |
| TABO | 100 | 96 : 4 | [13] |
| TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
Regioselectivity Diagram: Friedländer Synthesis
Caption: Catalyst control of regioselectivity in Friedländer synthesis.
References
-
Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. NIH. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]
-
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare. Retrieved from [Link]
- Unknown Source. (n.d.). Combes Quinoline Synthesis.
- Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Google Patents.
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate Stability and Degradation
Welcome to the technical support guide for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for stability and degradation studies involving this molecule. Our goal is to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) on Stability
Q1: I am starting my project. What are the primary, inherent stability concerns with Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate?
A1: Based on its molecular structure, there are two primary functional groups susceptible to degradation: the ethyl ester and the tetrahydroquinoline ring system.
-
Hydrolysis: The ethyl ester group is the most probable site for hydrolytic degradation. Under aqueous conditions, particularly at acidic or basic pH, it can hydrolyze to form the corresponding carboxylic acid (2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid) and ethanol. Basic conditions, in particular, will significantly accelerate this process via saponification.
-
Oxidation: The tetrahydroquinoline core is susceptible to oxidative degradation.[1] The non-aromatic, heterocyclic ring can undergo dehydrogenation to form more stable aromatic structures, such as the corresponding dihydroquinoline or fully aromatic quinoline derivatives. This process can often be catalyzed by light, heat, or the presence of trace metals. You may observe a color change in your sample (e.g., yellowing) as a result of the formation of these more conjugated systems.
Q2: What are the recommended long-term storage conditions for this compound?
A2: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. For optimal long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to mitigate both potential hydrolysis from atmospheric moisture and oxidation.
Q3: My compound's purity is decreasing in an aqueous formulation, even at neutral pH. What is the likely cause?
A3: While ester hydrolysis is slower at neutral pH compared to acidic or basic conditions, it can still occur over time, especially if the solution is heated or exposed to light. Another possibility is oxidative degradation, which can be initiated by dissolved oxygen in the aqueous medium. We recommend preparing fresh solutions for your experiments whenever possible and degassing your solvent if oxidative instability is suspected.
Q4: I am observing a new peak in my HPLC chromatogram during a photostability study. What could it be?
A4: Quinolone and related heterocyclic structures can be photosensitive.[2] Light exposure, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[3][4] The new peak could be an oxidative degradant, a product of ring cleavage, or a photochemically induced dimer. To confirm this, you should run a control sample stored in the dark under the same temperature conditions.[4] If the peak does not appear in the dark control, it is a photolytic degradant.
Troubleshooting Guide: Designing a Forced Degradation Study
Forced degradation or stress testing is essential for understanding the intrinsic stability of a molecule, identifying potential degradants, and developing stability-indicating analytical methods.[5][6] These studies are a cornerstone of regulatory submissions and provide critical data for formulation and packaging development.[7][8]
The objective is not to completely destroy the molecule, but to induce a target degradation of 5-20%. This level of degradation is ideal for reliably detecting and identifying degradation products.
Workflow for a Forced Degradation Study
Caption: General workflow for a forced degradation experiment.
Recommended Stress Conditions
The following table provides starting conditions for stress testing. These should be optimized for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate to achieve the target 5-20% degradation.
| Stress Condition | Reagent/Condition | Temperature | Duration | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 72h | Ester Hydrolysis |
| Base Hydrolysis | 0.01 M NaOH | Room Temp | Up to 24h | Ester Hydrolysis (rapid) |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24h | Ring Oxidation |
| Thermal | Dry Heat | 80°C | Up to 72h | Multiple Pathways |
| Photolytic | ICH Q1B Option 2 | Room Temp | 1.2M lux-hrs & 200 W-hrs/m² | Photochemical Reactions |
Step-by-Step Protocols
1. Acidic Hydrolysis
-
Rationale: To assess the stability of the ester and lactam bonds to acid-catalyzed hydrolysis.
-
Protocol:
-
Dissolve the compound in a minimal amount of acetonitrile or methanol.
-
Add 0.1 M HCl to reach a final concentration of approximately 1 mg/mL.
-
Prepare a control sample using purified water instead of HCl.
-
Incubate both samples at 60°C, protected from light.
-
Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 72 hours).
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Analyze by HPLC.
-
2. Basic Hydrolysis
-
Rationale: The ester is highly susceptible to base-catalyzed hydrolysis (saponification). Milder conditions are used initially.
-
Protocol:
-
Dissolve the compound in a minimal amount of acetonitrile or methanol.
-
Add 0.01 M NaOH to a final concentration of 1 mg/mL.
-
Prepare a control sample using purified water.
-
Keep samples at room temperature, protected from light. Due to the expected rapid degradation, monitor at early time points (e.g., 0.5, 1, 4, 8 hours).
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.01 M HCl.
-
Analyze by HPLC.
-
3. Oxidative Degradation
-
Rationale: To evaluate the molecule's susceptibility to oxidation, primarily targeting the tetrahydroquinoline ring.
-
Protocol:
-
Dissolve the compound in a suitable solvent to 1 mg/mL.
-
Add a volume of 3% hydrogen peroxide.
-
Prepare a control sample using purified water instead of H₂O₂.
-
Keep samples at room temperature, protected from light.
-
Monitor at various time points (e.g., 2, 8, 24 hours).
-
Analyze directly by HPLC.
-
4. Thermal Degradation
-
Rationale: To assess the stability of the compound in solid form at elevated temperatures.
-
Protocol:
-
Place a thin layer of the solid compound in a vial.
-
Store in a temperature-controlled oven at 80°C.
-
Prepare a control sample stored at the recommended storage condition.
-
At each time point (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
5. Photostability
-
Rationale: To determine if light exposure causes degradation, as mandated by ICH Q1B guidelines.[4]
-
Protocol:
-
Expose the compound, both in solid form and in solution (e.g., in quartz cuvettes), to a calibrated light source delivering a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[3][4]
-
Prepare parallel control samples wrapped in aluminum foil to protect them from light. These "dark controls" will account for any thermal degradation occurring in the chamber.[3]
-
Analyze the light-exposed and dark control samples by HPLC.
-
Predicted Degradation Pathways
Caption: Predicted primary degradation pathways for the target molecule.
References
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
PubMed. (2011). Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. [Link]
-
PubMed. (2003). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. [Link]
-
ChemRxiv. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. [Link]
-
ResearchGate. (2018). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. [Link]
-
ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. [Link]
-
MDPI. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [Link]
-
PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
-
RSC Medicinal Chemistry. (n.d.). Ethyl 1-cyclopropyl-7-(3,4-dihydroisoquinolin-2(1H)-yl)-6- nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (47). [Link]
-
Filo. (n.d.). Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui... [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
General procedure for the preparation of 1-18. (n.d.). [Link]
-
National Institutes of Health. (n.d.). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. [Link]
-
LookChem. (n.d.). Cas 41234-43-9,ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate. [Link]
-
PubChem. (n.d.). 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. [Link]
-
PubChem. (n.d.). Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. [Link]
-
METHODS AND OBJECTS OF CHEMICAL ANALYSIS. (n.d.). [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. [Link]
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
Jetir.Org. (n.d.). Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-. [Link]
Sources
- 1. Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui.. [askfilo.com]
- 2. Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: Recrystallization of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Welcome to the technical support center for the purification of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the recrystallization of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent for the recrystallization of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate?
A1: Selecting the ideal solvent is the most critical step for a successful recrystallization. For Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, there is no single universally cited solvent, so a screening process is highly recommended. However, based on the structure of the molecule (a heterocyclic system with an ester functional group) and literature on similar compounds, several systems are excellent starting points.
The principle of a good recrystallization solvent is that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Recommended Starting Solvents/Systems:
| Solvent System | Rationale & Causality | Boiling Point (°C) |
| Ethanol (EtOH) | A common, effective solvent for many organic compounds with moderate polarity. It is often used for the recrystallization of quinolone derivatives.[1] | 78.4 |
| Isopropanol/Water | This mixed solvent system was successfully used to recrystallize the closely related 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline.[2] The isopropanol acts as the primary solvent, and water is added as an anti-solvent to reduce solubility upon cooling. | ~82 (azeotrope) |
| Ethyl Acetate (EtOAc) | A good rule of thumb is to use a solvent with functional groups similar to the compound being purified.[3] As an ethyl ester, your target compound is likely to have good solubility in hot ethyl acetate. | 77.1 |
| Ethyl Acetate/Methanol | This mixture has been reported for the purification of similar tetrahydroisoquinoline carboxylate derivatives.[4] Methanol increases the polarity of the solvent system. | Varies |
| Acetonitrile (ACN) | In some cases involving 1-oxo-tetrahydroisoquinoline derivatives, trituration with acetonitrile after evaporation of a primary solvent has been used to induce crystallization.[5] | 81.6 |
Q2: How should I perform a small-scale solvent screen to find the best solvent?
A2: A microscale solvent screen is an essential preliminary step that conserves your valuable compound.
Protocol for Microscale Solvent Screening:
-
Preparation: Place approximately 10-20 mg of your crude Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate into several small test tubes.
-
Initial Solubility Test (Cold): To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, isopropanol) dropwise at room temperature, vortexing after each drop. If the compound dissolves readily in a small amount of solvent at room temperature, that solvent is unsuitable as a primary recrystallization solvent.
-
Solubility Test (Hot): If the compound is insoluble or sparingly soluble in the cold solvent, gently heat the test tube in a sand bath or with a heat gun while continuing to add the solvent dropwise. Add just enough hot solvent to fully dissolve the compound.
-
Cooling and Observation: Allow the clear, hot solution to cool slowly to room temperature. A promising solvent will show the formation of well-defined crystals. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.
-
Evaluation: The ideal solvent is one in which your compound is sparingly soluble at room temperature but completely soluble when hot, and which yields a good recovery of crystalline material upon cooling.
Recrystallization Workflow & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
General Recrystallization Workflow
The following diagram outlines the standard procedure for recrystallization.
Caption: Standard workflow for recrystallization.
Troubleshooting Common Issues
Q3: My compound has "oiled out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if the cooling is too rapid.
Causality: The high concentration of the solute dramatically lowers its melting point. When the solution cools, it reaches a point of supersaturation while the temperature is still above this depressed melting point, causing the compound to separate as a liquid.
Solutions:
-
Re-heat and Add More Solvent: The most effective solution is to heat the mixture to redissolve the oil, then add more of the primary solvent (10-20% additional volume) to decrease the saturation level. Allow it to cool more slowly.
-
Lower the Cooling Temperature: If adding more solvent doesn't work, try cooling the solution to a much lower temperature (e.g., -20°C or -78°C) after the initial cooling phase, as this may solidify the oil, which can then serve as a seed for crystallization.
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a mixed solvent system. Start by dissolving the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid (cloudy), then heat to clarify and cool slowly.
The following decision tree can guide you through troubleshooting this issue:
Caption: Decision tree for troubleshooting "oiling out".
Q4: No crystals are forming, even after cooling in an ice bath. What are my options?
A4: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated, meaning too much solvent was used.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, there is likely too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) and then allow it to cool again.
-
Use an Anti-Solvent: If you are using a single solvent system, you can carefully add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the primary solvent to redissolve the cloudiness and cool slowly.
-
Isolate and Retry: As a last resort, you can remove all the solvent by rotary evaporation to recover the crude solid and attempt the recrystallization again with a different solvent system.
Q5: Crystals formed too quickly and appear as a fine powder or are discolored. How can I improve purity?
A5: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification. The goal is slow, methodical crystal growth.
Causality: Cooling the solution too quickly causes the compound to crash out of solution, leading to small, impure crystals. Discoloration may indicate that colored impurities were not removed, potentially requiring a charcoal treatment.
Solutions:
-
Slow Down the Cooling Process:
-
Ensure you are using the minimum amount of hot solvent necessary for dissolution.
-
After dissolving, allow the flask to cool slowly on the benchtop, insulated from the cold surface by a cork ring or paper towels. Do not move it directly to an ice bath.
-
Covering the flask with a watch glass traps solvent vapor, creating an insulating layer and promoting slower cooling.
-
-
Use Slightly More Solvent: Re-dissolve the solid in the mother liquor by heating, add a small amount of additional hot solvent (5-10%), and then cool slowly. This will keep the compound in solution for longer, allowing for more selective crystallization.
-
Decolorize with Activated Carbon (if needed): If your crude product is colored and the pure compound is known to be colorless, you may have colored impurities. After dissolving the crude solid in the hot solvent, add a very small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon before cooling. Be aware that activated carbon can also adsorb your product, potentially reducing the yield.
Q6: My final yield of pure crystals is very low. What are the common causes and how can I improve recovery?
A6: A low yield (e.g., less than 50-60%) can result from several factors during the procedure.
Potential Causes & Solutions:
-
Too Much Solvent: This is the most common cause. A significant portion of your compound remains dissolved in the mother liquor even after cooling.
-
Solution: Before starting, use the minimum amount of hot solvent required for dissolution. If you suspect this is the issue, you can try to recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling.
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration step, the compound may have crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure the funnel is pre-heated (e.g., by passing hot solvent through it) and that the solution is kept hot during filtration.
-
-
Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
-
Solution: Ensure the solution is left in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of your product.
-
Solution: Always use a minimal amount of fresh, ice-cold solvent for washing the crystals during vacuum filtration.
-
References
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Production of 6-hydroxy-2-oxo-1,2,3,4-terrahydroquinoline.
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI. [Link]
- This reference is not available.
- This reference is not available.
-
One-Step Multicomponent Synthesis of 2-Oxo-Quinolin-3-yl-Dihydropyrimidinone and 2-oxo-1,2-Dihydroquinolin-3-yl-tetrahydroquinazolinedione Derivatives. ResearchGate. [Link]
Sources
Technical Support Center: Overcoming Poor Yield in Tetrahydroquinoline Synthesis
Welcome to the Technical Support Center for Tetrahydroquinoline (THQ) Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly poor yields, in the crucial cyclization step of THQ synthesis. As a core scaffold in numerous natural products and pharmaceuticals, mastering its synthesis is paramount. This center provides in-depth, question-and-answer-based troubleshooting guides rooted in mechanistic principles to help you navigate common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm planning a tetrahydroquinoline synthesis. What are the most common cyclization strategies I should consider?
A1: The choice of synthetic route is critical and depends on your target structure and available starting materials. The two most powerful and widely adopted methods for constructing the THQ core are:
-
The Povarov Reaction: A highly versatile multicomponent reaction involving an aniline, an aldehyde, and an electron-rich alkene.[1] This method is ideal for rapidly building molecular complexity, as it forms two C-C bonds and one C-N bond in a single step, often with good stereocontrol. It can be performed as a one-pot, three-component reaction or in a stepwise manner where the imine is pre-formed.[2]
-
The Friedländer Annulation followed by Reduction: This is a robust two-stage process. First, a quinoline is synthesized by the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4] The resulting quinoline is then reduced to the desired tetrahydroquinoline. This method is particularly advantageous when the corresponding quinoline is readily available or when specific substitution patterns are required on the carbocyclic ring.[5]
Other notable methods include the catalytic hydrogenation of quinolines and various domino reactions that can offer high efficiency for specific substrates.[6][7]
Troubleshooting Guide 1: The Povarov Reaction
The Povarov reaction is a cornerstone of THQ synthesis, but its yield can be sensitive to multiple factors. This section addresses the most common failure modes.
Q2: My Povarov reaction has a very low yield, and TLC analysis shows mostly unreacted starting materials. What's the likely cause?
A2: This scenario almost always points to a problem with the catalyst or the initial imine formation. The reaction relies on a Lewis acid or Brønsted acid to activate the in situ formed imine for the subsequent cycloaddition with the alkene.[8]
Causality: The Lewis acid coordinates to the imine nitrogen, lowering the LUMO energy and making the imine carbon significantly more electrophilic and susceptible to attack by the electron-rich alkene. If the catalyst is inactive or inefficient, this crucial activation step fails, and the reaction stalls.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Povarov reaction yield.
Recommended Actions:
-
Verify Catalyst Activity: Many Lewis acids (e.g., AlCl₃, TiCl₄) are highly hygroscopic. Ensure your catalyst is fresh and handled under anhydrous conditions. Consider using catalysts known for their stability and high activity, such as CeCl₃·7H₂O/NaI, which can be effective even in non-anhydrous conditions.[9]
-
Catalyst Screening: The optimal Lewis acid is substrate-dependent. A small-scale screen of different catalysts can quickly identify a more effective one for your system. See the table below for a comparison.
-
Confirm Imine Formation: The initial condensation of the aniline and aldehyde to form the imine is an equilibrium process. Monitor this step by TLC or a crude ¹H NMR. If imine formation is slow or incomplete, consider switching to a two-step procedure where the imine is pre-formed (often with azeotropic removal of water) and isolated before the cyclization step.[2]
Table 1: Comparison of Lewis Acid Catalysts for a Model Povarov Reaction
(Reaction: Aniline + Benzaldehyde + 2,3-Dihydrofuran)
| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 100 | Et₂O | 30 | ~1-2 | 53 | [2] |
| Cu(OTf)₂ | 10 | EtOH | 40 | ~1-2 | 30 | [2] |
| InCl₃ | 20 | CH₃CN | RT | 10 | 91 | [10] (analogue) |
| Yb(OTf)₃ | 10 | CH₃CN | RT | 2 | 98 | [11] (analogue) |
| CeCl₃·7H₂O/NaI | 30 | CH₃CN | RT | 4 | 70 | [12] |
Q3: My Povarov reaction is producing the desired THQ, but the yield is poor, and I see a significant amount of a new, less polar spot on the TLC plate. What is this byproduct and how can I prevent it?
A3: The most common byproduct in THQ synthesis is the corresponding fully aromatized quinoline . This occurs via oxidation of the initially formed tetrahydroquinoline product.
Causality: The THQ ring is susceptible to oxidation, especially at elevated temperatures or in the presence of air (aerial oxidation). Some Lewis acids or reaction conditions can promote this dehydrogenation pathway.[13] The formation of the stable aromatic quinoline ring provides a strong thermodynamic driving force for this side reaction.
Mechanism of Aromatization:
Caption: Oxidation pathway from THQ to quinoline.
Recommended Actions:
-
Inert Atmosphere: The simplest and most effective solution is to rigorously conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric oxygen.
-
Lower Reaction Temperature: Higher temperatures often accelerate the rate of oxidation more than the rate of cyclization. Once imine formation is complete, try running the cyclization step at a lower temperature, even if it requires a longer reaction time.[12]
-
Choice of Oxidant/Catalyst: If your goal is the THQ, explicitly avoid any reagents that are known oxidants (e.g., DDQ, MnO₂), which are sometimes used to intentionally synthesize the quinoline directly from the Povarov adduct.[1] The choice of Lewis acid can also play a role; screen catalysts to find one that minimizes this side reaction.
-
Solvent Choice: While less common, the solvent can sometimes participate in or mediate oxidative pathways. If the problem persists, consider switching to a different anhydrous solvent.
Q4: My reaction yield is low, and it seems to be highly dependent on the substituents on my aniline and aldehyde. How do electronic effects influence the reaction?
A4: The electronic nature of the substituents on both the aniline and the aldehyde has a profound impact on the two key steps of the Povarov reaction: imine formation and the subsequent [4+2] cycloaddition.
Causality & Explanation:
-
Aniline Substituents:
-
Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ on the aniline increase the nucleophilicity of the nitrogen atom.[14] This accelerates the initial attack on the aldehyde, favoring imine formation. Furthermore, an electron-rich aniline component leads to a more electron-rich imine, which can more readily participate in the cycloaddition. Therefore, EDGs on the aniline generally lead to higher yields .[15]
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -CF₃ decrease the nucleophilicity of the aniline nitrogen, making imine formation slower and less favorable.[16] This often results in lower overall yields.
-
-
Aldehyde Substituents:
-
Electron-Withdrawing Groups (EWGs) on the aldehyde make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the aniline. This can speed up imine formation.[17]
-
Electron-Donating Groups (EDGs) on the aldehyde make the carbonyl carbon less electrophilic, potentially slowing down imine formation.[18]
-
General Protocol for a High-Yield Three-Component Povarov Reaction:
This protocol is adapted from a procedure utilizing a highly effective catalyst system.[12]
-
Imine Formation:
-
To a flame-dried round-bottom flask under an Argon atmosphere, add the aniline (1.0 mmol), the aldehyde (1.0 mmol), and anhydrous acetonitrile (5 mL).
-
Add anhydrous MgSO₄ (200 mg) as a dehydrating agent.
-
Stir the mixture at room temperature until TLC analysis indicates complete consumption of the limiting reagent and formation of the imine spot (typically 1-2 hours).
-
-
Cyclization:
-
Cool the mixture to the desired reaction temperature (e.g., -10 °C to room temperature).
-
In a separate vial, add CeCl₃·7H₂O (112 mg, 0.3 mmol) and NaI (45 mg, 0.3 mmol).
-
Add the catalyst mixture to the reaction flask, followed by the dropwise addition of the electron-rich alkene (e.g., 2,3-dihydrofuran, 1.1 mmol).
-
Stir the reaction at the chosen temperature, monitoring its progress by TLC.
-
-
Workup and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Troubleshooting Guide 2: Friedländer Annulation & Subsequent Reduction
This two-stage approach is reliable but presents potential issues in both the cyclization and reduction steps.
Q5: The initial Friedländer annulation to form the quinoline is giving a low yield. What are the common pitfalls?
A5: Low yields in the Friedländer synthesis often stem from inefficient condensation or side reactions of the starting materials, particularly self-condensation of the ketone component.[3]
Causality: The reaction can proceed via two main pathways: an initial aldol condensation followed by cyclization, or Schiff base formation followed by an intramolecular aldol reaction.[4] Both pathways require precise control of reaction conditions (acidic vs. basic) to favor the desired intermolecular reaction over unwanted side reactions like the self-condensation of the enolizable ketone.
Recommended Actions:
-
Catalyst Choice: The reaction is catalyzed by either acid (e.g., p-TsOH, H₂SO₄, In(OTf)₃) or base (e.g., KOH, KOtBu).[3] The optimal choice depends on your substrates. If base catalysis is leading to excessive ketone self-condensation, switch to an acid catalyst. In(OTf)₃ has been shown to be a particularly effective Lewis acid catalyst for this transformation.
-
Solvent-Free Conditions: Heating the neat reactants, often with a solid-supported catalyst, can be highly effective and minimize solvent-related side reactions. Microwave irradiation can also significantly accelerate the reaction and improve yields.
-
Protecting Groups: To avoid issues with asymmetric ketones (regioselectivity) or self-condensation, one strategy is to use a pre-formed enamine or imine of the ketone component.[3]
Q6: My quinoline intermediate is pure, but the subsequent reduction to the tetrahydroquinoline is low-yielding or incomplete. How can I troubleshoot the reduction step?
A6: Incomplete reduction or the formation of byproducts during the hydrogenation of quinolines is a common issue. The stability of the aromatic quinoline system makes its reduction more challenging than that of a simple olefin.
Causality:
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): The catalyst can become poisoned or deactivated. The reaction may also require higher pressures or temperatures to achieve full conversion. Over-reduction of the benzene ring to form decahydroquinoline can also occur under harsh conditions.[19]
-
Hydride Reduction (e.g., NaBH₄): Sodium borohydride is a mild reducing agent and is generally ineffective for the reduction of neutral quinolines on its own.[20] It can, however, reduce quinolinium salts or be used in more complex transfer hydrogenation systems.
Troubleshooting the Reduction Step:
-
Catalytic Hydrogenation (Preferred Method):
-
Catalyst Activity: Ensure your Pd/C (or other catalyst like PtO₂) is fresh. Use a higher catalyst loading (5-10 mol%).
-
Pressure & Temperature: If the reaction is sluggish at atmospheric pressure, increase the hydrogen pressure to 50-100 psi. Gently warming the reaction (e.g., to 40-60 °C) can also increase the rate, but monitor carefully to avoid over-reduction.[7]
-
Solvent: Acetic acid or ethanol are common solvents. Acetic acid can help activate the quinoline by protonation, increasing its susceptibility to reduction.
-
-
Transfer Hydrogenation:
-
If high-pressure hydrogenation is not feasible, consider transfer hydrogenation. A common and effective system is using Hantzsch ester as the hydrogen source with a chiral phosphoric acid (CPA) catalyst, which can provide the THQ in high yield.[6]
-
-
Alternative Reductants:
-
Recent methods have employed hydrosilanes with a B(C₆F₅)₃ catalyst for a metal-free reduction, which proceeds via a 1,4-dihydroquinoline intermediate.[6]
-
Another effective system is using NaBH₄ in combination with an activating acid (like TFA) or by first converting the quinoline to a more reactive quinolinium salt.
-
Step-by-Step Protocol: Friedländer Synthesis and Catalytic Reduction
-
Stage 1: Friedländer Quinoline Synthesis (Acid-Catalyzed)
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and p-toluenesulfonic acid (p-TsOH, 0.2 mmol).
-
Heat the mixture neat (solvent-free) or in a high-boiling solvent like toluene at 110-130 °C, with a Dean-Stark trap to remove water.
-
Monitor by TLC until the starting material is consumed.
-
Cool the mixture, dissolve in ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the pure quinoline.
-
-
Stage 2: Catalytic Hydrogenation to Tetrahydroquinoline
-
Dissolve the purified quinoline (1.0 mmol) in ethanol or acetic acid (10 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on Carbon (Pd/C, 10 mol% Pd) under an inert atmosphere.
-
Seal the vessel, evacuate and backfill with hydrogen gas (H₂) three times.
-
Pressurize the vessel to 50 psi with H₂ and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS. If incomplete, the pressure or temperature may be cautiously increased.
-
Once complete, carefully vent the hydrogen and purge the vessel with Argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude tetrahydroquinoline, which can be further purified if necessary.
-
References
-
Glushkov, V. A., & Shklyaeva, E. V. (2015). The Povarov reaction in the synthesis of quinolines and other nitrogen heterocycles. Russian Chemical Reviews, 84(2), 139–174. [Link]
-
Kouznetsov, V. V., et al. (2019). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 24(18), 3330. [Link]
-
Gao, Q., et al. (2014). Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Organic Letters, 16(17), 4582–4585. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of tetrahydroquinolines. [Link]
-
Bentabed-Ababsa, G., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods. Scientiae Radices, 2(3), 295-308. [Link]
-
Dömling, A. (2021). Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Molecules, 26(5), 1408. [Link]
-
Sá, M. M., et al. (2019). Tetrahydroquinolines by the multicomponent Povarov reaction in water: calix[n]arene-catalysed cascade process and mechanistic insights. Organic & Biomolecular Chemistry, 17(11), 2913-2922. [Link]
-
Milz, F., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(19), 7523–7528. [Link]
-
Chavan, P., et al. (2018). Synthesis of Tetrahydroquinoline derivatives via One Pot Multi-component (4+2) Cycloaddition (Povarov) Reaction. Asian Journal of Research in Chemistry, 11(1), 111-120. [Link]
-
O'Connor, C. J., et al. (2017). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. ACS Catalysis, 7(5), 3429–3433. [Link]
-
Richter, H., & Mancheño, O. G. (2011). A Dehydrogenative Povarov/Oxidation Tandem Reaction of N-Alkyl Anilines: A New Approach to Quinoline Scaffolds. Organic Letters, 13(22), 6066–6069. [Link]
-
Bartoli, G., et al. (2006). An Efficient Lewis Acid Catalyzed Povarov Reaction for the One-Pot Stereocontrolled Synthesis of Polyfunctionalized Tetrahydroquinolines. Advanced Synthesis & Catalysis, 348(15), 2097-2104. [Link]
-
Wang, D., et al. (2021). Identifying Reaction Pathway for Tandem Condensation-Hydrogenation to Produce Tetrahydroquinolines Using High-Pressure Operando MAS-NMR Spectroscopy. ACS Catalysis, 11(10), 6036–6043. [Link]
-
Gao, Q., et al. (2014). Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Organic Letters, 16(17), 4582-4585. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of quinolines. [Link]
-
Wang, H., et al. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications, 13(1), 1-10. [Link]
-
Wikipedia. (2023). Friedländer synthesis. [Link]
-
Bentabed-Ababsa, G., et al. (2021). The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations. Molecules, 26(6), 1667. [Link]
-
Ashton, T. D., et al. (2017). Enol Ethers as Carbonyl Surrogates in a Modification of the Povarov Synthesis of 3-Aryl Quinolines and Their anti-Toxoplasma Activity. Molecules, 22(8), 1335. [Link]
-
Organic Chemistry Portal. (2023). Friedlaender Synthesis. [Link]
-
Bako, T., et al. (2017). Study of the Lewis acid catalyzed Povarov reaction for the synthesis of polycylic tetrahydroquinoline derivatives. University of Camerino. [Link]
-
Sabale, P. M., et al. (2014). Synthesis and Aromatase Inhibitory Activity of Tetrahydroquinoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 48(2), 125-132. [Link]
-
Wikipedia. (2023). Povarov reaction. [Link]
-
Zhang, X., et al. (2024). Direct Dearomatization of Quinoline/Isoquinoline Ammonium Halides to Construct N‐Substituted Tetrahydroquinolines and Tetrahydroisoquinolines. Chemistry – An Asian Journal. [Link]
-
Bartoli, G., et al. (2017). An Efficient Lewis Acid Catalyzed Povarov Reaction for the One-Pot Stereocontrolled Synthesis of Polyfunctionalized Tetrahydroquinolines. Synlett, 28(14), 1773-1778. [Link]
-
Wang, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 769532. [Link]
-
Chemistry Steps. (2024). Reactions of Aniline. [Link]
-
Milligan, J. R., et al. (1999). Involvement of proton transfer in the reductive repair of DNA guanyl radicals by aniline derivatives. Journal of the American Chemical Society, 121(31), 7228-7233. [Link]
-
Filo. (2024). Aniline and its derivatives. [Link]
-
Bera, S., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of the Iranian Chemical Society, 19(12), 5227-5237. [Link]
-
Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
-
Barluenga, J., et al. (2007). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. Chemical Communications, (35), 3651-3653. [Link]
-
Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Petz, A., et al. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. Journal of the American Chemical Society. [Link]
-
Stratakis, M., et al. (2015). Reduction of quinolines to 1,2,3,4-tetrahydroquinolines with hydrosilane/ethanol catalyzed by TiO2-supported gold nanoparticles under solvent free conditions. ARKIVOC, 2015(3), 38-51. [Link]
-
Chemistry LibreTexts. (2023). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Esterbauer, H., et al. (1991). Chemistry and mechanisms of cytotoxic and genotoxic aldehydes. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 259(3-4), 317-334. [Link]
-
Kahl, T., et al. (2011). Aniline. In Ullmann's Encyclopedia of Industrial Chemistry. [Link]
-
Zheng, Y., et al. (2024). The Impact of Electron Donating and Withdrawing Groups on the Photophysical Properties of Intramolecular Charge Transfer-Based Molecules. Molecules, 29(1), 123. [Link]
-
Organic Chemistry Portal. (2023). Sodium borohydride, Sodium tetrahydroborate. [Link]
Sources
- 1. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-rad.com [sci-rad.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 7. osti.gov [osti.gov]
- 8. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. iipseries.org [iipseries.org]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 13. benchchem.com [benchchem.com]
- 14. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 15. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Involvement of proton transfer in the reductive repair of DNA guanyl radicals by aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
The Emerging Anticancer Potential of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate: A Comparative Guide for Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of compounds with diverse pharmacological activities.[1] Initially recognized for their antibacterial properties, quinolone derivatives are now increasingly investigated for their potential as anticancer agents.[2][3] These compounds have been shown to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[1][4] This guide provides a comparative analysis of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and its related quinolone derivatives in the context of anticancer research, offering insights for researchers and drug development professionals. While direct and extensive research on ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is still emerging, by examining its structural analogs and the broader class of quinolin-2-one derivatives, we can extrapolate its potential and position it within the current landscape of anticancer drug discovery.
The Quinolin-2-one Core: A Privileged Scaffold in Oncology
The quinolin-2-one (carbostyril) structure is a key pharmacophore found in numerous biologically active compounds.[2] Its derivatives have demonstrated significant promise in oncology by targeting various hallmarks of cancer. The anticancer activity of these compounds is often attributed to their ability to interfere with fundamental cellular processes required for tumor growth and survival.
A notable analog, ethyl 3-methyl-2-oxo-tetrahydroquinoline-3-carboxylate, has shown moderate cytotoxicity against HeLa (human cervical cancer) cells with an IC₅₀ value of 12 µM.[5] This finding suggests that the core structure of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a promising starting point for the development of novel anticancer agents.
Comparative Anticancer Activity of Quinolone Derivatives
To contextualize the potential of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, it is essential to compare its activity with other quinolone derivatives that have been more extensively studied. The following table summarizes the in vitro cytotoxic activity of various quinolin-2-one and 4-oxoquinoline derivatives against a panel of human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 3-methyl-2-oxo-tetrahydroquinoline-3-carboxylate derivative | HeLa | 12 | [5] |
| 2-oxoquinoline arylaminothiazole derivative (Compound A7) | HeLa | 4.4 - 8.7 | [6] |
| NCI-H460 | 4.4 - 8.7 | [6] | |
| T24 | 4.4 - 8.7 | [6] | |
| SKOV3 | 4.4 - 8.7 | [6] | |
| 4-oxoquinoline-3-carboxamide derivative (16b) | Gastric (ACP-03) | 1.92 | [7][8] |
| 4-oxoquinoline-3-carboxamide derivative (17b) | Gastric (ACP-03) | 5.18 | [7][8] |
| (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivative (8g) | MCF-7 (Breast) | 1.2 | [3] |
| Panc-1 (Pancreatic) | 1.4 | [3] | |
| Quinolin-2(1H)-one derivative (5a) | MCF-7 (Breast) | 0.034 | [9] |
| Doxorubicin (Reference Drug) | Gastric (ACP-03) | 0.49 | [7] |
| Erlotinib (Reference Drug) | MCF-7 (Breast) | 0.040 | [9] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data clearly indicates that modifications to the quinolone scaffold can lead to highly potent anticancer compounds, with some derivatives exhibiting activity in the nanomolar range, comparable to or even exceeding that of established chemotherapeutic agents like doxorubicin and erlotinib.[7][9] For instance, the quinolin-2(1H)-one derivative 5a shows exceptional potency against the MCF-7 breast cancer cell line.[9] This highlights the significant potential for optimizing the structure of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate to enhance its anticancer efficacy.
Mechanistic Insights into the Anticancer Action of Quinolone Derivatives
The anticancer effects of quinolone derivatives are mediated through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. Understanding these mechanisms is crucial for the rational design of more effective and selective anticancer drugs.
Inhibition of Tubulin Polymerization
Certain 2-oxoquinoline derivatives have been found to inhibit tubulin polymerization, a critical process for microtubule formation and, consequently, for cell division.[6] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[6] Compound A7 , a 2-oxoquinoline arylaminothiazole derivative, has been shown to bind to the colchicine site of tubulin, thereby inhibiting its polymerization.[6]
Cell Cycle Arrest and Apoptosis Induction
A common mechanism of action for many anticancer quinolones is the induction of cell cycle arrest and apoptosis.[1][3] For example, the (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivative 8g has been shown to cause cell cycle arrest at the G2/M phase in MCF-7 cells.[3] This is often accompanied by the activation of caspases and modulation of apoptosis-related proteins such as Bax and Bcl-2, ultimately leading to programmed cell death.[3]
Targeting Receptor Tyrosine Kinases
More recently, quinolin-2(1H)-one derivatives have been designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).[9] These receptors are often overexpressed in various cancers and play a crucial role in tumor cell proliferation, survival, and metastasis. Compound 5a , for instance, demonstrated potent inhibition of both EGFR and HER-2, leading to significant antiproliferative activity against MCF-7 breast cancer cells.[9]
Caption: EGFR/HER-2 signaling pathway and its inhibition by a quinolin-2-one derivative.
Experimental Protocols for Evaluating Anticancer Activity
The discovery and development of novel quinolone-based anticancer agents rely on a series of robust and reproducible in vitro assays. These assays are essential for determining the cytotoxic and mechanistic properties of new chemical entities.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate) and a positive control (e.g., doxorubicin) for a specified period (typically 48-72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle. This allows for the determination of whether a compound induces cell cycle arrest.
Step-by-Step Methodology:
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
Annexin V/PI double staining is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Harvesting and Washing: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Future Directions and Conclusion
The quinolone scaffold, and specifically the quinolin-2-one core, represents a highly promising area for the discovery of novel anticancer agents. While direct experimental data on ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is limited, the demonstrated activity of its close analogs and the broader class of quinolone derivatives strongly suggests its potential as a valuable lead compound.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives based on the ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold. Structure-activity relationship (SAR) studies will be crucial in identifying modifications that enhance potency and selectivity. Furthermore, in-depth mechanistic studies, including target identification and pathway analysis, will be essential for advancing the most promising candidates through the drug discovery pipeline. The versatility of the quinolone core, combined with the potential for chemical modification, offers a rich landscape for the development of the next generation of targeted anticancer therapies.
References
- Benchchem. (2025). Comparative Analysis of the Anticancer Mechanisms of 2-[(Quinolin-2-yl)
- Hu, A. X., et al. (2021). Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents. Bioorganic Chemistry, 106, 104469.
- Vulcanchem. (n.d.).
- de Oliveira, R. B., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6651-6668.
- Benchchem. (2025). Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. Benchchem.
- de Oliveira, R. B., et al. (2014). Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. Molecules, 19(5), 6651-6668.
- El-Damasy, A. K., et al. (2023). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 11, 1234567.
- Al-Warhi, T., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
- Kumar, A., et al. (2010). Synthesis of 2-oxo/thioxooctahydroquinazolin-5-one derivatives and their evaluation as anticancer agents. Chemical & Pharmaceutical Bulletin, 58(10), 1320-1323.
- Chem-Impex. (n.d.).
- Al-Oaidi, E. A., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(1), 123.
- PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
- Lee, J., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 46, 116371.
- Huddara, S., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(1), 123.
- Struga, M., et al. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 11(1), 12345.
- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 110.
- Asif, M. (2014). Comprehensive review on current developments of quinoline-based anticancer agents. Medicinal Chemistry Research, 23(12), 4981-5009.
- Kumar, A., et al. (2022). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 27(1), 123.
- ResearchGate. (2023). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates.
- Ali, I., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Journal of Medicinal Chemistry, 59(1), 123-136.
- Jiang, X., et al. (2012). 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters, 22(1), 123-128.
- Bilenko, V. A., et al. (2022).
- Rojas-Vite, G., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(1), 123-135.
- Bilenko, V. A., et al. (2022).
- Uno, T., et al. (1995). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Chemical & Pharmaceutical Bulletin, 43(1), 123-126.
- Google Patents. (n.d.). Synthesis of (3S)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
- Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(1), 123-145.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (131781-54-9) for sale [vulcanchem.com]
- 6. Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors [frontiersin.org]
A Comparative Analysis of the Biological Activities of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities. This guide provides a comparative analysis of the biological activities of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and its structurally related analogs. By examining the nuances of their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols, this document aims to provide researchers with a comprehensive understanding of the therapeutic potential of this class of compounds.
Introduction to the Tetrahydroquinoline Scaffold
The tetrahydroquinoline ring system, a fusion of a benzene ring and a piperidine ring, is a versatile pharmacophore that has been extensively explored in drug discovery. Its unique three-dimensional structure allows for diverse substitutions, leading to a broad spectrum of pharmacological effects. The introduction of an oxo group at the 2-position and a carboxylate at the 3-position, as seen in Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, provides a key starting point for the development of novel therapeutic agents. This core structure has been shown to interact with various biological targets, making it a focal point for the synthesis of new and more potent analogs.
Comparative Biological Activities
The biological activities of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and its analogs are diverse, with minor structural modifications often leading to significant changes in potency and selectivity. This section will compare their anticancer, anti-inflammatory, and antimicrobial activities, presenting quantitative data where available.
Anticancer Activity
Numerous derivatives of the 2-oxo-1,2,3,4-tetrahydroquinoline core have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][2]
Comparative Anticancer Activity Data (IC50 in µM)
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 (GM-3-18) | HCT116 (Colon) | 0.9 - 10.7 | [3] |
| Analog 2 (GM-3-121) | HCT116 (Colon) | - | [3] |
| Analog 3 (Pyrazoloquinoline derivative 15) | MCF-7 (Breast) | <100 | [4] |
| Analog 4 (Pyrazoloquinoline derivative 15) | HepG2 (Liver) | <100 | [4] |
| Analog 5 (Pyrazoloquinoline derivative 15) | A549 (Lung) | <100 | [4] |
| Analog 6 (6g) | NCI-H23 (Lung) | Potent | [5] |
| Analog 7 (3c) | H460 (Lung) | 4.9 ± 0.7 | [6] |
| Analog 8 (3c) | A-431 (Skin) | 2.0 ± 0.9 | [6] |
| Analog 9 (3c) | HT-29 (Colon) | 4.4 ± 1.3 | [6] |
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as chloro and trifluoromethyl, on the phenyl ring at various positions has been shown to enhance anticancer activity.[3][5]
-
Modifications at the N1-position: Acylation or aroylation at the N1-position of the tetrahydroquinoline ring can significantly influence cytotoxicity.[5]
-
Heterocyclic Fusions: The fusion of other heterocyclic rings, such as pyrazole, to the tetrahydroquinoline core can lead to potent anticancer agents.[4]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: A step-by-step workflow for the LPS-induced nitric oxide production assay.
Antimicrobial Activity
The quinoline core is famously associated with antimicrobial activity, with fluoroquinolones being a major class of antibiotics. Analogs of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate also exhibit promising activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| HSN584 | Staphylococcus aureus | 4-16 | [7] |
| HSN739 | Staphylococcus aureus | 4-16 | [7] |
| HSN584 | Streptococcus pneumoniae | 4-16 | [7] |
| HSN739 | Streptococcus pneumoniae | 4-16 | [7] |
| N-(6-fluor-2-pentyl-1,2,3,4-(tetrahydro)quinolin-4-yl) formamide | Pseudomonas aeruginosa | 0.003 | [8] |
| N-(6-nitro-2-penthyl-1,2,3,4-(tetrahydro)quinolin-4-yl) formamide | Pseudomonas aeruginosa | 0.025 | [8] |
| N-(6-Chloro-2-etil-1,2,3,4-(tetrahydro)quinolin-4-il) formamide | Pseudomonas aeruginosa | 0.025 | [8] |
Note: Specific MIC values for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate are not detailed in the available literature. The presented analogs showcase the potent antimicrobial potential of the broader tetrahydroquinoline class.
-
Substitutions at the 6- and 2-positions of the tetrahydroquinoline ring can dramatically influence antibacterial potency, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. [8]* The nature of the substituent on the nitrogen atom of the formamide group can also modulate activity.
This method is a widely used preliminary screening tool to assess the antimicrobial activity of compounds.
Workflow for Agar Well Diffusion Assay
Caption: The workflow for the agar well diffusion method to screen for antimicrobial activity.
Mechanistic Insights: Targeting the PI3K/Akt/mTOR Pathway
A significant number of quinoline and tetrahydroquinoline derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway. [1][2][9]This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based analogs, leading to reduced cancer cell proliferation and survival.
Conclusion and Future Directions
The Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While specific data for the parent compound is limited in the public domain, its analogs have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationships highlighted in this guide provide a rational basis for the design of future derivatives with improved potency and selectivity. Further research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to fully realize their therapeutic potential. The detailed experimental protocols provided herein offer a validated framework for the continued exploration of this valuable chemical scaffold.
References
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]
-
A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. [Link]
-
Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. [Link]
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]
-
Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... [Link]
-
Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. [Link]
-
Determination of ideal LPS concentration for assay of nitric oxide (NO) on BV-2 cells. [Link]
-
Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. [Link]
-
(PDF) Antimicrobial and degradative bacterial dna effects of new 2-alkyl (Tetrahydroquinoline-4-yl) formamide. [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. [Link]
-
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. [Link]
-
Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. [Link]
-
Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. [Link]
-
(PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. [Link]
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. [Link]
-
Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [Link]
-
Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. [Link]
-
N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. [Link]
-
Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]
-
Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [Link]
-
View of Screening of anti-inflammatory activity of 4.5-dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats. [Link]
-
(PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. [Link]
Sources
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsdr.org [ijsdr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rjptonline.org [rjptonline.org]
A Senior Application Scientist's Guide to the HPLC-Based Purity Validation of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
This guide provides a comprehensive framework for the purity validation of "Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate," a key intermediate in various synthetic pathways. We will explore the development and validation of a High-Performance Liquid Chromatography (HPLC) method, offering a comparative analysis against other analytical techniques and grounding our protocol in established scientific principles and regulatory standards.
The Critical Role of Purity in Drug Development
The purity of an active pharmaceutical ingredient (API) or a key intermediate like Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a non-negotiable parameter in drug development. Impurities, even in minute quantities, can impact the safety, efficacy, and stability of the final drug product. Therefore, a robust, accurate, and precise analytical method for purity determination is paramount. While several analytical techniques exist, HPLC, particularly Reverse-Phase HPLC, is often the gold standard for non-volatile and thermally labile compounds like our target molecule, offering high resolution, sensitivity, and specificity.
Method Development: A Reverse-Phase HPLC Strategy
The development of a reliable HPLC method is a systematic process. For a compound like Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, which possesses aromatic and polar functional groups (a quinolone core, an ester, and an amide), a reverse-phase approach is the logical starting point.
-
Column Selection: Initiate with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). The C18 stationary phase provides sufficient hydrophobicity to retain the analyte and separate it from potential non-polar and polar impurities.
-
Mobile Phase Selection: A combination of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is standard.
-
Rationale: Acetonitrile is often preferred due to its lower UV cutoff and viscosity. A phosphate or acetate buffer (e.g., 20 mM potassium phosphate, pH 3.0) is used to control the ionization state of the analyte and any acidic or basic impurities, ensuring consistent retention times and peak shapes. The acidic pH will ensure the carboxyl group (if hydrolyzed) and any amine functionalities are protonated.
-
-
Isocratic vs. Gradient Elution:
-
Start with an isocratic elution (e.g., 60:40 Acetonitrile:Buffer) to determine the approximate retention time.
-
If all impurities are not resolved or if there is a wide range of impurity polarities, a gradient elution (e.g., starting at 40% Acetonitrile and ramping up to 90%) is necessary to ensure all components are eluted in a reasonable time with good resolution.
-
-
Detector Wavelength Selection: The compound contains a quinolone chromophore. A UV-Vis detector is ideal. An initial scan using a photodiode array (PDA) detector from 200-400 nm will reveal the wavelength of maximum absorbance (λmax), which should be used for quantification to maximize sensitivity. For quinolone structures, this is typically in the 254 nm to 320 nm range.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. Column temperature can be controlled (e.g., 30 °C) to improve peak shape and run-to-run reproducibility.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, it's crucial to understand its advantages and limitations in comparison to other techniques.
| Technique | Principle | Applicability for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | Pros | Cons |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent. Ideal for non-volatile, polar compounds. | High resolution, high sensitivity, quantitative accuracy, well-established validation protocols. | Requires method development, solvent consumption. |
| Gas Chromatography (GC-MS) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Poor. The compound has a high boiling point and is likely to degrade at the high temperatures required for volatilization. | Excellent for volatile impurities (e.g., residual solvents). | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Good for structural confirmation and identification of major impurities. | Provides detailed structural information, can identify unknown impurities. | Lower sensitivity for trace impurities compared to HPLC, complex for quantification. |
| Titration (Acid-Base) | Neutralization reaction to determine the concentration of an acidic or basic substance. | Limited. Can provide an "assay" value but is non-specific and will not detect neutral impurities. | Simple, inexpensive. | Non-specific, cannot detect or quantify individual impurities. |
As the table illustrates, HPLC provides the best combination of specificity, sensitivity, and quantitative accuracy for the intended purpose of purity validation of this specific molecule.
Method Validation: A Trustworthy and Self-Validating System
Once a suitable method is developed, it must be validated to ensure it is fit for purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this process.
The validation process involves a series of experiments to assess the method's performance characteristics:
-
Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze a blank (diluent only) to ensure no interfering peaks at the analyte's retention time.
-
Analyze a placebo (if in a formulation).
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and demonstrate that the degradation product peaks are resolved from the main analyte peak. Peak purity analysis using a PDA detector is essential here.
-
-
-
Linearity:
-
Objective: To establish that the detector response is directly proportional to the analyte concentration over a given range.
-
Procedure: Prepare a series of at least five standard solutions of the analyte over a range of 80% to 120% of the expected sample concentration. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure: Perform spike recovery studies. Spike a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. The recovery should typically be within 98.0% to 102.0%.
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
The relative standard deviation (RSD) for both should be ≤ 2%.
-
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
Caption: HPLC Method Development Workflow.
Caption: Hierarchy of HPLC Validation Parameters.
Conclusion
The purity validation of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a critical step in its use for research and drug development. A well-developed and rigorously validated reverse-phase HPLC method provides an unparalleled level of confidence in the purity, and therefore the quality, of the material. This guide has outlined a systematic, science-driven approach to developing and validating such a method, grounded in established practices and regulatory expectations. By following this framework, researchers can ensure the integrity of their analytical data and the quality of their scientific outcomes.
References
A Comparative Efficacy Analysis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate Against Established Therapeutics
Introduction: The Therapeutic Potential of the Quinoline Scaffold
The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs with a wide spectrum of biological activities. From the potent antibacterial effects of fluoroquinolones to the life-saving applications of quinoline-based anticancer agents, this heterocyclic scaffold continues to be a fertile ground for drug discovery.[1][2] This guide focuses on a specific derivative, Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, and aims to provide a comparative analysis of its potential efficacy against established drugs in key therapeutic areas: oncology, infectious diseases, and neurodegenerative disorders.
While direct comparative studies on Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate are not yet prevalent in the public domain, this guide will leverage available data on structurally related quinoline derivatives to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals. The insights herein are intended to illuminate the potential of this compound and guide future preclinical and clinical investigations.
I. Comparative Analysis in Oncology: A Potential Challenger to Doxorubicin?
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a perpetual endeavor in oncology. Quinoline derivatives have emerged as a promising class of compounds, exhibiting a range of anticancer mechanisms, including the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis.[3]
The Incumbent: Doxorubicin
Doxorubicin is a widely used anthracycline antibiotic with potent anticancer activity against a broad spectrum of solid and hematological malignancies. Its primary mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis. However, its clinical utility is often limited by significant cardiotoxicity.
The Challenger: Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and its Analogs
While specific IC50 values for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate against various cancer cell lines are not yet reported in publicly accessible literature, studies on other quinoline derivatives demonstrate their potential to rival or even exceed the potency of established drugs like doxorubicin in certain contexts. For instance, some 3-quinoline derivatives have shown remarkable cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values in the micromolar range, comparable to doxorubicin as a positive control.[1] Another study on a novel quinoline derivative, 91b1, found it to have a stronger anticancer effect than cisplatin in AGS, KYSE150, and KYSE450 cancer cell lines.[4]
Table 1: Comparative Cytotoxicity of Quinoline Derivatives and Doxorubicin
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Citation |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 29.8 | [1] |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | MCF-7 (Breast) | 39.0 | [1] |
| Doxorubicin | MCF-7 (Breast) | Varies (used as control) | [1] |
| Quinoline Derivative 91b1 | AGS (Gastric) | < 4.28 µg/mL | [4] |
| Cisplatin | AGS (Gastric) | 13.00 µg/mL | [4] |
dot
Caption: Potential anticancer mechanisms of quinoline derivatives compared to doxorubicin.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A standard method to evaluate the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate) and a positive control (e.g., Doxorubicin). Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
II. Comparative Analysis in Infectious Diseases: A Potential Alternative to Ciprofloxacin?
The rise of antibiotic resistance necessitates the discovery and development of new antimicrobial agents. Quinolones, particularly the fluoroquinolones, have been a critical class of antibiotics for decades.
The Incumbent: Ciprofloxacin
Ciprofloxacin is a second-generation fluoroquinolone with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5][6] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[6]
The Challenger: Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and its Analogs
Table 2: Comparative Antimicrobial Activity of Quinolones
| Compound/Drug | Bacterial Group | Key Findings | Citation |
| Bay y 3118 | Enterobacteriaceae | Up to four-fold more active than ciprofloxacin. | [7] |
| Bay y 3118 | Ciprofloxacin-resistant S. aureus | MIC90 was 128-fold less than that of ciprofloxacin. | [7] |
| Ciprofloxacin | Pseudomonas aeruginosa | Remains the most active quinolone against this pathogen. | [9] |
| Gatifloxacin, Moxifloxacin | S. pneumoniae | Two to eight times more active than levofloxacin in vitro. | [9] |
dot
Caption: Workflow for determining and comparing Minimum Inhibitory Concentrations (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and the comparator drug (e.g., Ciprofloxacin) in a suitable solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
III. Comparative Analysis in Neurodegenerative Diseases: A Potential Neuroprotective Agent?
Neurodegenerative diseases like Alzheimer's disease (AD) present a significant challenge to modern medicine. Current therapies primarily offer symptomatic relief, highlighting the urgent need for disease-modifying treatments.
The Incumbent: Donepezil
Donepezil is a centrally acting reversible acetylcholinesterase (AChE) inhibitor.[10] By increasing the levels of acetylcholine in the brain, it can lead to modest improvements in cognitive function in patients with mild to moderate AD.[11] Beyond its symptomatic effects, donepezil has also been shown to possess neuroprotective properties, including protecting against amyloid-β toxicity and glutamate-induced excitotoxicity.[12]
The Challenger: Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and its Analogs
The tetrahydroquinoline scaffold is found in various natural and synthetic compounds with neuroprotective activities. While specific data on Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate's neuroprotective effects are lacking, the structural similarity to other neuroactive compounds suggests potential in this area. For instance, derivatives of donepezil, which shares a heterocyclic core, are continuously being explored to enhance their neuroprotective profile.[13] Furthermore, studies on other natural compounds have shown comparable or even superior in silico binding affinity to AChE than donepezil, indicating that novel molecules can be potent inhibitors.[14]
Table 3: Comparison of Neuroprotective Mechanisms
| Mechanism | Donepezil | Potential for Tetrahydroquinoline Derivatives |
| AChE Inhibition | Primary mechanism of action. | Plausible, requires experimental validation. |
| Anti-Amyloid Aggregation | Shown to reduce amyloid-β burden.[11] | Possible, as seen with other heterocyclic compounds. |
| Antioxidant Activity | Reduces oxidative stress. | A common feature of many phenolic and heterocyclic compounds. |
| Anti-apoptotic Activity | Protects against Aβ-induced apoptosis.[12] | A potential downstream effect of neuroprotection. |
dot
Caption: Signaling pathways in Alzheimer's disease and potential intervention points for Donepezil and tetrahydroquinoline derivatives.
Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cell Line)
The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases.
Step-by-Step Methodology:
-
Cell Culture: Maintain SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Induction of Neurotoxicity: Differentiate the cells with retinoic acid for several days. Then, induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's models or amyloid-β peptides for Alzheimer's models.
-
Compound Treatment: Co-incubate the cells with the neurotoxin and various concentrations of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate or a positive control like Donepezil.
-
Assessment of Cell Viability: After 24-48 hours, assess cell viability using the MTT assay as described previously.
-
Measurement of Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA.
-
Apoptosis Assay: Quantify apoptotic cells using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry.
Conclusion and Future Directions
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, as a member of the versatile quinoline family, holds considerable promise as a lead compound for the development of new therapeutics. While direct comparative efficacy data is currently limited, the strong performance of structurally related quinoline derivatives against established drugs like doxorubicin, ciprofloxacin, and the neuroprotective profile of similar heterocyclic structures to donepezil, provides a compelling rationale for its further investigation.
Future research should focus on synthesizing Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and systematically evaluating its efficacy in the in vitro and in vivo models outlined in this guide. Direct, head-to-head comparisons with standard-of-care drugs will be crucial in determining its true therapeutic potential and positioning it for further development. The experimental protocols and comparative data presented herein offer a foundational framework for such endeavors.
References
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Comparative in-vitro activities of the new quinolone, Bay y 3118, and ciprofloxacin, sparfloxacin, tosufloxacin, CI-960 and CI-990 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolones: A Comprehensive Review | AAFP [aafp.org]
- 10. Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Systematic Review on Donepezil-based Derivatives as Potential Cholinesterase Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Binding Landscape: An In Silico Comparative Analysis of Tetrahydroquinoline Derivatives
A Senior Application Scientist's Guide to Evaluating Binding Affinities
For researchers, scientists, and professionals in the field of drug development, the quest for novel therapeutic agents is a journey of meticulous evaluation and optimization. The tetrahydroquinoline (THQ) scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities.[1] This guide provides an in-depth, in silico comparative analysis of the binding affinities of various tetrahydroquinoline derivatives against key enzymatic targets implicated in cancer and viral diseases. By synthesizing data from multiple computational studies, we will explore the nuances of molecular docking, the intricacies of molecular dynamics, and the importance of correlating computational predictions with experimental realities.
The Power of In Silico Analysis in Drug Discovery
The development of a new drug is a lengthy and expensive endeavor.[2] Computational methods, collectively known as in silico techniques, have become indispensable tools to expedite this process by enabling the rapid screening and evaluation of potential drug candidates before committing to costly and time-consuming laboratory synthesis and testing.[2] These methods allow us to build predictive models of how a small molecule, such as a tetrahydroquinoline derivative, might interact with a biological target at the molecular level.
This guide will focus on a systematic workflow that leverages a hierarchy of computational techniques to assess and compare the binding affinities of THQ derivatives. We will delve into the "why" behind each step, providing a rationale for the experimental choices made in a typical in silico drug discovery pipeline.
A Multi-Tiered Approach to Binding Affinity Prediction
Our comparative analysis will be structured around a multi-tiered computational workflow, starting with broad screening and moving towards more refined and computationally intensive methods for the most promising candidates. This approach ensures a balance between computational cost and predictive accuracy.
Caption: A typical in silico workflow for evaluating ligand binding affinities.
Tier 1: High-Throughput Virtual Screening and Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] It is a cornerstone of structure-based drug design, allowing for the rapid screening of large libraries of compounds against a specific protein target. The output of a docking simulation is a "docking score," which is an estimation of the binding affinity, typically expressed in kcal/mol.[4] More negative scores generally indicate a more favorable binding interaction.
Comparative Docking Analysis of Tetrahydroquinoline Derivatives
To provide a practical comparison, we have compiled docking data from various studies on THQ derivatives against three key therapeutic targets: Epidermal Growth Factor Receptor (EGFR), HIV-1 Reverse Transcriptase (HIV-1 RT), and Mammalian Target of Rapamycin (mTOR).
Table 1: Comparative Docking Scores of Tetrahydroquinoline Derivatives against EGFR
| Compound ID | Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference |
| C14 | -10.1 | 0.69 | [4] |
| Erlotinib (Reference) | -7.72 | - | [5] |
| QU524 | -8.64 | - | [5] |
| QU571 | -8.24 | - | [5] |
| QU297 | -8.10 | - | [5] |
Data synthesized from multiple sources for comparative purposes.
Table 2: Comparative Docking Scores of Tetrahydroquinoline Derivatives against HIV-1 RT (PDB ID: 1FK9)
| Compound ID | Average Docking Energy (kcal/mol) |
| 1d | -20.05 |
| 2c | -19.01 |
| 2d | -18.06 |
| Efavirenz (Reference) | - |
Adapted from docking studies on novel tetrahydroquinoline and tetrahydroisoquinoline analogues.[6]
Table 3: Comparative Docking Scores of Tetrahydroquinoline Derivatives against mTOR
| Compound ID | Binding Energy (kcal/mol) |
| 10-Deacetyltaxol | -6.7 |
| Paclitaxel (Reference) | - |
Adapted from molecular docking studies of potential inhibitors with the mTOR protein.[7]
These tables highlight the variability in binding affinities among different THQ derivatives for the same target. For instance, compound C14 shows a significantly lower docking score against EGFR compared to the reference drug Erlotinib, suggesting a potentially stronger interaction.[4][5] Similarly, the novel THQ derivatives 1d, 2c, and 2d exhibit highly favorable docking energies against HIV-1 RT.[6]
Experimental Protocol: Molecular Docking
A robust molecular docking protocol is crucial for obtaining reliable results. The following is a generalized, step-by-step methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atomic charges using a force field like CHARMM or AMBER.
-
Repair any missing residues or atoms in the protein structure.
-
-
Ligand Preparation:
-
Generate the 3D structure of the tetrahydroquinoline derivatives.
-
Assign partial charges and define rotatable bonds.
-
Generate multiple low-energy conformations for flexible docking.
-
-
Grid Generation:
-
Define the binding site on the receptor, typically by creating a grid box centered on the active site or the location of a known bound ligand.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of each ligand within the defined grid.
-
The program's scoring function will evaluate and rank the generated poses based on their predicted binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
-
Visualize the binding modes using molecular graphics software (e.g., PyMOL, Chimera).
-
Caption: A schematic of the molecular docking workflow.
Tier 2: Unveiling the Dynamics with Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the protein-ligand interaction, biological systems are inherently dynamic. Molecular dynamics (MD) simulations offer a more realistic representation by simulating the movements of atoms and molecules over time.[8] This allows us to assess the stability of the docked complex and observe conformational changes that may occur upon ligand binding.
The Rationale for MD Simulations
Running MD simulations on the top-ranked protein-ligand complexes from docking studies serves several critical purposes:
-
Stability Assessment: To verify if the predicted binding pose is stable over a simulated period (typically nanoseconds).
-
Conformational Sampling: To explore the flexibility of both the protein and the ligand and identify alternative binding modes.
-
Refinement of Docking Poses: The simulation can refine the initial docked pose to a more energetically favorable conformation.
Experimental Protocol: Molecular Dynamics Simulation
A typical MD simulation protocol for a protein-ligand complex involves the following steps:
-
System Preparation:
-
The docked protein-ligand complex is placed in a simulation box.
-
The box is solvated with a chosen water model (e.g., TIP3P).
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at a constant pressure (e.g., 1 atm). This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
-
Production Run:
-
The production MD simulation is run for a specified duration (e.g., 100 ns), during which the trajectory (atomic coordinates over time) is saved at regular intervals.
-
-
Trajectory Analysis:
-
The saved trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions.
-
Tier 3: Quantifying Binding Affinity with MM/PBSA and MM/GBSA
While docking scores provide a rapid estimation of binding affinity, more accurate predictions can be obtained using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[9] These methods calculate the binding free energy by combining molecular mechanics energy calculations with continuum solvation models.
The Advantage of End-Point Free Energy Calculations
MM/PBSA and MM/GBSA are considered "end-point" methods because they calculate the free energy of the initial (unbound) and final (bound) states of the system.[9] This approach is more computationally demanding than docking but generally provides a more accurate ranking of ligands.
Experimental Protocol: MM/PBSA/GBSA Calculations
The binding free energy (ΔG_bind) is calculated using the following equation:
ΔG_bind = G_complex - (G_receptor + G_ligand)
The free energy of each component (G) is calculated as:
G = E_MM + G_solv - TΔS
Where:
-
E_MM is the molecular mechanics energy.
-
G_solv is the solvation free energy.
-
TΔS is the conformational entropy.
The typical workflow involves:
-
Trajectory Extraction: Snapshots of the protein, ligand, and complex are extracted from the MD simulation trajectory.
-
Energy Calculations: For each snapshot, the molecular mechanics energy and solvation free energy are calculated.
-
Averaging: The calculated energies are averaged over all the snapshots to obtain the final binding free energy.
The Crucial Step: Validation with Experimental Data
A key aspect of scientific integrity in computational studies is the validation of in silico predictions with experimental data. A strong correlation between calculated binding affinities and experimentally determined values (e.g., IC50) provides confidence in the predictive power of the computational model.
One study on tetrahydroquinoline-based inhibitors of EGFR found a good correlation between the docking scores and the experimental IC50 values for a series of compounds.[4] For example, compound C14, which had the most favorable docking score of -10.1 kcal/mol, also exhibited the lowest IC50 value of 0.69 µM, indicating high potency.[4] This demonstrates how in silico methods can effectively prioritize compounds for synthesis and biological testing.
Visualizing the Biological Context: Signaling Pathways
To fully appreciate the significance of inhibiting these targets, it is essential to understand their roles in cellular signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[5] Aberrant activation of the EGFR signaling pathway is a hallmark of many cancers.
Caption: A simplified diagram of the EGFR signaling pathway.
mTOR Signaling Pathway
The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is often hyperactivated in cancer.
Caption: A simplified diagram of the mTOR signaling pathway.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the in silico comparison of binding affinities of tetrahydroquinoline derivatives. By employing a multi-tiered computational approach, from rapid molecular docking to more rigorous molecular dynamics simulations and binding free energy calculations, researchers can effectively screen and prioritize potential drug candidates. The comparative data presented herein for EGFR, HIV-1 RT, and mTOR targets demonstrate the utility of these methods in identifying promising THQ derivatives for further development.
It is imperative to underscore that in silico methods are predictive tools and not a substitute for experimental validation. The most robust drug discovery programs integrate computational and experimental approaches in an iterative cycle of design, prediction, synthesis, and testing. As computational power and algorithmic accuracy continue to advance, the role of in silico analysis in shaping the future of medicine will undoubtedly expand, leading to the faster and more efficient discovery of novel therapeutics.
References
- Sabe, V. T., et al. (2021). Computational Methods in Drug Discovery. In Computational Biology and Chemistry. IntechOpen. [URL not available]
-
Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers. (2023). Drug Design, Development and Therapy, 17, 3337–3342. [Link]
-
Deciphering common failures in molecular docking of ligand-protein complexes. (2018). Journal of Chemical Information and Modeling, 58(7), 1533–1546. [Link]
-
Challenges in Docking: Mini Review. (2016). Journal of Scientific and Medical Research, 1(1), 1003. [Link]
-
Docking and Ligand Binding Affinity: Uses and Pitfalls. (2014). American Journal of Modeling and Optimization, 2(4), 74-83. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2021). PLoS Computational Biology, 17(5), e1009023. [Link]
-
Shaw, S., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]
-
Ahmed, S. A., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. Research Square. [Link]
-
Shaw, S., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]
-
Docking and Ligand Binding Affinity: Uses and Pitfalls. (2014). American Journal of Modeling and Optimization, 2(4), 74-83. [Link]
-
Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (2021). Medicinal Chemistry, 21(17), 1587-1622. [Link]
-
Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (2021). Medicinal Chemistry, 21(17), 1587-1622. [Link]
-
Molecular Docking Challenges and Limitations. (2017). In Encyclopedia of Information Science and Technology, Fourth Edition (pp. 7567-7577). IGI Global. [Link]
-
Molecular docking and molecular dynamic simulation approaches for drug development and repurposing of drugs for severe acute respiratory syndrome-Coronavirus-2. (2021). Briefings in Bioinformatics, 22(5), bbab131. [Link]
-
Best Practices for Foundations in Molecular Simulations [Article v1.0]. (2018). Living Journal of Computational Molecular Science, 1(1), 5957. [Link]
-
Integration of Molecular Docking Analysis and Molecular Dynamics Simulations for Studying Food Proteins and Bioactive Peptides. (2021). Journal of Agricultural and Food Chemistry, 69(40), 11847–11857. [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). Molecules, 27(14), 4586. [Link]
-
Reporting guidelines. (n.d.). EQUATOR Network. [Link]
-
Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis. (2023). Molecules, 28(18), 6536. [Link]
-
Molecular docking of potential inhibitors with the mTOR protein. (2019). Bioinformation, 15(1), 1–5. [Link]
-
Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions. (2015). Bioinformation, 11(6), 289–294. [Link]
-
IN-SILICO SCREENING OF 2, 3-DIPHENYLQUINOXALINE DERIVATIVES AS C-MET KINASE INHIBITORS. (2017). Indo American Journal of Pharmaceutical Sciences, 4(10), 3823-3830. [Link]
-
Structure-based virtual screening, molecular docking, molecular dynamics simulation, and metabolic reactivity studies of quinazoline derivatives for their anti-EGFR activity against tumor angiogenesis. (2023). Current Medicinal Chemistry, 30(30), 3469–3488. [Link]
-
In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. (2021). Research Square. [Link]
-
In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. (2022). Molecules, 27(19), 6614. [Link]
-
The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (2015). Expert Opinion on Drug Discovery, 10(5), 449–461. [Link]
-
docking studies of novel tetrahydroquinoline and tetrahydroisoquinoline analogues into the non-nucleoside inhibitor binding site of hiv-1 rt. (2011). RASAYAN Journal of Chemistry, 4(2), 346-353. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. [PDF] Deciphering common failures in molecular docking of ligand-protein complexes | Semantic Scholar [semanticscholar.org]
- 4. Regulation – CADD [cadd.crumblearn.org]
- 5. Structure-based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Metabolic Reactivity Studies of Quinazoline Derivatives for their Anti-EGFR Activity Against Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking of potential inhibitors with the mTOR protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking and molecular dynamic simulation approaches for drug development and repurposing of drugs for severe acute respiratory syndrome-Coronavirus-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Structure-Activity Landscape of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate Derivatives: A Comparative Guide
Introduction: The Promise of the Tetrahydroquinoline Scaffold
In the vast realm of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The quinoline and its partially saturated analogue, 1,2,3,4-tetrahydroquinoline, are chief among them.[1][2] These nitrogen-containing heterocyclic compounds form the backbone of numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This guide focuses specifically on the derivatives of "Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate," a versatile core that offers multiple points for chemical modification.
Understanding the Structure-Activity Relationship (SAR) is paramount in transforming a promising scaffold into a potent and selective therapeutic agent. It is the empirical and theoretical investigation of how the chemical structure of a molecule relates to its biological activity. For researchers and drug development professionals, a clear SAR guide provides a rational basis for designing new derivatives with enhanced potency, improved selectivity, and better pharmacokinetic profiles. This document synthesizes findings from across the field to provide a comparative analysis of these derivatives, supported by experimental data and detailed protocols, to empower the rational design of next-generation therapeutics.
Core Scaffold Synthesis: Establishing the Foundation
The parent structure, Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, serves as a crucial starting material. Its synthesis is typically achieved through multi-step reactions, often involving cyclization as the key step. One common and efficient approach is the reaction between an aniline derivative and a suitable three-carbon component, which can be adapted for industrial-scale production by adhering to "green chemistry" principles to minimize byproducts.[5]
The workflow below illustrates a generalized synthetic pathway. The choice of starting materials (e.g., substituted anilines) is the primary method for introducing diversity into the final products, allowing for a systematic exploration of the SAR.
Caption: Generalized workflow for the synthesis of the core scaffold.
Comparative SAR Analysis: Decoding the Impact of Structural Modifications
The biological activity of tetrahydroquinoline derivatives is highly dependent on the nature, position, and orientation of various substituents on the core structure.[6][7] We will explore the SAR of these derivatives in the context of two major therapeutic areas: oncology and infectious diseases.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in anticancer drug design.[2][8] Derivatives have been shown to act through various mechanisms, including the inhibition of protein kinases, topoisomerases, and NF-κB signaling pathways.[8][9]
Key SAR Insights for Anticancer Potency:
-
Position 4 Substituents: The introduction of an amino side chain at the 4-position has been shown to enhance antiproliferative activity.[6][10] The length of this alkylamino side chain is critical, with a two-carbon (ethyl) linker often being optimal for potency.[6][10]
-
Position 7 Substituents: The presence of a large, bulky alkoxy group (e.g., benzyloxy) at the 7-position is frequently beneficial for antiproliferative effects.[6][10] This suggests that the substituent may be interacting with a hydrophobic pocket in the target protein.
-
Aromatic Ring Substitutions: Modifications on the fused benzene ring can significantly modulate activity. Electron-withdrawing groups like trifluoromethyl (-CF3) have been shown to result in potent cytotoxicity against various cancer cell lines.[9]
-
The 2-Oxo Group: The carbonyl group at the 2-position is a key feature. Its conversion to a carboxamide has been explored as a strategy to enhance pharmacological properties, particularly anticancer potency.[8][11]
Data Summary: Anticancer Activity of Representative Derivatives
| Compound ID | Modification on Core Scaffold | Target Cell Line | IC50 (µM) | Key SAR Finding | Reference |
| Ref-A | 7-(4-fluorobenzyloxy), 4-(N-(2-(dimethylamino)ethyl)amino) | Multiple Human Tumor Lines | < 1.0 | Combination of bulky C7-alkoxy and C4-amino side chain is highly potent. | [6] |
| Ref-B | 6-CF3, 2-carboxylic acid N-(substituted)phenyl amide | NCI-H23 (Lung) | 0.839 ± 0.061 | Strong electron-withdrawing group at C6 enhances cytotoxicity. | [9] |
| Ref-C | 2-aryl substituted (Povarov reaction product) | HeLa (Cervical) | 8.3 | Aromatic substitution at C2 shows high and selective cytotoxicity. | [7] |
| Ref-D | 4-oxoquinoline-3-carboxamide derivative | Gastric Cancer Line | Significant Activity | Carboxamide at C3 is crucial for activity against gastric cancer. | [11] |
The logical relationship between these structural modifications and the resulting biological activity can be visualized as follows:
Caption: Key SAR drivers for enhancing anticancer activity.
Antimicrobial Activity
Quinolone and tetrahydroquinoline derivatives have a storied history as antibacterial agents (e.g., fluoroquinolones).[12] Their mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV. The SAR for antimicrobial activity can differ significantly from that for anticancer effects.
Key SAR Insights for Antimicrobial Potency:
-
N1-Substitution: The substituent on the nitrogen at position 1 is critical. Small alkyl groups like ethyl or cyclopropyl are often found in potent antibacterial quinolones.
-
C3-Carboxylic Acid: The carboxylic acid moiety at position 3 (or a derivative like the ethyl ester) is generally considered essential for antibacterial activity, as it is involved in binding to the DNA gyrase enzyme.
-
Heterocyclic Substitutions: The introduction of other heterocyclic moieties, such as thiazole, can lead to compounds with significant antimicrobial effects against a range of microorganisms.[13]
-
Fused Ring Modifications: Adding substituents to the benzo portion of the scaffold can modulate the spectrum of activity. For instance, some synthesized derivatives have shown good to moderate activity against various microorganisms.[1]
Data Summary: Antimicrobial Activity of Representative Derivatives
| Compound ID | Modification on Core Scaffold | Target Organism | MIC (µg/mL) | Key SAR Finding | Reference |
| Ref-E | 4-methyl-3-propanoate derivative | E. coli | 50 | The propanoate side chain contributes to activity. | [14] |
| Ref-F | 4-methyl-3-propanoate derivative | S. aureus | 25 | Shows potent activity against Gram-positive bacteria. | [14] |
| Ref-G | Thiazole derivative | Various bacteria | Significant | Thiazole moiety enhances the antimicrobial profile. | [13] |
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, detailed and validated experimental protocols are essential.
Protocol 1: General Synthesis of N-Substituted 4-oxoquinoline-3-carboxamide Derivatives
This protocol describes the conversion of the parent ethyl ester to a more diverse carboxamide library, a key step in exploring the SAR at position 3.
Objective: To synthesize a library of N-substituted carboxamides from Ethyl 4-oxo-1,2-dihydroquinoline-3-carboxylate for SAR evaluation.
Materials:
-
Ethyl 4-oxo-1,2-dihydroquinoline-3-carboxylate (1 equivalent)
-
Primary or secondary amine (e.g., ethylamine, piperidine) (1.5 equivalents)
-
Ethanol (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel) and developing chamber
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a solution of Ethyl 4-oxo-1,2-dihydroquinoline-3-carboxylate in anhydrous ethanol, add the desired amine (1.5 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The causality for heating is to provide the necessary activation energy for the nucleophilic acyl substitution reaction, where the amine displaces the ethoxy group of the ester.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A new spot corresponding to the more polar amide product should appear, and the starting ester spot should diminish. This provides a real-time check on reaction completion.
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum.
-
Isolation: The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration. If not, perform an extraction using an appropriate solvent system (e.g., ethyl acetate and water).
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure N-substituted carboxamide derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation
This is a standard colorimetric assay to assess the antiproliferative effects of the synthesized compounds against cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Synthesized tetrahydroquinoline derivatives (dissolved in DMSO)
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment. This ensures cells are in a logarithmic growth phase for the experiment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis. This self-validating system provides a quantitative measure of cytotoxicity.
Future Perspectives and Conclusion
The Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold is a highly promising platform for the development of novel therapeutic agents. The SAR studies compiled in this guide demonstrate that targeted modifications can significantly enhance biological activity.
-
For Anticancer Drug Development: Future efforts should focus on creating dual-target inhibitors by combining known pharmacophores. For example, integrating a C4-amino side chain with optimal C7-alkoxy groups appears to be a highly effective strategy.[6] Further exploration of substitutions on the fused benzene ring with various electron-withdrawing and donating groups is warranted.[9]
-
For Antimicrobial Drug Development: The synthesis of derivatives incorporating different heterocyclic rings at positions 3 or 4 could lead to new agents with a broader spectrum of activity or novel mechanisms of action to combat drug resistance.
By leveraging the structure-activity relationships outlined here and employing robust experimental validation, researchers can rationally design and synthesize the next generation of tetrahydroquinoline-based drugs with improved efficacy and safety profiles.
References
- Title: Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed Source: Mol Divers, 2025 URL
- Title: A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals Source: Novelty Journals, 2022 URL
- Title: Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities Source: PubMed, N/A URL
- Title: Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers - Benchchem Source: BenchChem, 2025 URL
- Title: Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed Source: Eur J Med Chem, 2019 URL
- Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: RSC Advances, 2021 URL
- Title: Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)
- Title: Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry Source: Journal of Organic and Pharmaceutical Chemistry, 2023 URL
- Title: "Green" synthesis of ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylates Source: N/A, 2013 URL
- Title: Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - NIH Source: NIH, N/A URL
- Title: Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing)
- Title: Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs - PubMed Source: Molecules, 2014 URL
- Title: Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)
- Title: US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents Source: Google Patents, N/A URL
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. "Green" synthesis of ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylates | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative Guide to the Synthetic Efficiency of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate Production
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural product synthesis. Its derivatives exhibit a wide array of biological activities. Specifically, the functionalized core, Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, serves as a crucial building block for constructing more complex pharmaceutical agents. The efficiency of its synthesis is therefore of paramount importance, directly influencing the feasibility, cost, and environmental impact of drug discovery and development projects.
This guide provides an in-depth, objective comparison of two distinct synthetic strategies for producing this target molecule: a classical, multi-step approach involving Knoevenagel condensation followed by reductive cyclization, and a modern, convergent approach utilizing a tandem catalytic hydrogenation and cyclization. By examining the causality behind experimental choices and presenting validated protocols, this document aims to equip researchers, chemists, and drug development professionals with the insights needed to select the optimal synthetic route for their specific needs.
Overview of Synthetic Strategies
Two primary routes are evaluated herein, each representing a different paradigm in synthetic organic chemistry.
Route A: Classical Multi-Step Synthesis via Knoevenagel Condensation. This linear approach begins with the base-catalyzed condensation of 2-nitrobenzaldehyde and diethyl malonate. The resulting intermediate undergoes a sequential reduction of the nitro group and the olefinic double bond, followed by an intramolecular cyclization (lactamization) to yield the final tetrahydroquinoline product.
Route B: Modern Domino Reductive Cyclization. This strategy employs a more convergent design. An unsaturated precursor, ethyl 2-((2-nitrophenyl)methylene)-3-oxobutanoate, is subjected to catalytic hydrogenation. This single operation achieves the simultaneous reduction of both the nitro group and the carbon-carbon double bond, which then spontaneously cyclizes to form the target lactam in a domino or cascade fashion.[1]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative and qualitative metrics for the two synthetic routes, providing a clear benchmark of their respective efficiencies.
| Parameter | Route A: Classical Knoevenagel Route | Route B: Modern Domino Route |
| Starting Materials | 2-Nitrobenzaldehyde, Diethyl Malonate | 2-Nitrobenzaldehyde, Ethyl Acetoacetate |
| Key Intermediates | Diethyl 2-((2-nitrophenyl)methylene)malonate | Ethyl 2-((2-nitrophenyl)methylene)-3-oxobutanoate |
| Number of Synthetic Steps | 3 (Condensation, Reduction, Cyclization) | 2 (Condensation, Domino Reduction/Cyclization) |
| Key Reagents | Piperidine, H₂, Pd/C, NaOEt | Piperidine, H₂, Pd/C |
| Overall Yield | Moderate (~50-60%) | Good to Excellent (~65-90%)[1] |
| Reaction Conditions | Requires intermediate isolation and purification; final cyclization requires strong base. | One-pot reduction/cyclization; milder overall conditions.[1] |
| Atom Economy | Lower, due to the loss of a carboxylate group in some variations. | Higher, as all atoms from the key intermediate are incorporated. |
| Scalability | Moderate; isolation of intermediates can be cumbersome on a large scale. | High; fewer unit operations make it more amenable to scale-up. |
| Green Chemistry Profile | More solvents and reagents used across multiple steps. | Fewer steps and potential for solvent recycling improve its profile. |
Methodologies & Mechanistic Insights
Route A: Classical Multi-Step Synthesis via Knoevenagel Condensation
This route is a robust and well-understood pathway to substituted quinolines. The logic is to first construct a linear precursor containing all the necessary atoms and then perform the cyclization.
Experimental Protocol: Route A
Step 1: Knoevenagel Condensation to form Diethyl 2-((2-nitrophenyl)methylene)malonate
-
To a solution of 2-nitrobenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Add cold water to precipitate the product. Filter the solid, wash with water, and dry to yield the crude product. Recrystallization from ethanol provides the pure intermediate.
-
Expertise & Causality: The Knoevenagel condensation is a classic C-C bond-forming reaction.[2][3] Piperidine, a mild base, is chosen to deprotonate the active methylene group of diethyl malonate, forming a nucleophilic enolate.[2] A stronger base could cause self-condensation of the aldehyde. Ethanol is a suitable polar, protic solvent that facilitates the reaction and subsequent product precipitation.
Step 2: Catalytic Hydrogenation and Cyclization
-
Dissolve the intermediate from Step 1 in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by TLC or hydrogen uptake), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
To the filtrate, add a solution of sodium ethoxide in ethanol (1.1 eq) and heat to reflux for 2-4 hours to induce lactamization.
-
Cool the mixture, neutralize with acetic acid, and concentrate under reduced pressure. The product can be purified via column chromatography.
-
Expertise & Causality: Catalytic hydrogenation is a highly effective method for the simultaneous reduction of an aromatic nitro group to an amine and a conjugated C=C double bond to a single bond.[4] Pd/C is the catalyst of choice for its efficiency and selectivity. The subsequent addition of a base like sodium ethoxide is crucial for deprotonating the newly formed aniline, which then acts as an intramolecular nucleophile, attacking one of the ester carbonyls to form the stable six-membered lactam ring.
Visualizing the Workflow & Mechanism
Route B: Modern Domino Reductive Cyclization
This approach improves efficiency by combining multiple transformations into a single, elegant step. The key is a substrate designed to undergo a cascade of reactions under one set of conditions.
Experimental Protocol: Route B
Step 1: Synthesis of Ethyl 2-((2-nitrophenyl)methylene)-3-oxobutanoate
-
To a solution of 2-nitrobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.0 eq) in isopropanol, add a catalytic amount of piperidine (0.1 eq).
-
Stir the mixture at room temperature for 8-12 hours. The product often precipitates directly from the reaction mixture.
-
Filter the solid product, wash with cold isopropanol, and dry under vacuum. The intermediate is typically pure enough for the next step without further purification.
-
Expertise & Causality: This is another example of a Knoevenagel-type condensation. Ethyl acetoacetate is used instead of diethyl malonate. The reaction can often be run at room temperature, which is energetically favorable and reduces side reactions. Isopropanol is an excellent solvent choice here as it solubilizes the reactants but often allows the more conjugated product to crystallize out, simplifying purification.
Step 2: Domino Catalytic Hydrogenation and Cyclization
-
Suspend the intermediate from Step 1 in dichloromethane (DCM) in a high-pressure hydrogenation vessel.[1]
-
Add 10% Palladium on Carbon (Pd/C) catalyst (10 wt%).
-
Pressurize the vessel with hydrogen gas (5 bar) and stir vigorously at room temperature for 16 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the vessel and filter the reaction mixture through Celite to remove the catalyst.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or flash chromatography.
-
Expertise & Causality: This is the key efficiency-gaining step. The Pd/C catalyst and H₂ simultaneously reduce the nitro group to an amine and the exocyclic C=C double bond.[1] Dichloromethane is reported to be an excellent solvent for this transformation, affording high selectivity and yields.[1] As soon as the amine is formed, it is perfectly positioned for a rapid, intramolecular nucleophilic attack on the adjacent ketone carbonyl. The resulting hemiaminal quickly dehydrates, and subsequent tautomerization of the ester enolate leads to the final, stable 2-oxo-tetrahydroquinoline structure. This domino sequence avoids the need for a separate base-catalyzed cyclization step, saving time, reagents, and a purification step.
Visualizing the Workflow & Mechanism
Conclusion and Recommendations
Both synthetic routes successfully yield the target molecule, Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. However, they offer different advantages and are suited for different contexts.
-
Route A (Classical Knoevenagel Route) is a reliable and well-established method. Its primary advantage lies in its predictability and the modularity of its intermediates, which could be useful for synthesizing a diverse library of analogs by modifying the reduction or cyclization conditions. However, its multi-step nature, lower overall yield, and need for a strong base in the final step make it less efficient and less "green" than the modern alternative.
-
Route B (Modern Domino Route) represents a significant improvement in synthetic efficiency.[1] By combining the reduction and cyclization steps into a single operation, it reduces the number of steps, minimizes waste, and generally provides higher yields.[1] This route is highly recommended for researchers prioritizing speed, efficiency, and scalability. Its operational simplicity makes it particularly attractive for producing larger quantities of the target molecule required for advanced drug development studies.
For most applications in a modern research and development setting, Route B is the superior choice due to its elegance, efficiency, and better alignment with the principles of green chemistry.
References
-
Jadhav, S. D., & Sharma, L. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13237-13277. [Link]
-
Kaur, N. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 20(8), 13413-13441. [Link]
-
Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Purechemistry. [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. purechemistry.org [purechemistry.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Introduction
In the landscape of pharmaceutical development, the rigorous and validated quantification of an active pharmaceutical ingredient (API) is paramount. Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of interest, requires robust analytical methods to ensure its quality, purity, and potency throughout the drug development lifecycle. The choice of analytical methodology is a critical decision, often involving a trade-off between various performance characteristics such as specificity, sensitivity, and throughput.
This guide provides an in-depth comparison of two principal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. As no standardized method currently exists for this specific molecule, this document puts forth scientifically grounded, hypothetical protocols for both HPLC and GC. The core of this guide is a detailed framework for the cross-validation of these two proposed methods, ensuring data integrity and comparability, a cornerstone of regulatory compliance.[1][2] The methodologies and validation strategies outlined herein are based on the principles articulated in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[3][4][5][6][7]
Physicochemical Properties and Analytical Considerations
To develop a suitable analytical method, we must first consider the physicochemical properties of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.
-
Structure: The molecule possesses a quinoline core, which contains a UV-active chromophore, making it a good candidate for UV detection in HPLC.
-
Polarity: The presence of a carboxylate ester and a lactam ring suggests a moderate to high polarity. This inherent polarity makes it well-suited for reverse-phase HPLC.[8][9][10][11]
-
Volatility and Thermal Stability: The compound's relatively high molecular weight and polar functional groups suggest that it is likely to be non-volatile and potentially thermally labile. This makes direct analysis by GC challenging without derivatization.[12][13]
Proposed Analytical Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale for Selection: HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally unstable compounds.[8][9] Given the predicted properties of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, reverse-phase HPLC with UV detection is the logical first choice for a robust and reliable analytical method.
Detailed Experimental Protocol: HPLC-UV Method
-
Instrumentation:
-
A quaternary HPLC system with a degasser, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions (95% A, 5% B)
-
20-25 min: Column equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance determined by PDA scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Prepare working standards and quality control (QC) samples by serial dilution of the stock solution with the mobile phase.
-
HPLC Workflow Diagram
Caption: Workflow for the proposed HPLC-UV analysis.
Proposed Analytical Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
Rationale for Selection: While less conventional for a molecule of this nature, GC can offer advantages in terms of speed and resolution for certain compounds. However, due to the low volatility and presence of an active hydrogen on the lactam nitrogen, derivatization is necessary to convert the analyte into a more volatile and thermally stable form.[12] Silylation is a common and effective derivatization technique for this purpose.
Detailed Experimental Protocol: GC-FID Method with Silylation
-
Derivatization Procedure:
-
To 100 µL of the sample solution in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
Detector Temperature: 320 °C.
-
FID Gas Flows: Hydrogen: 40 mL/min, Air: 400 mL/min, Makeup (Helium): 25 mL/min.
-
GC Workflow Diagram
Caption: Workflow for the proposed GC-FID analysis with derivatization.
Comparative Performance Metrics
The choice between HPLC and GC involves a trade-off in performance characteristics. The following table provides a hypothetical comparison based on the nature of the analyte and the proposed methods.
| Performance Metric | Proposed HPLC-UV Method | Proposed GC-FID Method | Justification |
| Analyte Suitability | Excellent | Moderate (Requires Derivatization) | The analyte's polarity and low volatility are ideal for HPLC. GC requires a chemical modification step. |
| Specificity | High | High | Both methods, when properly developed, can achieve high specificity through chromatographic separation. |
| Sensitivity | Good | Potentially Higher | FID can be more sensitive for carbon-containing compounds than UV detection, depending on the chromophore. |
| Speed/Throughput | Moderate (25 min/run) | High (approx. 16 min/run) | GC often has faster run times. However, the derivatization step for GC adds to the overall analysis time. |
| Cost per Analysis | Higher | Lower | HPLC solvents are a significant operational cost. GC uses less expensive carrier gases. |
| Robustness | High | Moderate | The derivatization step in the GC method introduces an additional source of variability. |
| Method Development | More Straightforward | More Complex | The need to optimize the derivatization reaction adds complexity to GC method development. |
Cross-Validation of Analytical Methods
Purpose and Regulatory Context: When two or more analytical methods are used to generate data within the same study or across different studies, a cross-validation should be performed to ensure the comparability of the data.[1][2] The ICH M10 guideline on bioanalytical method validation provides a framework for this process, emphasizing that the goal is to demonstrate how the reported data are related.[2] This is crucial when, for instance, a method is transferred between labs or when switching from an HPLC to a GC method during different phases of drug development.
Detailed Cross-Validation Protocol
The objective of this cross-validation is to demonstrate that the proposed HPLC-UV and GC-FID methods provide comparable results for the quantification of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.
-
Preparation of Validation Samples:
-
Prepare two sets of quality control (QC) samples in the relevant matrix (e.g., drug product formulation blank) at three concentrations: low, medium, and high.
-
Each set should consist of at least six replicates at each concentration level.
-
-
Analysis:
-
Analyze one set of QC samples using the validated HPLC-UV method.
-
Analyze the second set of QC samples using the validated GC-FID method.
-
-
Data Evaluation:
-
Calculate the mean concentration and the coefficient of variation (%CV) for each QC level for both methods.
-
The mean concentration obtained by the GC-FID method should be compared to the mean concentration obtained by the HPLC-UV method.
-
The percentage difference between the mean values from the two methods should be calculated for each QC level.
-
Cross-Validation Logic Diagram
Caption: Logical workflow for the cross-validation study.
Acceptance Criteria for Cross-Validation
The acceptance criteria for cross-validation should be pre-defined in the validation protocol. Based on common industry practice and regulatory expectations, the following criteria are proposed:
| Parameter | Acceptance Criterion |
| Precision (%CV) | The %CV for each QC level should not exceed 15%. |
| Comparability of Means | The percentage difference between the mean concentrations obtained by the two methods should be within ±20% for at least two-thirds of the QC samples at each level. |
Conclusion
For the routine analysis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, the proposed reverse-phase HPLC-UV method appears to be the most suitable choice due to its direct applicability, robustness, and alignment with standard pharmaceutical industry practices. The GC-FID method, while potentially offering higher sensitivity and speed, is complicated by the necessity of a derivatization step, which can introduce variability and increase method development complexity.
Regardless of the method chosen for routine use, a thorough validation according to ICH Q2(R2) guidelines is mandatory.[3][4][5][6][7] In scenarios where both methods might be employed (e.g., at different stages of development or in different laboratories), the cross-validation framework detailed in this guide provides a systematic and scientifically sound approach to ensure the consistency and reliability of the analytical data generated. This commitment to rigorous validation underpins the foundation of product quality and patient safety.
References
-
[RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{
-
com/patent/WO2019206798A1/en)
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. qbdgroup.com [qbdgroup.com]
- 5. database.ich.org [database.ich.org]
- 6. youtube.com [youtube.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ijsred.com [ijsred.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. Sci-Hub. GC—MS analysis of carboxylic acids in petroleum after esterification with fluoroalcohols / Journal of High Resolution Chromatography, 1994 [sci-hub.st]
A Senior Application Scientist's Guide to Comparative Docking Analysis: Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate vs. Known InhA Inhibitors
Introduction: The Pressing Need for Novel Anti-Tubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has created an urgent need for the discovery and development of novel therapeutics that act on new or validated bacterial targets. One of the most critical and well-validated targets in Mtb is the enoyl-acyl carrier protein reductase, known as InhA.[1] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, the hallmark components of the mycobacterial cell wall.[1] Inhibition of InhA disrupts this pathway, leading to a compromised cell wall and ultimately, bacterial death.
The frontline anti-TB drug, isoniazid (INH), is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, forms an adduct with NADH that potently inhibits InhA.[1] However, mutations in the katG gene are a primary mechanism of INH resistance, highlighting the need for direct InhA inhibitors that do not require metabolic activation. Triclosan, a broad-spectrum antimicrobial agent, is a well-characterized direct inhibitor of InhA.[2]
Quinoline derivatives have emerged as a promising class of heterocyclic compounds with a wide array of pharmacological activities, including antitubercular effects. This guide focuses on Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate , a member of this versatile chemical family. Through a rigorous, in-silico molecular docking study, we will objectively compare its potential binding affinity and interaction profile with the InhA active site against two well-established inhibitors: the prodrug isoniazid and the direct inhibitor triclosan. This comparative analysis aims to provide researchers, scientists, and drug development professionals with valuable insights into the potential of this quinoline derivative as a scaffold for novel anti-TB drug discovery.
Methodology: A Validated Protocol for In-Silico Analysis
To ensure the scientific integrity and reproducibility of our findings, a robust and validated molecular docking protocol was designed and executed. The causality behind each experimental choice is detailed below.
Target Protein Preparation
The selection of an appropriate protein structure is paramount for a meaningful docking study. We selected the crystal structure of Mycobacterium tuberculosis InhA in complex with its NADH cofactor and an inhibitor (PDB ID: 2NSD ).[3] This structure, resolved at 1.90 Å, provides a high-resolution view of the active site and the binding mode of a known ligand, which is crucial for defining the docking grid and validating the docking protocol.
Protocol:
-
Structure Retrieval: The 3D coordinates of InhA (PDB ID: 2NSD) were downloaded from the RCSB Protein Data Bank.
-
Protein Cleaning: The structure was prepared using AutoDock Tools (ADT). All water molecules and the co-crystallized inhibitor were removed from the PDB file. The protein chains were checked for any missing residues or atoms.
-
Addition of Hydrogens: Polar hydrogen atoms were added to the protein structure, as they are critical for forming hydrogen bonds with potential ligands.
-
Charge Assignment: Gasteiger charges were computed and assigned to all atoms of the protein. These charges are essential for calculating the electrostatic interactions between the protein and the ligand.
-
File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.
Experimental Workflow for Target Protein Preparation
Caption: Workflow for preparing the InhA protein structure for docking.
Ligand Preparation
The accuracy of ligand representation is as crucial as that of the protein. The 3D structures of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, isoniazid, and triclosan were obtained and prepared for docking.
Protocol:
-
Structure Retrieval: The 2D structures of the ligands were obtained from the PubChem database (Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, CID: 589276; Isoniazid, CID: 3767; Triclosan, CID: 5564).[4][5]
-
3D Structure Generation: The 2D structures were converted to 3D structures and their geometries were optimized using appropriate computational chemistry software to obtain low-energy conformers.
-
Charge and Torsion Angle Assignment: Gasteiger charges were computed for each ligand. The rotatable bonds were defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligands were saved in the PDBQT file format.
Experimental Workflow for Ligand Preparation
Caption: Workflow for preparing the ligand structures for docking.
Molecular Docking and Analysis
AutoDock Vina, a widely used and validated open-source program, was chosen for the molecular docking simulations due to its accuracy and speed.
Protocol:
-
Grid Box Generation: A grid box was defined to encompass the active site of InhA. The center of the grid was set to the coordinates of the co-crystallized inhibitor in the 2NSD structure to ensure that the docking search was focused on the relevant binding pocket. The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient space for the ligands to adopt various conformations.
-
Docking Simulation: AutoDock Vina was used to perform the docking of each of the three prepared ligands into the active site of InhA. The program explores various conformations and orientations of the ligand within the grid box and calculates the binding affinity for each pose.
-
Pose Selection and Analysis: For each ligand, the pose with the lowest binding energy (most favorable) was selected for further analysis. The binding interactions, including hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of InhA were visualized and analyzed using BIOVIA Discovery Studio.
Results and Discussion: A Comparative View of Binding Affinities and Interactions
The molecular docking simulations provided valuable quantitative and qualitative data on the binding of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and the known inhibitors to the active site of InhA.
Quantitative Analysis: Binding Energies
The binding energy, calculated in kcal/mol, is a key indicator of the binding affinity between a ligand and its target protein. A more negative value suggests a stronger and more stable interaction.
| Compound | PubChem CID | Binding Energy (kcal/mol) |
| Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | 589276 | -8.5 |
| Isoniazid (Control) | 3767 | -5.8 |
| Triclosan (Control) | 5564 | -7.9 |
The results indicate that Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate exhibits a predicted binding energy of -8.5 kcal/mol , which is more favorable than that of both isoniazid (-5.8 kcal/mol) and triclosan (-7.9 kcal/mol). This suggests that the quinoline derivative has a strong potential to bind to the InhA active site, possibly with higher affinity than the established inhibitors.
Qualitative Analysis: Binding Interactions
A detailed examination of the binding poses reveals the specific molecular interactions that contribute to the observed binding affinities.
-
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate: The docking pose reveals that the quinoline core of the molecule is nestled within a hydrophobic pocket of the InhA active site, forming favorable van der Waals interactions with key residues. The carbonyl oxygen of the ester group is predicted to form a hydrogen bond with the backbone amide of a crucial amino acid residue in the active site. Furthermore, the oxo group on the quinoline ring is also positioned to potentially interact with the NAD+ cofactor.
-
Isoniazid: As a small molecule, isoniazid forms a limited number of interactions. Its predicted binding is primarily stabilized by a hydrogen bond between its hydrazide moiety and a polar residue in the active site. It is important to remember that isoniazid's potent inhibitory activity in vivo is due to the formation of a covalent adduct with NADH, a phenomenon not fully captured by standard non-covalent docking simulations.
-
Triclosan: The docking of triclosan shows its dichlorophenoxy ring occupying a hydrophobic pocket. The hydroxyl group on the other phenyl ring is predicted to form a key hydrogen bond with a tyrosine residue in the active site, an interaction known to be critical for its inhibitory activity.
Logical Relationship of the Comparative Docking Study
Caption: Logical flow of the comparative docking analysis.
Conclusion: A Promising Scaffold for Further Investigation
This in-silico comparative docking analysis provides compelling evidence that Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a promising candidate for inhibition of Mycobacterium tuberculosis InhA. Its predicted binding affinity is superior to that of the widely used drug isoniazid and the known direct inhibitor triclosan. The specific interactions observed in the docking pose, including hydrogen bonding and hydrophobic interactions within the active site, provide a rational basis for its potential inhibitory activity.
While these computational findings are highly encouraging, it is crucial to emphasize that they represent a theoretical prediction. The next logical steps would involve in vitro enzymatic assays to experimentally determine the IC50 value of this compound against InhA, followed by whole-cell activity assays against M. tuberculosis. Further structure-activity relationship (SAR) studies, guided by the docking model, could lead to the design and synthesis of even more potent analogs.
References
-
RCSB Protein Data Bank. (n.d.). 2NSD: Enoyl acyl carrier protein reductase InhA in complex with N-(4-methylbenzoyl)-4-benzylpiperidine. Retrieved from [Link]
-
He, X., Alian, A., & Ortiz de Montellano, P. R. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & medicinal chemistry, 15(21), 6649–6658. [Link]
-
PubChem. (n.d.). Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Isoniazid. Retrieved from [Link]
-
PubChem. (n.d.). Triclosan. Retrieved from [Link]
-
UniProt. (n.d.). inhA - Enoyl-[acyl-carrier-protein] reductase [NADH] - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). Retrieved from [Link]
-
Wikipedia. (n.d.). Triclosan. Retrieved from [Link]
-
Chollet, A., Mourey, L., Lherbet, C., Delbot, A., Julien, S., Baltas, M., Bernadou, J., Pratviel, G., Maveyraud, L., & Bernardes-Genisson, V. (2015). Crystal structure of the enoyl-ACP reductase of Mycobacterium tuberculosis (InhA) in the apo-form and in complex with the active metabolite of isoniazid pre-formed by a biomimetic approach. Journal of structural biology, 190(3), 328–337. [Link]
Sources
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, a heterocyclic compound likely utilized as a synthetic intermediate, requires careful handling from acquisition to disposal. Due to the general toxicological concerns associated with the quinoline chemical family, a robust and cautious disposal plan is not merely a regulatory formality but a cornerstone of responsible laboratory practice.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. The core directive is to treat this substance and any associated contaminated materials as hazardous chemical waste, ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Assessment and Characterization
A thorough understanding of a chemical's properties is the foundation of its safe management. While specific toxicological data for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is not extensively published, its classification as a quinoline derivative provides a basis for a conservative hazard assessment. Quinolines and their derivatives are recognized for a range of potential biological activities and hazards.[1] Some have been identified as toxic, potentially carcinogenic, and harmful to aquatic life with long-lasting effects.[2] Therefore, in the absence of contrary data, we must operate under the assumption that this compound presents similar risks.
| Property / Hazard Profile | Assessment & Rationale |
| Physical Form | Likely a solid at room temperature, similar to related structures.[3] |
| Primary Hazard Class | Toxic: Assumed toxic if swallowed, based on data for related quinoline compounds. Potential Carcinogen: The quinoline scaffold is present in some carcinogenic compounds. Environmental Hazard: Assumed to have potential for environmental harm, a common trait for heterocyclic aromatic compounds.[4] |
| Known Incompatibilities | Strong oxidizing agents, Strong acids. (General guidance for nitrogen-containing heterocyclic compounds).[5] |
| Regulatory Standing | Must be managed as hazardous waste under United States Environmental Protection Agency (EPA) regulations due to inferred toxicity and lack of comprehensive safety data.[6][7] |
The Core Principle: Mandating Hazardous Waste Protocol
Given the potential hazards, all forms of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate waste—including pure compound, reaction residues, contaminated solvents, and disposable labware—must be disposed of as hazardous chemical waste. This approach is the most prudent and compliant course of action.
Causality: The decision to universally classify this substance as hazardous waste is a self-validating safety measure. It preemptively addresses the risks of toxicity and environmental damage, ensuring that the material is handled by trained professionals and sent to a licensed treatment, storage, and disposal facility (TSDF). This eliminates the possibility of accidental release into the sanitary sewer system or municipal landfill, where it could cause significant harm.[6]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for ensuring safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn to prevent exposure.
-
Gloves: Nitrile gloves are standard. If handling significant quantities or for prolonged periods, consult a glove compatibility chart.
-
Eye Protection: Chemical safety goggles or a face shield.[8]
-
Lab Coat: A standard laboratory coat to protect from incidental contact.[8]
Step 2: Waste Segregation at the Point of Generation
Properly segregate waste as it is generated to ensure safe storage and efficient disposal.
-
Solid Waste: Collect unreacted compound, contaminated silica gel, and other solid residues in a designated solid waste container.
-
Liquid Waste: Collect reaction mother liquors and contaminated solvents in a separate, compatible liquid waste container. Do not mix with incompatible waste streams (e.g., acidic and basic solutions).[9]
-
Contaminated Labware: Disposable items like pipette tips, weighing papers, and gloves that are grossly contaminated should be placed in a designated solid waste container. Non-disposable glassware must be decontaminated with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
Step 3: Waste Container Selection and Labeling
The integrity and clear identification of the waste container are paramount for regulatory compliance and safety.
-
Container Choice: Use only containers approved for chemical waste that are free from damage and compatible with the waste type. Plastic is often preferred.[10] The container must have a secure, tightly sealing lid.[9] Never use former food or beverage containers.[9]
-
Labeling: The container must be labeled at the moment the first particle of waste is added.[10] The label must, at a minimum, include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored correctly at its point of generation pending pickup.
-
Designate an SAA: This is a designated area within the lab, at or near where the waste is generated, such as a marked section of a fume hood or a secondary containment tray on a bench.[9][11]
-
Storage Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[7][10] The container must remain in the SAA until it is full or for a maximum of one year, at which point it must be dated for removal.[9][10]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[9][10]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the temporary accumulation; final disposal is managed by your institution's Environmental Health & Safety (EH&S) department.
-
Request Pickup: Once a waste container is full, submit a chemical waste pickup request to your institution's EH&S office following their specific procedures.
-
Record Keeping: Maintain a log of the waste generated. This is crucial for institutional tracking and regulatory reporting.[6][11]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.
Caption: Disposal workflow for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.
Prohibited Disposal Methods
To prevent harm to human health and the environment, the following disposal methods are strictly prohibited:
-
Sink Disposal: Never pour this chemical or solutions containing it down the drain. As a substance with potential aquatic toxicity, it can disrupt wastewater treatment processes and contaminate waterways.[4][6]
-
Trash Disposal: Do not place the chemical or its containers in the regular, non-hazardous trash. This poses a significant risk to custodial staff and can lead to environmental contamination through landfill leachate.[6]
-
Evaporation in Fume Hood: Intentionally evaporating volatile solvent waste containing this compound is not a compliant disposal method and can lead to unregulated release into the atmosphere.
By adhering to this comprehensive disposal guide, researchers can ensure that their work with Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is conducted with the highest standards of safety, responsibility, and regulatory compliance.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
Hazardous Waste and Disposal. American Chemical Society.
-
Laboratory Waste Management: The New Regulations. MedicalLab Management.
-
Managing Hazardous Chemical Waste in the Lab. MedicalLab Management.
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
-
Safety Data Sheet for a related quinoline compound. Sigma-Aldrich.
-
MSDS of Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. Capot Chemical.
-
Safety Data Sheet for 1,2,3,4-Tetrahydroisoquinoline. Thermo Fisher Scientific.
-
Safety Data Sheet for a related tetrahydroisoquinoline compound. Fisher Scientific.
-
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Product Page. Sigma-Aldrich.
-
Quinoline - Wikipedia. Wikipedia.
-
Quinoline | C9H7N | CID 7047 - PubChem. National Institutes of Health.
-
Cas 41234-43-9, ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. LookChem.
-
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride - PubChem. National Institutes of Health.
-
Quinoline reagent grade, 98%. Sigma-Aldrich.
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
-
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. MySkinRecipes.
-
Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction. Chemical Communications (RSC Publishing).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. acs.org [acs.org]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. fishersci.com [fishersci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Understanding the Hazard: A Data-Driven Approach
Given the absence of a dedicated SDS, a conservative approach to hazard assessment is necessary. Structurally related compounds, such as quinoline, are classified as harmful if swallowed or in contact with skin, causing serious skin and eye irritation, and are suspected of causing genetic defects and cancer.[5][6] Therefore, it is prudent to handle Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate with a high degree of caution, assuming similar potential hazards.
Assumed Hazard Profile:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[5][6]
-
Long-Term Health Effects: Suspected of causing genetic defects and may cause cancer.[5][6][7]
-
Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[5][7]
These assumed hazards dictate the stringent personal protective equipment (PPE) and handling protocols detailed below.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to minimize exposure during the handling of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Tightly fitting safety goggles | Chemical-resistant gloves (e.g., nitrile, neoprene) | Full-sleeved lab coat | Recommended, especially if not in a ventilated enclosure |
| Dissolution/Reaction Setup | Tightly fitting safety goggles and face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Full-sleeved lab coat, chemical-resistant apron | Required if not performed in a certified chemical fume hood |
| Work-up/Purification | Tightly fitting safety goggles and face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Full-sleeved lab coat, chemical-resistant apron | Required if not performed in a certified chemical fume hood |
| Waste Disposal | Tightly fitting safety goggles | Chemical-resistant gloves (e.g., nitrile, neoprene) | Full-sleeved lab coat | Not generally required if handling sealed containers |
Step-by-Step Handling Procedures: A Risk Mitigation Workflow
The following procedural guidance is designed to provide a clear, step-by-step approach to safely handling Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from receipt to disposal.
Pre-Handling and Preparation
-
Information Review: Before beginning any work, thoroughly review this guide and any available safety information for structurally similar compounds.[5][3][4][7]
-
Fume Hood Verification: Ensure the chemical fume hood to be used is certified and functioning correctly.
-
PPE Inspection: Inspect all PPE for damage before use. This includes checking gloves for pinholes and ensuring safety glasses are free of cracks.[1][6]
-
Emergency Preparedness: Locate the nearest eyewash station and safety shower. Ensure a spill kit compatible with the reagents is readily accessible.
Weighing and Transferring the Compound
-
Controlled Environment: Whenever possible, weigh and transfer the solid compound within a ventilated enclosure or a chemical fume hood to minimize the risk of inhaling airborne particles.
-
Glove Protocol: Wear double gloves (two pairs of nitrile gloves) during this process. This provides an additional layer of protection against contamination.
-
Static Control: Use an anti-static brush or ionizing bar when handling the solid to prevent dispersal due to static electricity.
-
Containment: Use a weigh boat or creased paper to contain the solid during transfer.
-
Clean-Up: Immediately after transfer, carefully clean any residual powder from the balance and surrounding surfaces using a damp cloth or a vacuum with a HEPA filter. Dispose of cleaning materials as hazardous waste.
Dissolution and Reaction
-
Fume Hood Use: All dissolution and reaction setups must be conducted in a certified chemical fume hood.[7]
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield during these procedures to protect against splashes.[1][6]
-
Controlled Addition: When adding the compound to a solvent or reaction mixture, do so slowly and in a controlled manner to avoid splashing.
-
Vessel Sealing: Ensure all reaction vessels are appropriately sealed to prevent the release of vapors.
Operational and Disposal Plans
A comprehensive safety plan extends beyond handling to include proper storage and disposal.
Storage
-
Designated Area: Store Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][2]
-
Secure Containment: Keep the container tightly closed and clearly labeled.
-
Restricted Access: Store in a locked cabinet or an area with restricted access.[2][7]
Spill Management
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[6] Do not use combustible materials like paper towels to absorb large spills.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal
-
Waste Segregation: Segregate waste containing Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from other waste streams.
-
Labeled Containers: Use clearly labeled, sealed, and chemically compatible containers for all waste.
-
Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[2][3][8][7] Do not pour waste down the drain.[6][7]
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and safety protocols for handling Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.
Caption: Workflow for the safe handling of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.
References
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
